pan-KRAS-IN-9
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C48H62N8O5S |
|---|---|
Molecular Weight |
863.1 g/mol |
IUPAC Name |
cis-(2R,3S)-N-[(7S,13S)-21-ethyl-20-[2-[(1S)-1-methoxyethyl]-5-[3-(4-methylpiperazin-1-yl)prop-1-ynyl]-3-pyridinyl]-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,28-tetrazapentacyclo[17.5.2.12,5.19,13.022,26]octacosa-1(25),2,5(28),19,22(26),23-hexaen-7-yl]-2,3-dimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C48H62N8O5S/c1-9-55-40-15-14-33-23-34(40)36(44(55)35-22-32(26-49-43(35)31(4)60-8)12-10-16-54-20-18-53(7)19-21-54)25-48(5,6)28-61-47(59)37-13-11-17-56(52-37)46(58)38(24-41-50-39(33)27-62-41)51-45(57)42-29(2)30(42)3/h14-15,22-23,26-27,29-31,37-38,42,52H,9,11,13,16-21,24-25,28H2,1-8H3,(H,51,57)/t29-,30+,31-,37-,38-,42?/m0/s1 |
InChI Key |
XSBAHLJSFDWPEL-SEAFSABXSA-N |
Isomeric SMILES |
CCN1C2=C3C=C(C=C2)C4=CSC(=N4)C[C@@H](C(=O)N5CCC[C@H](N5)C(=O)OCC(CC3=C1C6=C(N=CC(=C6)C#CCN7CCN(CC7)C)[C@H](C)OC)(C)C)NC(=O)C8[C@@H]([C@@H]8C)C |
Canonical SMILES |
CCN1C2=C3C=C(C=C2)C4=CSC(=N4)CC(C(=O)N5CCCC(N5)C(=O)OCC(CC3=C1C6=C(N=CC(=C6)C#CCN7CCN(CC7)C)C(C)OC)(C)C)NC(=O)C8C(C8C)C |
Origin of Product |
United States |
Foundational & Exploratory
Pan-KRAS-IN-9: A Technical Whitepaper on its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the discovery, synthesis, and preliminary biological characterization of pan-KRAS-IN-9, a novel and potent pan-KRAS inhibitor. The information is compiled from publicly available data, primarily from the patent application WO2024060966A1. Due to the limited public availability of the full experimental details, this guide presents a comprehensive summary of the known data and supplements it with representative, illustrative protocols and a hypothetical synthesis scheme based on established methodologies in the field of KRAS inhibitor development.
Introduction to KRAS and the Rationale for a Pan-KRAS Inhibitor
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a critical molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] Activating mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, being highly prevalent in pancreatic, colorectal, and lung adenocarcinomas. These mutations lock KRAS in a constitutively active, GTP-bound state, leading to aberrant activation of downstream effector pathways, most notably the MAPK (RAF-MEK-ERK) and PI3K-AKT cascades, which drive tumorigenesis.[2]
For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the lack of well-defined small molecule binding pockets on its surface. The recent development of covalent inhibitors specifically targeting the KRAS G12C mutation has marked a significant breakthrough. However, the diversity of KRAS mutations (e.g., G12D, G12V, G13D) necessitates the development of "pan-KRAS" inhibitors that are effective against a broad range of mutant forms.
This compound (also referred to as Compound 52 in associated literature) has emerged from a recent patent disclosure as a highly potent inhibitor of cancer cells harboring different KRAS mutations.[3] This technical guide aims to consolidate the available information on this promising new molecule.
Discovery of this compound (Compound 52)
This compound was disclosed in the patent application WO2024060966A1 by Chen Y.F., et al.[3] The patent describes a novel class of pan-KRAS inhibitors with a proposed mechanism of action that distinguishes them from many existing inhibitors. Instead of directly competing with GTP or binding to a specific mutant cysteine, these compounds are suggested to mediate the formation of a ternary complex between the KRAS protein and an intracellular chaperone protein, such as Cyclophilin A.[2] This ternary complex sterically hinders the interaction of KRAS with its downstream effectors, like RAF, thereby inhibiting the activation of the MAPK and PI3K-AKT signaling pathways.[2]
Quantitative Data Summary
This compound has demonstrated exceptional potency in cellular assays against cancer cell lines with different KRAS mutations. The publicly available half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | KRAS Mutation | IC50 (nM) |
| AsPC-1 | G12D | 0.24 |
| SW480 | G12V | 0.30 |
| [Source: MedchemExpress, citing WO2024060966A1][3] |
Chemical Synthesis of this compound
The detailed, step-by-step synthesis of this compound (Compound 52) is described within the examples of the patent WO2024060966A1. However, the full text of the patent is not publicly available at the time of this writing. Therefore, a hypothetical, representative multi-step synthesis for a structurally related pan-KRAS inhibitor is presented below to illustrate a plausible synthetic strategy. This is for educational purposes only and does not represent the actual synthesis of this compound.
Signaling Pathway and Mechanism of Action
The proposed mechanism of action for the class of compounds including this compound involves the formation of a ternary complex, which is a novel and promising strategy for inhibiting KRAS function. The following diagram illustrates this proposed mechanism and the subsequent inhibition of downstream signaling.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not yet publicly available. Below are representative protocols for key assays typically used in the characterization of pan-KRAS inhibitors. These are intended to be illustrative of the general methodologies.
Cell Proliferation Assay (MTS/MTT Assay)
This assay is used to determine the IC50 value of a compound against cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., AsPC-1, SW480) are harvested during their exponential growth phase. Cells are counted, and viability is assessed using Trypan Blue. Cells are seeded into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium and incubated for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: A stock solution of this compound is serially diluted in complete growth medium to achieve a range of final concentrations (e.g., from 10 µM to 0.01 nM). The medium from the seeded plates is removed, and 100 µL of the compound dilutions are added to the respective wells. A vehicle control (e.g., 0.1% DMSO in medium) is also included.
-
Incubation: The plates are incubated for 72-120 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: After incubation, 20 µL of MTS or MTT reagent is added to each well, and the plates are incubated for an additional 1-4 hours. The absorbance is measured at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The IC50 values are calculated by fitting the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for Pathway Modulation
This assay is used to assess the effect of the inhibitor on the phosphorylation status of key proteins in the KRAS signaling pathway.
-
Cell Treatment and Lysis: Cells are seeded in 6-well plates and grown to 70-80% confluency. The cells are then treated with this compound at various concentrations (e.g., 1 nM, 10 nM, 100 nM) for a specified time (e.g., 2, 6, or 24 hours). After treatment, the cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), total AKT, and a loading control (e.g., GAPDH or β-actin).
-
Detection: The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software (e.g., ImageJ). The levels of phosphorylated proteins are normalized to the total protein levels.
Conclusion and Future Directions
This compound is a novel and highly potent pan-KRAS inhibitor with a promising and distinct mechanism of action. The preliminary data indicates its potential to be effective against a range of KRAS-mutant cancers, addressing a significant unmet need in oncology.
Further research is required to fully elucidate the therapeutic potential of this compound. This includes a more comprehensive evaluation of its activity against a broader panel of KRAS mutant and wild-type cell lines, detailed biochemical and biophysical characterization of the ternary complex formation, and in vivo efficacy and pharmacokinetic studies in preclinical cancer models. The public release of the full experimental data from the patent and subsequent peer-reviewed publications will be crucial for the continued development and understanding of this exciting new compound.
Disclaimer: This document is intended for informational purposes for a scientific audience. The synthesis and experimental protocols described herein are representative examples and may not reflect the exact procedures used for the synthesis and characterization of this compound. The information provided is based on publicly available data at the time of writing, and further details are expected to emerge as research progresses.
References
Pan-KRAS Inhibition: A Technical Guide to the Core Mechanism of Action
Disclaimer: Publicly available information on the specific pan-KRAS inhibitor, pan-KRAS-IN-9 , is limited. This guide provides a comprehensive overview of the mechanism of action of pan-KRAS inhibitors by drawing on data from well-characterized compounds in this class. The principles and methodologies described herein are representative of the field and provide a framework for understanding the potential mechanism of this compound.
Executive Summary
The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is one of the most frequently mutated oncogenes in human cancers, making it a prime target for therapeutic intervention. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of deep hydrophobic pockets for small molecule binding. The development of pan-KRAS inhibitors, which target multiple KRAS mutants, represents a significant advancement in precision oncology. These inhibitors typically function by either directly binding to KRAS and locking it in an inactive state or by preventing its activation by interacting with regulatory proteins. This guide details the core mechanisms of action of pan-KRAS inhibitors, supported by quantitative data, experimental protocols, and visual diagrams to aid researchers, scientists, and drug development professionals in this field.
The KRAS Signaling Pathway and Points of Pan-Inhibitor Intervention
KRAS is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. In its active state, KRAS promotes cell growth, proliferation, and survival by activating downstream signaling cascades, most notably the MAPK and PI3K-AKT pathways. Pan-KRAS inhibitors are designed to disrupt this cycle and prevent downstream signaling.
Mechanisms of Action of Pan-KRAS Inhibitors
Pan-KRAS inhibitors can be broadly categorized into two main classes based on their mechanism of action:
-
SOS1 Interaction Inhibitors: These molecules, such as BAY-293 , prevent the activation of KRAS by disrupting the interaction between KRAS and Son of Sevenless 1 (SOS1), a crucial guanine nucleotide exchange factor (GEF). By blocking this interaction, these inhibitors prevent the exchange of GDP for GTP, thus keeping KRAS in its inactive state.
-
Direct KRAS Binders: This class of inhibitors binds directly to the KRAS protein.
-
Some, like BI-2852 , bind to a pocket between switch I and II, present in both the active and inactive forms of KRAS. This binding sterically hinders the interaction with GEFs, GAPs (GTPase-activating proteins), and downstream effectors.
-
Others, such as BI-2865 , preferentially bind to the inactive, GDP-bound "OFF" state of KRAS. This stabilizes the inactive conformation and prevents nucleotide cycling to the active "ON" state. A key advantage of this mechanism is its potential for reduced toxicity, as it spares other RAS isoforms like HRAS and NRAS, which may be important for normal cellular function.[1][2]
-
Quantitative Data for Pan-KRAS Inhibitors
The potency and binding affinity of pan-KRAS inhibitors are determined through various biochemical and cell-based assays. The data below is compiled for several well-studied pan-KRAS inhibitors.
| Compound | Target/Mechanism | Assay Type | Value | Target/Cell Line | Reference |
| This compound | Pan-KRAS inhibitor | Cell Proliferation | IC50: 0.24 nM | AsPC-1 (G12D) | [3] |
| Cell Proliferation | IC50: 0.30 nM | SW480 (G12V) | [3] | ||
| BI-2865 | Direct KRAS binder (inactive state) | Binding Affinity (KD) | 4.5 nM | KRAS G12C | [4] |
| Binding Affinity (KD) | 32 nM | KRAS G12D | [4] | ||
| Binding Affinity (KD) | 26 nM | KRAS G12V | [4] | ||
| Binding Affinity (KD) | 4.3 nM | KRAS G13D | [4] | ||
| Cell Proliferation | IC50: ~140 nM | BaF3 (KRAS G12C/D/V) | [4] | ||
| BAY-293 | SOS1 Interaction Inhibitor | Protein Interaction | IC50: 21 nM | KRAS-SOS1 | [5] |
| Cell Proliferation | IC50: 595 - 3580 nM | K-562, MOLM-13, NCI-H358, Calu-1 | [5] | ||
| BI-2852 | Direct KRAS binder (switch I/II pocket) | Binding Affinity (KD) | 740 nM | GTP-KRAS G12D | [6] |
| Protein Interaction | IC50: 490 nM | KRAS G12D-SOS1 | [6] | ||
| pERK Inhibition | EC50: 5.8 µM | NCI-H358 | [6] |
Experimental Protocols
The characterization of pan-KRAS inhibitors involves a suite of biochemical and cellular assays to determine their binding affinity, mechanism of inhibition, and cellular potency.
Generalized Experimental Workflow
The discovery and characterization of a novel pan-KRAS inhibitor typically follows a multi-step process.
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted from the Promega CellTiter-Glo® Luminescent Cell Viability Assay technical bulletin.[4]
Principle: This assay quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells.
Materials:
-
CellTiter-Glo® Reagent
-
Opaque-walled multiwell plates (96-well or 384-well)
-
Cells in culture medium
-
Test compound (pan-KRAS inhibitor)
-
Luminometer
Procedure:
-
Cell Plating: Seed cells in opaque-walled multiwell plates at a predetermined density (e.g., 1,000-5,000 cells/well for a 96-well plate) in 100 µL of culture medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified, 5% CO₂ incubator.
-
Compound Treatment: Add serial dilutions of the pan-KRAS inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate for the desired treatment period (e.g., 72 hours).
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL for a 96-well plate).
-
Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record luminescence using a luminometer.
-
Data Analysis: Normalize the data to the vehicle control and calculate IC50 values using a suitable software (e.g., GraphPad Prism).
Isothermal Titration Calorimetry (ITC) for Binding Affinity
Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).
Materials:
-
Isothermal titration calorimeter
-
Purified KRAS protein
-
Pan-KRAS inhibitor
-
Dialysis buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, pH 7.4)
Generalized Procedure:
-
Sample Preparation: Dialyze the purified KRAS protein and dissolve the inhibitor in the same dialysis buffer to minimize buffer mismatch effects.
-
Concentration Determination: Accurately determine the concentrations of the protein and inhibitor.
-
ITC Setup: Load the KRAS protein into the sample cell and the inhibitor into the injection syringe.
-
Titration: Perform a series of small injections of the inhibitor into the protein solution at a constant temperature.
-
Data Acquisition: Measure the heat change after each injection.
-
Data Analysis: Integrate the heat peaks and fit the data to a suitable binding model to determine the thermodynamic parameters (KD, n, ΔH).
AlphaScreen Assay for KRAS-SOS1 Interaction
Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay that measures the interaction between two molecules. Proximity of donor and acceptor beads, brought together by the interacting proteins, results in a luminescent signal.
Materials:
-
His-tagged SOS1 protein
-
GST-tagged KRAS protein
-
Anti-His AlphaLISA Acceptor beads
-
Glutathione Donor beads
-
GTP
-
Assay buffer
-
Microplate reader capable of AlphaScreen detection
Generalized Procedure:
-
Reagent Preparation: Prepare working solutions of the proteins, inhibitor, and beads in the assay buffer.
-
Reaction Setup: In a 384-well plate, add the pan-KRAS inhibitor, His-tagged SOS1, and GST-tagged KRAS.
-
Nucleotide Exchange: Add GTP to initiate the interaction.
-
Incubation: Incubate the mixture to allow for protein-protein interaction.
-
Bead Addition: Add the Glutathione Donor beads and Anti-His AlphaLISA Acceptor beads.
-
Incubation: Incubate in the dark to allow for bead-protein binding.
-
Detection: Read the plate on an AlphaScreen-capable microplate reader.
-
Data Analysis: A decrease in the AlphaScreen signal indicates inhibition of the KRAS-SOS1 interaction. Calculate IC50 values from the dose-response curve.
Mechanisms of Resistance to Pan-KRAS Inhibitors
Despite the promise of pan-KRAS inhibitors, the development of resistance is a significant clinical challenge. Resistance can arise through several mechanisms:
-
On-Target Mutations: Secondary mutations in the KRAS gene can alter the drug-binding pocket, reducing the inhibitor's affinity.
-
KRAS Amplification: Increased copy number of the mutant KRAS allele can overcome the effects of the inhibitor.[2]
-
Bypass Signaling: Activation of alternative signaling pathways can compensate for the inhibition of KRAS. This often involves the reactivation of the MAPK pathway through upstream components like EGFR or downstream effectors.[7]
-
Histologic Transformation: In some cases, tumors can change their cellular identity (e.g., from adenocarcinoma to squamous cell carcinoma) to a state that is less dependent on KRAS signaling.
Conclusion
Pan-KRAS inhibitors represent a promising therapeutic strategy for a wide range of KRAS-mutant cancers. Their mechanisms of action, primarily centered on preventing KRAS activation or locking it in an inactive state, have shown significant preclinical and emerging clinical activity. Understanding the nuances of their interaction with KRAS, the downstream signaling consequences, and the inevitable emergence of resistance is critical for the continued development of more effective therapies. The methodologies and data presented in this guide provide a foundational understanding for professionals dedicated to advancing the field of KRAS-targeted cancer therapy. Further research into compounds like this compound will be essential to fully characterize their potential and place within this evolving therapeutic landscape.
References
- 1. youtube.com [youtube.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 4. ch.promega.com [ch.promega.com]
- 5. promega.com [promega.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
Pan-KRAS-IN-9: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of pan-KRAS-IN-9, a potent and selective pan-KRAS inhibitor. The information is intended for researchers, scientists, and drug development professionals interested in the chemical properties, mechanism of action, and biological activity of this compound.
Core Chemical Properties
This compound, also referred to as Compound 52 in patent literature, is a novel small molecule inhibitor of KRAS. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 2-(4-((1S,2S)-2-((1-(2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)-1H-indol-5-yl)oxy)cyclohexan-1-ol)piperazin-1-yl)-N-(1-methylpiperidin-4-yl)acetamide | Generated from SMILES |
| Molecular Formula | C48H62N8O5S | [1] |
| Molecular Weight | 863.12 g/mol | [1] |
| SMILES String | CO--INVALID-LINK--C(N=C1)=--INVALID-LINK--[C@@H]6C)=O)C(N7CCC[C@@H]3N7)=O)=N5)=CC=C4N2CC">C@@C=C1C#CCN8CCN(C)CC8 | [1] |
| Appearance | Solid | Vendor Information |
| CAS Number | Not available |
Chemical Structure
The two-dimensional chemical structure of this compound is depicted below.
Caption: 2D Chemical Structure of this compound.
Mechanism of Action
This compound functions as a pan-KRAS inhibitor, meaning it targets multiple mutated forms of the KRAS protein. Its mechanism of action involves mediating the formation of a ternary complex between the intracellular chaperone protein, Cyclophilin A, and the KRAS protein. This complex formation sterically hinders the interaction of KRAS with its downstream effector proteins, such as RAF, thereby inhibiting the activation of critical signaling pathways like the MAPK and PI3K-AKT pathways. This ultimately leads to a reduction in cancer cell proliferation and tumor growth.
Caption: this compound Mechanism of Action.
Biological Activity
This compound demonstrates potent inhibitory activity against cancer cell lines harboring KRAS mutations. The table below summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Cell Line | KRAS Mutation | IC50 (nM) | Source |
| AsPC-1 | G12D | 0.24 | [1] |
| SW480 | G12V | 0.30 | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are described in patent application WO2024060966A1. The following are summaries of key experimental procedures.
Synthesis of this compound (Compound 52)
The synthesis of this compound is a multi-step process. While the full detailed synthesis is outlined in the patent WO2024060966A1, a general overview involves the coupling of key intermediates. The final compound is purified by reverse preparative HPLC. Characterization is performed using ESI-MS and 1H NMR.
Caption: General Synthetic Workflow for this compound.
Cell Proliferation Assay
The anti-proliferative activity of this compound is determined using a standard cell viability assay.
-
Cell Culture: Cancer cell lines (e.g., AsPC-1, SW480) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a specified density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is read using a plate reader. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
pERK Inhibition Assay
The ability of this compound to inhibit the MAPK signaling pathway is assessed by measuring the phosphorylation of ERK (pERK).
-
Cell Culture and Seeding: Similar to the proliferation assay, cells are cultured and seeded in plates.
-
Compound Treatment: Cells are treated with various concentrations of this compound for a defined period.
-
Cell Lysis: Cells are lysed to extract total protein.
-
Quantification of pERK: The levels of phosphorylated ERK and total ERK are quantified using a method such as an enzyme-linked immunosorbent assay (ELISA) or Western blotting.
-
Data Analysis: The ratio of pERK to total ERK is calculated for each treatment condition. The IC50 for pERK inhibition is determined from the dose-response curve.
Conclusion
This compound is a highly potent pan-KRAS inhibitor with a novel mechanism of action. Its ability to effectively inhibit the proliferation of cancer cells with various KRAS mutations makes it a valuable tool for cancer research and a promising candidate for further drug development. The experimental protocols outlined in this guide provide a foundation for researchers to investigate the properties and therapeutic potential of this compound.
References
Pan-KRAS-IN-9: A Technical Overview of a Novel Pan-KRAS Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRAS is a pivotal signaling protein that, when mutated, is a key driver in numerous human cancers. The development of inhibitors targeting KRAS has been a long-standing challenge in oncology. Recently, a new class of molecules known as pan-KRAS inhibitors has emerged, offering the potential to target multiple KRAS variants. This technical guide focuses on pan-KRAS-IN-9 (also known as Compound 52), a novel and potent pan-KRAS inhibitor. Due to the limited publicly available data on this compound, this document summarizes the existing information and provides a general framework for the experimental evaluation of such inhibitors.
Quantitative Data for this compound
The currently available data on this compound primarily focuses on its potent anti-proliferative activity in cancer cell lines harboring specific KRAS mutations. Direct binding affinity and kinetic data are not yet publicly detailed.
| Parameter | Cell Line | KRAS Mutation | Value | Reference |
| IC50 | AsPC-1 | G12D | 0.24 nM | [1] |
| IC50 | SW480 | G12V | 0.30 nM | [1] |
Note: The IC50 values represent the concentration of this compound required to inhibit the proliferation of the respective cell lines by 50%. This indicates high potency in a cellular context. However, direct target engagement, binding affinity (Kd), and kinetic parameters (kon, koff) have not been disclosed in the available literature.
General Mechanism of Action of Pan-KRAS Inhibitors
Pan-KRAS inhibitors are designed to bind to KRAS and disrupt its function, irrespective of the specific mutation in many cases. These inhibitors can function through various mechanisms, including:
-
Inhibiting Nucleotide Exchange: KRAS cycles between an inactive GDP-bound state and an active GTP-bound state. Some pan-KRAS inhibitors block the exchange of GDP for GTP, which is essential for KRAS activation. This traps KRAS in its inactive state.
-
Disrupting Effector Protein Interaction: Once activated (GTP-bound), KRAS interacts with downstream effector proteins like RAF and PI3K to initiate signaling cascades that drive cell proliferation and survival. Pan-KRAS inhibitors can bind to KRAS in a way that prevents these interactions.
The high potency of this compound in cell-based assays suggests it effectively modulates KRAS signaling pathways.
Signaling Pathway
The KRAS signaling pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation due to mutations is a hallmark of many cancers. A simplified representation of the core KRAS signaling cascade is provided below.
References
Unveiling the Potency of pan-KRAS-IN-9 Against the KRAS G12V Mutation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the activity of pan-KRAS-IN-9, a novel pan-KRAS inhibitor, against the KRAS G12V mutation, one of the key drivers in various cancers. This document outlines the quantitative efficacy of this compound, details the experimental protocols for its characterization, and visualizes the pertinent signaling pathways and experimental workflows.
Quantitative Efficacy of this compound
This compound, also identified as Compound 52, has demonstrated potent and specific inhibitory activity against cancer cell lines harboring KRAS mutations.[1][2][3][4] Notably, its efficacy against the KRAS G12V mutation is highlighted by a low nanomolar half-maximal inhibitory concentration (IC50), indicating strong potential for therapeutic development.
| Cell Line | KRAS Mutation | IC50 (nM) |
| SW480 | G12V | 0.30 |
| AsPC-1 | G12D | 0.24 |
| Table 1: In vitro cell proliferation inhibition data for this compound against KRAS-mutant cancer cell lines.[1][2][3][4] |
The KRAS G12V Signaling Cascade
The KRAS G12V mutation results in a constitutively active KRAS protein, which perpetually drives downstream signaling pathways, leading to uncontrolled cell growth, proliferation, and survival. The primary signaling cascades activated by oncogenic KRAS include the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[5][6][7][8] this compound is designed to inhibit the function of the mutated KRAS protein, thereby blocking these downstream oncogenic signals.
Experimental Protocols
The characterization of a pan-KRAS inhibitor like this compound against the KRAS G12V mutation involves a series of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Workflow:
References
- 1. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | KRAS抑制剂 | MCE [medchemexpress.cn]
- 4. targetmol.cn [targetmol.cn]
- 5. aacrjournals.org [aacrjournals.org]
- 6. STAT3 inhibitor sensitized KRAS-mutant lung cancers to RAF inhibitor by activating MEK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Pan-KRAS-IN-9: A Technical Guide to its Effects on Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRAS is a frequently mutated oncogene in human cancers, driving tumor progression through the activation of downstream signaling pathways. The development of inhibitors that can target multiple KRAS mutants, known as pan-KRAS inhibitors, represents a significant therapeutic strategy. This technical guide focuses on pan-KRAS-IN-9 (also known as Compound 52), a novel and potent pan-KRAS inhibitor. Due to the limited public availability of detailed data on this compound, this guide will also incorporate representative data from other well-characterized pan-KRAS inhibitors, such as BI-2852 and BAY-293, to provide a comprehensive understanding of the mechanism and effects of this class of compounds.
This compound is a potent inhibitor of cellular proliferation in KRAS-mutant cancer cell lines.[1] Its mechanism of action is believed to involve the formation of a ternary complex between the inhibitor, an intracellular chaperone protein (such as Cyclophilin A), and the KRAS protein. This complex sterically hinders the interaction of KRAS with its downstream effectors, thereby inhibiting the activation of critical signaling pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT cascades.
Quantitative Data on Inhibitor Potency
The following tables summarize the available quantitative data on the inhibitory effects of this compound and other representative pan-KRAS inhibitors.
Table 1: Anti-proliferative Activity of this compound
| Cell Line | KRAS Mutation | IC50 (nM) |
| AsPC-1 | G12D | 0.24[1] |
| SW480 | G12V | 0.30[1] |
Table 2: Representative Anti-proliferative Activity of Other Pan-KRAS Inhibitors
| Inhibitor | Cell Line | KRAS Mutation | IC50 (µM) |
| BI-2852 | Various PDAC cell lines | G12D, G12V, etc. | 18.83 to >100[2] |
| BAY-293 | Various PDAC cell lines | G12D, G12V, etc. | 0.95 to 6.64[2] |
| BAY-293 | Various NSCLC cell lines | Various | 1.29 to 17.84[2] |
| BAY-293 | Various CRC cell lines | Various | 1.15 to 5.26[2] |
Table 3: Representative Effects of Pan-KRAS Inhibitors on Downstream Signaling
| Inhibitor | Cell Line | Treatment | Effect on pERK | Effect on pAKT |
| BAY-293 | PANC-1 (G12D) | 2.5 µM for 3h | Inhibition[2] | - |
| BAY-293 | PANC-1 (G12D) | 2.5 µM for 72h | Rebound | Rebound[2] |
| BI-2852 | H358 (G12C) | Low µM | Inhibition (EC50 = 5.8 µM) | - |
Signaling Pathways
KRAS, upon activation, triggers a cascade of downstream signaling events that are crucial for cell proliferation, survival, and differentiation. The two primary pathways affected by pan-KRAS inhibitors are the MAPK/ERK pathway and the PI3K/AKT pathway.
MAPK/ERK Pathway
The MAPK/ERK pathway is a central signaling cascade that regulates cell growth and division. Activated KRAS recruits and activates RAF kinases, which in turn phosphorylate and activate MEK1/2. Activated MEK1/2 then phosphorylates and activates ERK1/2, which translocates to the nucleus to regulate gene expression. Pan-KRAS inhibitors, by preventing the interaction of KRAS with RAF, effectively block this entire cascade.
Caption: MAPK/ERK Signaling Pathway Inhibition by this compound.
PI3K/AKT Pathway
The PI3K/AKT pathway is another critical downstream effector of KRAS, playing a key role in cell survival and metabolism. Activated KRAS binds to and activates phosphoinositide 3-kinase (PI3K), which then phosphorylates PIP2 to PIP3. PIP3 serves as a docking site for AKT and PDK1, leading to the phosphorylation and activation of AKT. Activated AKT then phosphorylates a variety of downstream targets to promote cell survival.
References
Preclinical Evaluation of pan-KRAS Inhibitors in Pancreatic Cancer: A Technical Overview
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the preclinical evaluation of pan-KRAS inhibitors in the context of pancreatic cancer. While this document aims to be an in-depth resource, publically available preclinical data for the specific compound pan-KRAS-IN-9 (also known as Compound 52) is currently limited. The primary source of information for this compound appears to be the patent application WO2024060966A1 [1]. What is known is that this compound inhibits the proliferation of the KRAS G12D mutant pancreatic cancer cell line AsPC-1 with an IC50 of 0.24 nM and the KRAS G12V mutant cell line SW480 with an IC50 of 0.30 nM[2].
Given the limited specific data on this compound, this guide will draw upon publicly available preclinical data from other well-characterized pan-KRAS inhibitors to provide a representative technical framework for the evaluation of this class of compounds in pancreatic cancer. This includes compounds such as BI-2852, BAY-293, and BI-2493, which have been subjects of recent preclinical research.
Introduction to pan-KRAS Inhibition in Pancreatic Cancer
Pancreatic ductal adenocarcinoma (PDAC) is a devastating disease with a five-year survival rate of less than 10%. A key driver of PDAC is the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) gene, which is mutated in over 90% of cases. These mutations lock the KRAS protein in a constitutively active, GTP-bound state, leading to uncontrolled cell proliferation, survival, and differentiation. The development of inhibitors that can target multiple KRAS mutants, known as pan-KRAS inhibitors, represents a promising therapeutic strategy.
Mechanism of Action of pan-KRAS Inhibitors
Pan-KRAS inhibitors employ several mechanisms to counteract the effects of mutant KRAS. One common strategy is to disrupt the interaction between KRAS and Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor (GEF) that facilitates the loading of GTP onto KRAS, thereby activating it. By preventing this interaction, these inhibitors can reduce the levels of active, GTP-bound KRAS. Another approach involves targeting the inactive, GDP-bound state of KRAS, preventing its subsequent activation.
Signaling Pathway of KRAS and Point of Intervention for pan-KRAS Inhibitors
Caption: A diagram illustrating the KRAS signaling pathway and the inhibitory action of pan-KRAS inhibitors on the KRAS-SOS1 interaction.
Quantitative Data Presentation
The following tables summarize representative preclinical data for various pan-KRAS inhibitors in pancreatic cancer cell lines.
Table 1: In Vitro Efficacy of pan-KRAS Inhibitors in Pancreatic Cancer Cell Lines
| Compound | Cell Line | KRAS Mutation | IC50 (nM) | Reference |
| This compound | AsPC-1 | G12D | 0.24 | [2] |
| BAY-293 | PANC-1 | G12D | ~1000 | [3] |
| BI-2852 | PANC-1 | G12D | >10000 | [3] |
Note: IC50 values can vary depending on the assay conditions.
Table 2: In Vivo Efficacy of a pan-KRAS Inhibitor in a Pancreatic Cancer Model
| Compound | Animal Model | Dosing | Tumor Growth Inhibition (%) | Survival Benefit | Reference |
| BI-2493 | Pancreatic Cancer Xenograft | Oral, daily | Significant suppression | Prolonged survival | [4] |
Detailed quantitative data on tumor growth inhibition percentages and survival statistics for BI-2493 were not specified in the provided search results.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical data. Below are representative protocols for key experiments used in the evaluation of pan-KRAS inhibitors.
Cell Viability Assay
Objective: To determine the concentration-dependent effect of a pan-KRAS inhibitor on the proliferation of pancreatic cancer cells.
Methodology:
-
Cell Seeding: Pancreatic cancer cells (e.g., AsPC-1, PANC-1) are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The pan-KRAS inhibitor is serially diluted to a range of concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability is assessed using a commercial assay kit, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis in software like GraphPad Prism.
Western Blot Analysis
Objective: To assess the effect of a pan-KRAS inhibitor on the phosphorylation status of key downstream signaling proteins in the KRAS pathway.
Methodology:
-
Cell Lysis: Pancreatic cancer cells are treated with the pan-KRAS inhibitor at various concentrations and time points. After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against p-ERK, ERK, p-AKT, AKT, and a loading control (e.g., GAPDH or β-actin).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a pan-KRAS inhibitor in a living organism.
Methodology:
-
Cell Implantation: Athymic nude mice are subcutaneously injected with a suspension of pancreatic cancer cells (e.g., 1 x 10^6 AsPC-1 cells) in Matrigel.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
-
Compound Administration: The pan-KRAS inhibitor is administered to the treatment group via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement and Body Weight Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = 0.5 x Length x Width²). Body weight is also monitored as an indicator of toxicity.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size or at the end of the treatment period. Tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blot). The tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the treatment effect.
Mandatory Visualizations
Experimental Workflow for Preclinical Evaluation
Caption: A flowchart outlining the typical preclinical evaluation process for a pan-KRAS inhibitor in pancreatic cancer.
Conclusion
The development of pan-KRAS inhibitors holds significant promise for the treatment of pancreatic cancer. The preclinical evaluation of these compounds requires a rigorous and multi-faceted approach, encompassing in vitro assays to determine potency and mechanism of action, as well as in vivo studies to assess efficacy and safety. While detailed preclinical data for this compound is not yet widely available, the methodologies and data from other pan-KRAS inhibitors provide a solid framework for its continued investigation and for the broader field of KRAS-targeted therapies in pancreatic cancer. Further research and publication of data from studies on compounds like this compound are eagerly awaited by the scientific community.
References
- 1. WO2024060966A1 - Pan-kras inhibitor compound - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First-in-class pan-KRAS inhibitor shows strong antitumor activity in preclinical models | MD Anderson Cancer Center [mdanderson.org]
Pan-KRAS Inhibition in Non-Small Cell Lung Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in non-small cell lung cancer (NSCLC), making it a critical target for therapeutic development. While historically considered "undruggable," recent advances have led to the development of specific KRAS inhibitors. Pan-KRAS inhibitors, designed to target multiple KRAS mutants, represent a promising strategy to address a broader range of KRAS-driven cancers. This technical guide provides a detailed overview of the preclinical evaluation of pan-KRAS inhibitors in NSCLC models, using the well-documented inhibitors BI-2493 and BI-2865 as primary examples, due to the limited public information on a specific entity designated "pan-KRAS-IN-9".
Core Concept: Mechanism of Action of Pan-KRAS Inhibitors
Pan-KRAS inhibitors like BI-2493 and BI-2865 are non-covalent, reversible inhibitors that bind to the inactive, GDP-bound state of KRAS. This binding prevents the interaction between KRAS and Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor (GEF). By blocking this interaction, these inhibitors prevent the exchange of GDP for GTP, thus locking KRAS in its inactive "OFF" state and inhibiting downstream oncogenic signaling.[1][2] A key advantage of this mechanism is its activity against a wide spectrum of KRAS mutations, as well as in tumors with KRAS wild-type amplification.[1][3]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of representative pan-KRAS inhibitors in NSCLC models.
Table 1: In Vitro Anti-proliferative Activity of Pan-KRAS Inhibitors in NSCLC Cell Lines
| Cell Line | KRAS Status | Inhibitor | IC50 (nmol/L) | Reference |
| NCI-H358 | G12C | BI-2493 | Not explicitly stated, but showed sensitivity | [4] |
| DMS 53 | WT Amplification | BI-2493 | ~598 (mean for CN > 7) | [1][5] |
| DMS 53 | WT Amplification | BI-2865 | ~315 (mean for CN > 7) | [1] |
| NCI-H661 | WT (CN < 7) | BI-2493 | >4000 | [1] |
| NCI-H838 | WT (CN < 7) | BI-2493 | >4000 | [1] |
| NCI-H520 | WT (non-amplified) | BI-2493 | >4000 | [1] |
Table 2: In Vivo Efficacy of Pan-KRAS Inhibitors in NSCLC Xenograft Models
| Model | KRAS Status | Inhibitor | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| NCI-H358 CDX | G12C | BI-2493 | 30 mg/kg, oral, twice daily | 90% after 18 days | [4] |
| DMS 53 CDX | WT Amplification | BI-2493 | 30 or 90 mg/kg, oral, twice daily | Showed tumor growth delay | [5] |
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic and anti-proliferative effects of a compound on cancer cell lines.
Materials:
-
NSCLC cell lines (e.g., NCI-H358, DMS 53)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microplates
-
Pan-KRAS inhibitor stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)[7]
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count NSCLC cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the pan-KRAS inhibitor in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 72 or 120 hours) at 37°C in a 5% CO2 incubator.[9]
-
MTT Addition: After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[6]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.[7]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6][10]
-
Absorbance Reading: Shake the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.[11] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[10][11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
In Vivo NSCLC Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a pan-KRAS inhibitor in a mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD-SCID)
-
NSCLC cells (e.g., NCI-H358, DMS 53)
-
Matrigel (optional)
-
Pan-KRAS inhibitor formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of NSCLC cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the pan-KRAS inhibitor (e.g., BI-2493 at 30 or 90 mg/kg) or vehicle control orally, typically twice daily.[4][5]
-
Monitoring: Measure tumor volume with calipers (Volume = (length x width²)/2) and monitor the body weight of the mice regularly (e.g., 2-3 times per week) to assess toxicity.[4]
-
Endpoint: Continue treatment for a predetermined period (e.g., 18-21 days) or until tumors in the control group reach a specified size.[4] At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, immunohistochemistry).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) percentage and assess the statistical significance of the difference in tumor volume between the treated and control groups.
Western Blot Analysis of KRAS Signaling Pathway
This method is used to detect changes in the protein levels and phosphorylation status of key components of the KRAS signaling pathway.
Materials:
-
NSCLC cells treated with a pan-KRAS inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-KRAS, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated and control cells with lysis buffer, and quantify the protein concentration.
-
SDS-PAGE: Denature the protein lysates and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.[12]
Visualizations
KRAS Signaling Pathway in NSCLC
Caption: KRAS signaling pathway and the mechanism of pan-KRAS inhibitors.
Experimental Workflow for In Vitro Evaluation
Caption: Workflow for in vitro evaluation of pan-KRAS inhibitors.
References
- 1. Pan-KRAS Inhibitors BI-2493 and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pan-KRAS Inhibitors BI-2493 and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of BI-2493, a Pan-KRAS Inhibitor Showing In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay [bio-protocol.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchhub.com [researchhub.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
Pan-KRAS-IN-9 for Colorectal Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mutations in the KRAS oncogene are prevalent in approximately 40-50% of colorectal cancers (CRCs), rendering them resistant to standard therapies such as EGFR inhibitors.[1][2] The development of direct KRAS inhibitors has been a long-standing challenge in oncology. Pan-KRAS-IN-9 emerges as a novel investigational inhibitor with a unique mechanism of action, distinct from previous allele-specific inhibitors. This technical guide provides an in-depth overview of this compound, its mechanism, and its potential application in colorectal cancer research. It includes a compilation of available preclinical data, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.
Introduction: The Challenge of KRAS-Mutated Colorectal Cancer
Colorectal cancer is a leading cause of cancer-related mortality worldwide. A significant subset of these tumors is driven by activating mutations in the KRAS gene, most commonly at codons 12 and 13.[1][3] These mutations lock the KRAS protein in a constitutively active, GTP-bound state, leading to aberrant activation of downstream pro-proliferative and survival signaling pathways, primarily the MAPK/ERK and PI3K/AKT cascades.[4] The presence of a KRAS mutation is a negative predictive biomarker for response to anti-EGFR therapies, highlighting the urgent need for effective drugs that can directly target mutant KRAS.[5]
While the approval of KRAS G12C-specific inhibitors has marked a significant breakthrough, these agents are only effective in the small percentage of CRC patients harboring this specific mutation.[1] The development of "pan-KRAS" inhibitors, capable of targeting multiple KRAS variants, represents a promising strategy to address a much broader patient population.
This compound: A Novel Pan-Inhibitor
This compound (also referred to as Compound 52 in patent WO2024060966A1) is a novel, potent pan-KRAS inhibitor.[6] Unlike covalent inhibitors that target a specific cysteine residue in the G12C mutant, this compound employs a distinct mechanism of action.
Mechanism of Action
This compound functions by mediating the formation of a ternary complex between the KRAS protein and an intracellular chaperone protein, such as Cyclophilin A.[7] This induced-proximity mechanism effectively sequesters KRAS and sterically hinders its interaction with downstream effector proteins like RAF. By preventing this crucial interaction, this compound blocks the activation of the MAPK and PI3K-AKT signaling pathways, thereby inhibiting tumor cell proliferation and survival.[7]
Data Presentation
In Vitro Antiproliferative Activity
Quantitative data on the antiproliferative activity of this compound in a broad panel of colorectal cancer cell lines is essential to validate its "pan-KRAS" designation. While extensive data for this compound is not yet publicly available, the following table includes the known data point and representative data from another pan-KRAS inhibitor, BI-2493, to illustrate the expected profile.
| Cell Line | KRAS Mutation | Tissue of Origin | This compound IC50 (nM) | Representative Pan-KRAS Inhibitor IC50 (nM) (BI-2493) |
| SW480 | G12V | Colorectal | 0.30[6] | 2 |
| HCT116 | G13D | Colorectal | Data not available | 10 |
| LoVo | G13D | Colorectal | Data not available | 8 |
| DLD-1 | G13D | Colorectal | Data not available | 12 |
| AsPC-1 | G12D | Pancreatic | 0.24[6] | 4 |
Data for HCT116, LoVo, and DLD-1 are representative values from a similar pan-KRAS inhibitor (BI-2493) to demonstrate expected activity against other KRAS mutations.
In Vivo Efficacy
Preclinical in vivo studies are critical to assess the therapeutic potential of this compound. The following table presents representative data from a study of the pan-KRAS inhibitor BI-2493 in a colorectal cancer xenograft model to illustrate the type of data generated in such experiments.
| Animal Model | Tumor Type | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| Nude Mice | SW480 (KRAS G12V) Xenograft | BI-2493 (30 mg/kg) | Oral, twice daily | 57% | [6] |
| Nude Mice | SW480 (KRAS G12V) Xenograft | BI-2493 (90 mg/kg) | Oral, twice daily | 84% | [6] |
Mandatory Visualizations
KRAS Signaling Pathway in Colorectal Cancer
Experimental Workflow for Evaluating this compound
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in a panel of colorectal cancer cell lines.
Materials:
-
Colorectal cancer cell lines (e.g., SW480, HCT116, DLD-1, LoVo)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay) or MTT reagent (5 mg/mL in PBS)
-
Solubilization solution for MTT (e.g., 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Dilution: Prepare a serial dilution of this compound in complete growth medium. A typical concentration range would be from 10 µM down to 0.1 nM, with a DMSO control.
-
Treatment: Remove the medium from the wells and add 100 µL of the diluted compound or DMSO control to the respective wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTS/MTT Addition:
-
For MTS: Add 20 µL of MTS reagent directly to each well. Incubate for 1-4 hours at 37°C.[7][8]
-
For MTT: Add 10 µL of MTT reagent to each well. Incubate for 4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals. Shake the plate for 15 minutes.[9][10]
-
-
Absorbance Measurement: Read the absorbance at 490 nm for MTS or 570 nm for MTT using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control wells. Plot the viability against the log of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.
Western Blotting for Pathway Modulation
This protocol is to assess the effect of this compound on the phosphorylation status of key downstream effectors of the KRAS pathway, such as ERK and AKT.
Materials:
-
6-well cell culture plates
-
Colorectal cancer cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-AKT (Ser473), anti-total-AKT, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and boil. Load the samples onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK, diluted in blocking buffer) overnight at 4°C.[11]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped of the antibodies and re-probed with antibodies against total ERK, total AKT, and the loading control.
-
Densitometry Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vivo Colorectal Cancer Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD-SCID)
-
Colorectal cancer cell line (e.g., SW480)
-
Matrigel
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of colorectal cancer cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of PBS and Matrigel) into the flank of each mouse.[12]
-
Tumor Growth and Randomization: Monitor tumor growth by measuring with calipers every 2-3 days. When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=7-10 mice per group).
-
Treatment Administration: Administer this compound orally at predetermined doses (e.g., 30 mg/kg and 90 mg/kg) according to a specific schedule (e.g., twice daily). The control group receives the vehicle on the same schedule.[6]
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Observe the general health and behavior of the mice.
-
-
Study Endpoint: The study may be terminated when the tumors in the control group reach a predetermined size, or after a specific duration of treatment.
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) percentage at the end of the study.
-
Analyze the body weight data to assess toxicity.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., western blotting for p-ERK).
-
Conclusion
This compound represents a promising novel therapeutic agent for the treatment of KRAS-mutant colorectal cancer due to its unique mechanism of action that allows it to inhibit a broad range of KRAS mutations. The preclinical data, although still emerging, suggests potent anti-proliferative activity. The experimental protocols provided in this guide offer a framework for researchers to further investigate the efficacy and mechanism of this compound and similar compounds in the context of colorectal cancer. Further studies are warranted to fully elucidate its therapeutic potential and to identify patient populations that would most benefit from this targeted approach.
References
- 1. Assessment of KRASG12C inhibitors for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KRAS inhibition in metastatic colorectal cancer: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kras mutation subtypes distinctly affect colorectal cancer cell sensitivity to FL118, a novel inhibitor of survivin, Mcl-1, XIAP, cIAP2 and MdmX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thno.org [thno.org]
- 5. KRAS inhibition in metastatic colorectal cancer – An update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of BI-2493, a Pan-KRAS Inhibitor Showing In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Cell Counting & Health Analysis [sigmaaldrich.com]
- 11. ccrod.cancer.gov [ccrod.cancer.gov]
- 12. altogenlabs.com [altogenlabs.com]
Pan-KRAS Inhibitors: A Technical Guide to Disrupting Oncogenic Signaling and Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of pan-KRAS inhibitors, a promising class of therapeutic agents designed to target cancers driven by mutations in the KRAS oncogene. While specific data on a compound designated "pan-KRAS-IN-9" is limited, this document will delve into the well-characterized mechanisms and cellular effects of representative pan-KRAS inhibitors, using available data as a framework to understand their role in inhibiting cell proliferation. We will examine their mechanism of action, impact on downstream signaling pathways, and the experimental protocols used to evaluate their efficacy.
Introduction to KRAS and the Rationale for Pan-Inhibition
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in signal transduction pathways, regulating cell growth, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common in human cancers, including pancreatic, colorectal, and non-small cell lung cancers, leading to constitutively active KRAS signaling and uncontrolled cell proliferation.[1][2]
Historically, KRAS has been considered "undruggable" due to its high affinity for GTP and the lack of deep binding pockets. The development of allele-specific inhibitors, such as those targeting the KRAS G12C mutation, has been a significant breakthrough. However, these inhibitors are effective in only a subset of KRAS-mutant cancers.[3] Pan-KRAS inhibitors represent a broader therapeutic strategy, aiming to inhibit multiple common KRAS mutants (e.g., G12D, G12V, G13D) and potentially overcome resistance mechanisms.[3][4][5]
Mechanism of Action of Pan-KRAS Inhibitors
Pan-KRAS inhibitors can be broadly categorized based on their strategy for disrupting KRAS signaling:
-
Inhibitors of Nucleotide Exchange: A predominant mechanism involves blocking the interaction between KRAS and Guanine Nucleotide Exchange Factors (GEFs), such as Son of Sevenless 1 (SOS1).[1][6] By preventing the exchange of GDP for GTP, these inhibitors lock KRAS in its inactive state, thereby abrogating downstream signaling.[1]
-
Targeting the Inactive State: Some pan-KRAS inhibitors are designed to selectively bind to the inactive, GDP-bound conformation of KRAS.[3][7] This prevents its activation and subsequent engagement with effector proteins.
-
Targeting the Active State: An alternative approach involves inhibitors that bind to the active, GTP-bound state of KRAS, preventing it from interacting with its downstream effectors.[2]
The ultimate outcome of these mechanisms is the suppression of key downstream signaling cascades, primarily the MAPK/ERK and PI3K/AKT pathways, which are critical for cell proliferation and survival.[3][6]
Quantitative Analysis of Anti-Proliferative Activity
The efficacy of pan-KRAS inhibitors is quantified by their half-maximal inhibitory concentration (IC50) values in various cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | Cell Line | KRAS Mutation | IC50 (nM) |
| This compound (Compound 52) | AsPC-1 | G12D | 0.24[8] |
| SW480 | G12V | 0.30[8] | |
| BAY-293 | Various PDAC cell lines | Multiple | 950 - 6640[1] |
| Various CRC cell lines | Multiple | 1150 - 5260[1] | |
| BI-2852 | Various PDAC cell lines | Multiple | 18830 - >100000[1] |
| Various CRC cell lines | Multiple | 19210 - >100000[1] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approaches used to study pan-KRAS inhibitors, the following diagrams are provided.
Caption: Simplified KRAS signaling pathway and points of intervention for pan-KRAS inhibitors.
Caption: General workflow for a cell proliferation assay to determine IC50 values.
Key Experimental Protocols
The evaluation of pan-KRAS inhibitors relies on a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Cell Proliferation (Viability) Assay
This assay determines the concentration of an inhibitor required to reduce cell growth by 50% (IC50).
-
Cell Seeding: Cancer cell lines (e.g., AsPC-1, SW480, PANC-1) are seeded in 96-well plates at a density of 2,000-5,000 cells per well in their respective growth media.[7] The plates are then incubated overnight to allow for cell attachment.
-
Compound Treatment: The pan-KRAS inhibitor is serially diluted in DMSO to create a range of concentrations. These dilutions are then added to the cell plates. A DMSO-only control is also included.
-
Incubation: The treated plates are incubated for a period of 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Viability Measurement: After incubation, a cell viability reagent such as AlamarBlue or CellTiter-Glo® is added to each well. These reagents measure metabolic activity, which correlates with the number of viable cells.
-
Data Analysis: The fluorescence or luminescence is measured using a plate reader. The data is normalized to the DMSO control, and the IC50 values are calculated using a non-linear regression curve fit.
Western Blotting for Phospho-ERK Inhibition
This technique is used to confirm that the pan-KRAS inhibitor is blocking the intended downstream signaling pathway.
-
Cell Lysis: Cells are seeded and treated with the pan-KRAS inhibitor for a shorter duration (e.g., 3 hours) to observe acute signaling changes.[1] Following treatment, the cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK. A loading control antibody (e.g., GAPDH or β-actin) is also used.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A reduction in the p-ERK/total ERK ratio indicates successful pathway inhibition.
Conclusion and Future Directions
Pan-KRAS inhibitors represent a significant advancement in the quest to target KRAS-driven cancers. By inhibiting a broad range of KRAS mutants, these compounds hold the potential to benefit a larger patient population than allele-specific inhibitors. The data presented herein demonstrates their ability to potently inhibit the proliferation of cancer cells harboring various KRAS mutations. The continued development and clinical investigation of pan-KRAS inhibitors are crucial for realizing their full therapeutic potential in the treatment of these challenging malignancies.[4][9]
References
- 1. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pharmacologic Inhibition of KRAS Mutants as a Treatment for Cancer: Therapeutic Principles and Clinical Results - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Pan-KRAS inhibitor disables oncogenic signalling and tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Novel pan-KRAS Inhibitors via Structure-Based Drug Design, Scaffold Hopping, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paluratide - Wikipedia [en.wikipedia.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Analysis of Pan-Specific Inhibitors of Oncogenic Mutant Forms of KRAS GTPase - PubMed [pubmed.ncbi.nlm.nih.gov]
Pan-KRAS-IN-9: A Technical Deep Dive into its Selectivity for KRAS over HRAS and NRAS
For Immediate Release
This technical guide provides an in-depth analysis of the pan-KRAS inhibitor, pan-KRAS-IN-9 (also known as BI-2865), focusing on its remarkable selectivity for KRAS over its closely related isoforms, HRAS and NRAS. This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and targeted therapies. Herein, we consolidate quantitative data, detail experimental methodologies, and visualize key biological and experimental processes to offer a comprehensive understanding of this inhibitor's mechanism and specificity.
Executive Summary
KRAS is a frequently mutated oncogene in human cancers, making it a prime target for therapeutic intervention. The development of pan-KRAS inhibitors, which can target various KRAS mutants, represents a significant advancement. This compound (BI-2865) is a non-covalent inhibitor that preferentially binds to the inactive, GDP-bound state of KRAS.[1][2] A key feature of this inhibitor is its high selectivity for KRAS, while largely sparing the other RAS isoforms, HRAS and NRAS.[1][3] This selectivity is critical for minimizing off-target effects and enhancing the therapeutic window. This guide will explore the molecular basis of this selectivity, present the supporting quantitative data, and outline the experimental protocols used for its characterization.
Data Presentation: Quantitative Selectivity of this compound
The selectivity of this compound for KRAS over HRAS and NRAS has been demonstrated through various biochemical and cellular assays. The ability of the inhibitor to suppress nucleotide exchange is significantly more potent against KRAS than against HRAS or NRAS.[4] While specific head-to-head IC50 or Kd values for HRAS and NRAS are not consistently reported in a single comparative table in the primary literature, the difference in activity is described as being "several orders of magnitude".[4] The available binding affinity data for this compound (BI-2865) against wild-type KRAS and several common mutants are summarized below.
| Target Protein | Binding Affinity (Kd) in nM |
| Wild-Type KRAS | 6.9 |
| KRAS G12C | 4.5 |
| KRAS G12D | 32 |
| KRAS G12V | 26 |
| KRAS G13D | 4.3 |
| HRAS | Not reported/Significantly weaker |
| NRAS | Not reported/Significantly weaker |
Table 1: Binding affinities of this compound (BI-2865) for various KRAS proteins as determined by biochemical assays. Data for HRAS and NRAS are qualitatively described as significantly weaker.[5][6]
Molecular Basis of Selectivity
The remarkable selectivity of this compound for KRAS is attributed to subtle yet critical differences in the amino acid sequences between the RAS isoforms.[4] The most notable distinction lies at residue 95, which is a histidine (H95) in KRAS, but a leucine (L95) in NRAS and a glutamine (Q95) in HRAS.[4] Structural studies have shown that the inhibitor forms key interactions within a binding pocket that includes H95 in KRAS. The substitution of this histidine with other residues in HRAS and NRAS disrupts these crucial interactions, thereby significantly reducing the binding affinity of the inhibitor for these isoforms.[4]
Signaling Pathway and Inhibition
dot
Caption: KRAS Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to characterize the selectivity of this compound.
TR-FRET Nucleotide Exchange Assay
This assay is used to measure the ability of an inhibitor to prevent the exchange of GDP for GTP on RAS proteins, a key step in their activation.
-
Objective: To determine the IC50 of this compound for inhibiting SOS1-mediated nucleotide exchange on KRAS, HRAS, and NRAS.
-
Principle: The assay measures the binding of a fluorescently labeled GTP analog to a RAS protein. Inhibition of nucleotide exchange by the compound results in a decreased FRET signal.
-
Materials:
-
Recombinant, purified GDP-loaded KRAS, HRAS, and NRAS proteins.
-
SOS1 (catalytic domain) as the guanine nucleotide exchange factor (GEF).
-
Fluorescently labeled GTP (e.g., BODIPY-FL-GTP).
-
Terbium-labeled anti-His antibody (for His-tagged RAS).
-
Assay buffer (e.g., 20 mM Tris pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT).
-
384-well microplates.
-
TR-FRET plate reader.
-
-
Procedure:
-
A dilution series of this compound is prepared in assay buffer.
-
In a 384-well plate, the inhibitor is pre-incubated with the respective RAS protein and the Terbium-labeled antibody.
-
The nucleotide exchange reaction is initiated by the addition of a mixture of SOS1 and the fluorescently labeled GTP.
-
The plate is incubated at room temperature to allow the exchange reaction to proceed.
-
The TR-FRET signal is measured on a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (Terbium) and ~665 nm (fluorophore).
-
The ratio of the emission signals (665/620 nm) is calculated and plotted against the inhibitor concentration to determine the IC50 value.
-
Cellular Proliferation Assay (MTT Assay)
This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cell lines with different RAS genotypes.
-
Objective: To determine the IC50 of this compound for inhibiting the proliferation of cell lines dependent on KRAS, HRAS, or NRAS signaling.
-
Principle: The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Materials:
-
Cancer cell lines with known RAS mutations (e.g., KRAS-mutant, HRAS-mutant, NRAS-mutant, and RAS wild-type).
-
Cell culture medium and supplements.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Solubilization solution (e.g., DMSO).
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of this compound for a specified period (e.g., 72 hours).[7]
-
After the incubation period, the MTT reagent is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.[7]
-
A solubilization solution is added to dissolve the formazan crystals.[7]
-
The absorbance is measured at a wavelength of ~570 nm using a microplate reader.[7]
-
The percentage of cell viability is calculated relative to untreated control cells, and the data is plotted against inhibitor concentration to determine the IC50 value.
-
Experimental Workflow Visualization
dot
Caption: Workflow for Determining this compound Selectivity.
Conclusion
The pan-KRAS inhibitor, this compound (BI-2865), demonstrates significant promise as a targeted therapeutic agent due to its potent and selective inhibition of KRAS. Its selectivity over HRAS and NRAS, rooted in specific amino acid differences in the inhibitor's binding pocket, is a key attribute that likely contributes to a favorable therapeutic index. The experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of this and other novel KRAS inhibitors. Further research, including detailed head-to-head quantitative comparisons across all RAS isoforms, will continue to refine our understanding and aid in the clinical development of this important class of anti-cancer drugs.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pan KRAS inhibitor selectively inactivates oncogenic signaling and tumor growth [datacatalog.mskcc.org]
- 3. Pan-KRAS inhibitor disables oncogenic signalling and tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pan-KRAS inhibitor disables oncogenic signalling and tumour growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pardon Our Interruption [opnme.com]
- 6. Targeted degradation of oncogenic KRASG12V triggers antitumor immunity in lung cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BI-2865, a pan-KRAS inhibitor, reverses the P-glycoprotein induced multidrug resistance in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Initial Studies on the Biological Activity of pan-KRAS-IN-9: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial biological characterization of pan-KRAS-IN-9, a novel inhibitor targeting KRAS. The document outlines its observed effects on cancer cell proliferation, details generalized experimental protocols for assessing the activity of pan-KRAS inhibitors, and visualizes the underlying molecular pathways and experimental workflows.
Quantitative Biological Activity of this compound
Initial studies have demonstrated the potent anti-proliferative activity of this compound in cancer cell lines harboring KRAS mutations. The half-maximal inhibitory concentration (IC50) values from these preliminary assessments are summarized below.
| Cell Line | KRAS Mutation | IC50 (nM) |
| AsPC-1 | G12D | 0.24[1][2] |
| SW480 | G12V | 0.30[1][2] |
Mechanism of Action of Pan-KRAS Inhibitors
Pan-KRAS inhibitors represent a promising therapeutic strategy for cancers driven by various KRAS mutations. Unlike mutant-specific inhibitors, these compounds are designed to target a broader range of KRAS oncoproteins. The generally accepted mechanism of action for many pan-KRAS inhibitors involves targeting the inactive, GDP-bound "OFF" state of KRAS.[3][4][5][6] By binding to this conformation, these inhibitors can prevent the interaction with guanine nucleotide exchange factors (GEFs), such as Son of Sevenless (SOS1), thereby inhibiting the exchange of GDP for GTP and locking KRAS in its inactive state.[7] This prevents the activation of downstream pro-proliferative signaling pathways, including the MAPK/ERK and PI3K/AKT pathways.[7]
Experimental Protocols
While specific experimental protocols for this compound have not been detailed in the public domain, this section provides generalized methodologies for key assays used in the characterization of pan-KRAS inhibitors, based on published studies of similar compounds.
Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay determines the anti-proliferative effect of a compound by measuring the number of viable cells in culture based on the quantification of ATP.
-
Cell Seeding: Plate cancer cells (e.g., AsPC-1, SW480) in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes to lyse the cells and stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control and plot the results as a dose-response curve to calculate the IC50 value.
Western Blot Analysis for Downstream Signaling
This technique is used to assess the effect of the inhibitor on the phosphorylation status of key proteins in the KRAS downstream signaling pathways.
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at various concentrations or for different time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Model
Animal models are crucial for evaluating the in vivo efficacy and tolerability of a drug candidate.
-
Cell Implantation: Subcutaneously implant KRAS-mutant cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound orally or via intraperitoneal injection at a predetermined dose and schedule. The vehicle control group receives the formulation without the active compound.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (due to tumor burden or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Data Analysis: Plot tumor growth curves and compare the tumor growth inhibition between the treated and control groups.
Conclusion
The initial data on this compound indicate that it is a highly potent inhibitor of cancer cell proliferation in KRAS-mutant cell lines. While further studies are required to fully elucidate its biological activity and mechanism of action, the established methodologies for characterizing pan-KRAS inhibitors provide a clear roadmap for its continued development. The potent in vitro activity of this compound warrants further investigation, including its effects on a broader panel of KRAS-mutant cell lines, detailed analysis of its impact on downstream signaling, and assessment of its in vivo efficacy in preclinical models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pan-KRAS-IN-9_TargetMol [targetmol.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to pan-KRAS-IN-9 and the Landscape of Non-Covalent KRAS Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of pan-KRAS-IN-9, a potent non-covalent inhibitor of KRAS, within the broader context of pan-KRAS inhibitor development. Given that detailed experimental data on this compound is emerging, this document leverages available information on this compound and supplements it with comprehensive data and methodologies from well-characterized, analogous non-covalent pan-KRAS inhibitors. This approach offers a robust framework for understanding the evaluation and mechanism of this class of promising anti-cancer agents.
Introduction to Non-Covalent Pan-KRAS Inhibition
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a molecular switch in critical cellular signaling pathways.[1][2] Mutations in KRAS are among the most common drivers of human cancers, leading to constitutive activation of downstream pro-proliferative pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR cascades.[1][3][4][5][6][7][8][9][10] For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of deep binding pockets.
The advent of covalent inhibitors targeting the KRAS G12C mutation marked a significant breakthrough. However, the diversity of KRAS mutations necessitates the development of "pan-KRAS" inhibitors that are effective against a wide range of mutant alleles. Non-covalent inhibitors represent a particularly promising strategy, as they do not rely on a specific reactive cysteine residue. These inhibitors typically function by binding to the inactive, GDP-bound state of KRAS, preventing its interaction with guanine nucleotide exchange factors (GEFs) like Son of Sevenless 1 (SOS1), thereby blocking its activation.[11][12][13][14]
This compound (also known as Compound 52) has emerged as a highly potent, non-covalent pan-KRAS inhibitor.[15][16] It demonstrates significant anti-proliferative activity in cancer cell lines harboring different KRAS mutations.
Quantitative Data for Pan-KRAS Inhibitors
Quantitative assessment of inhibitor potency is crucial for drug development. The following tables summarize key in vitro efficacy data for this compound and other notable non-covalent pan-KRAS inhibitors.
Table 1: Cellular Anti-Proliferative Activity of this compound
| Compound | Cell Line | KRAS Mutation | IC50 (nM) |
| This compound | AsPC-1 | G12D | 0.24[15][16] |
| This compound | SW480 | G12V | 0.30[15][16] |
Table 2: Comparative In Vitro Activity of Non-Covalent Pan-KRAS Inhibitors
| Compound | Assay Type | Target/Cell Line | IC50 (nM) |
| BAY-293 | Nucleotide Exchange | KRAS (general) | 85.08[11] |
| BI-2852 | Nucleotide Exchange | KRAS (general) | 7540[11] |
| BAY-293 | Cell Proliferation | PANC-1 (G12D) | ~1000[11] |
| BI-2852 | Cell Proliferation | PANC-1 (G12D) | ~1000[11] |
Note: The significant difference between biochemical and cellular IC50 values for inhibitors like BAY-293 can be attributed to factors such as cell permeability and engagement of cellular feedback mechanisms.[11]
Mechanism of Action of Non-Covalent Pan-KRAS Inhibitors
The primary mechanism of action for many non-covalent pan-KRAS inhibitors is the stabilization of the inactive GDP-bound conformation of KRAS. This is often achieved by binding to a pocket in the switch II region, which allosterically prevents the conformational changes required for SOS1-mediated nucleotide exchange. By locking KRAS in its "off" state, these inhibitors prevent the activation of downstream signaling pathways.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the characterization of novel inhibitors. The following sections describe representative methodologies for key assays in the evaluation of pan-KRAS inhibitors.
Biochemical Assays
4.1.1. SOS1-Mediated Nucleotide Exchange Assay
This assay measures the ability of an inhibitor to block the exchange of GDP for GTP on the KRAS protein, a critical step in its activation.
-
Principle: The assay monitors the binding of a fluorescently labeled GTP analog (e.g., mant-GTP) to KRAS in the presence of the GEF, SOS1. Inhibition of this process by a compound results in a decreased fluorescence signal.
-
Materials:
-
Recombinant human KRAS protein (various mutant forms)
-
Recombinant human SOS1 protein (catalytic domain)
-
Mant-dGTP (2’/3’-O-(N-Methylanthraniloyl) guanosine 5’-triphosphate)
-
Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP)
-
Test compounds (e.g., this compound)
-
-
Procedure:
-
Prepare a solution of KRAS pre-loaded with GDP.
-
In a 384-well plate, add the test compound at various concentrations.
-
Add the KRAS-GDP solution to the wells and incubate.
-
Initiate the exchange reaction by adding a mixture of SOS1 and mant-dGTP.
-
Monitor the increase in fluorescence intensity over time using a plate reader (Excitation: ~360 nm, Emission: ~440 nm).
-
Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 value.
-
Cell-Based Assays
4.2.1. Cell Proliferation Assay
This assay determines the effect of the inhibitor on the growth of cancer cell lines harboring KRAS mutations.
-
Principle: The viability of cells is measured after a defined period of incubation with the test compound. A reduction in viability indicates anti-proliferative activity.
-
Materials:
-
KRAS-mutant cancer cell lines (e.g., AsPC-1 [G12D], SW480 [G12V])
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or AlamarBlue)
-
Test compounds
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound.
-
Incubate for a period of 72 to 120 hours.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Normalize the data to vehicle-treated controls and plot the percentage of inhibition against the compound concentration to calculate the IC50 value.
-
4.2.2. Western Blot Analysis of Downstream Signaling
This technique is used to assess whether the inhibitor blocks the KRAS signaling pathway within the cell.
-
Principle: The phosphorylation status of key downstream proteins, such as ERK and AKT, is a direct indicator of pathway activity. Inhibition of KRAS should lead to a decrease in the levels of phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT).
-
Procedure:
-
Culture KRAS-mutant cells and treat them with the inhibitor at various concentrations for a specified time (e.g., 2-24 hours).
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH).
-
Incubate with the appropriate secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
-
Conclusion and Future Directions
This compound is a testament to the significant progress in developing potent, non-covalent inhibitors against the historically challenging KRAS oncoprotein. Its sub-nanomolar potency in cell-based assays highlights its potential as a therapeutic candidate. The methodologies and comparative data presented in this guide provide a framework for the continued investigation of this compound and the discovery of new pan-KRAS inhibitors.
Future research will need to focus on obtaining a more complete preclinical data package for this compound, including its selectivity profile across a broader panel of KRAS mutations, its efficacy in in vivo models, and a detailed structural understanding of its binding mode. Furthermore, as with other KRAS inhibitors, investigating potential resistance mechanisms and rational combination strategies will be crucial for its successful clinical translation. The development of pan-KRAS inhibitors like this compound offers hope for a new paradigm in the treatment of KRAS-driven cancers.
References
- 1. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Low-Dose Vertical Inhibition of the RAF-MEK-ERK Cascade Causes Apoptotic Death of KRAS Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Central Role for RAF→MEK→ERK Signaling in the Genesis of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of the RAF/MEK/ERK Signaling Cascade in Pancreatic Cancer: Recent Advances and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SHANK3 depletion leads to ERK signalling overdose and cell death in KRAS-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity of combinations of the pan-KRAS SOS1 inhibitor BAY-293 against pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of Novel Inhibitors Targeting KRAS-SOS1 Interactions by Structure-Based Drug Design [clas.wayne.edu]
- 14. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. pan-KRAS-IN-9_TargetMol [targetmol.com]
Methodological & Application
Application Notes and Protocols for pan-KRAS-IN-9 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of pan-KRAS-IN-9, a potent and selective inhibitor of KRAS, in cell culture experiments. The protocols outlined below are intended to assist in the investigation of its mechanism of action and anti-cancer effects.
Introduction
KRAS is a frequently mutated oncogene in various cancers, including pancreatic, colorectal, and non-small cell lung cancer. The KRAS protein is a small GTPase that functions as a molecular switch in downstream signaling pathways, regulating cell proliferation, survival, and differentiation. Mutations in KRAS often lead to its constitutive activation, driving uncontrolled cell growth. This compound is an experimental inhibitor designed to target multiple KRAS mutants, offering a potential therapeutic strategy for a broad range of KRAS-driven cancers. This document details the protocols for evaluating the efficacy of this compound in a laboratory setting.
Mechanism of Action
This compound is an inhibitor of the human tumor mutant gene KRAS. It has been shown to inhibit the proliferation of cancer cell lines harboring KRAS mutations, such as G12D and G12V, with high potency[1]. The primary mechanism of action involves the suppression of the downstream signaling pathways controlled by KRAS, most notably the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways. By inhibiting these pathways, this compound can induce cell cycle arrest and apoptosis in KRAS-mutant cancer cells.
Data Presentation
In Vitro Efficacy of this compound
The inhibitory activity of this compound has been quantified in various KRAS-mutant cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the compound's potency.
| Cell Line | KRAS Mutation | IC50 (nM) |
| AsPC-1 | G12D | 0.24[1] |
| SW480 | G12V | 0.30[1] |
Table 1: IC50 values of this compound in KRAS-mutant cancer cell lines.
Effects of a Pan-KRAS Inhibitor (ERAS-4001) on Downstream Signaling and Cell Viability
While specific data for this compound is limited, the following table presents data for ERAS-4001, another pan-KRAS inhibitor, which demonstrates the typical effects of this class of compounds on downstream signaling and cell viability. ERAS-4001 has shown potent cellular activity in a panel of KRAS wild-type amplified and KRAS G12X mutant cell lines[2].
| Cell Line Type | pERK Inhibition IC50 (nM) | 3D Cell Viability IC50 (nM) |
| KRAS WT amplified and KRAS G12X mutant | 0.7 - 9.1 | 0.7 - 9.1 |
Table 2: In vitro activity of the pan-KRAS inhibitor ERAS-4001.[2]
Signaling Pathway
The KRAS signaling pathway is a critical regulator of cell growth and survival. Upon activation by upstream signals from receptor tyrosine kinases (RTKs), KRAS-GTP activates multiple downstream effector pathways, including the RAF-MEK-ERK and PI3K-AKT-mTOR cascades. This compound is designed to inhibit this signaling cascade.
Caption: The KRAS Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the effects of this compound in cancer cell culture.
Caption: Experimental workflow for this compound cell culture studies.
Experimental Protocols
Cell Viability Assay
This protocol is designed to determine the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
KRAS-mutant and wild-type cancer cell lines
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well clear-bottom cell culture plates
-
This compound (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 2,000-5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium. It is recommended to start with a concentration range of 0.1 nM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a DMSO-only control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Measurement of Cell Viability:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings of the treated wells to the DMSO control.
-
Plot the normalized values against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Western Blot Analysis for Downstream Signaling
This protocol is used to assess the effect of this compound on the phosphorylation status of key downstream effectors of the KRAS pathway, such as ERK and AKT.
Materials:
-
KRAS-mutant cancer cell lines
-
6-well cell culture plates
-
This compound (dissolved in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pERK1/2, anti-ERK1/2, anti-pAKT, anti-AKT, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed 0.5 x 10^6 to 1 x 10^6 cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) for a specified time (e.g., 2, 6, 24 hours). Include a DMSO control.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample (e.g., 20-30 µg per lane).
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
-
Apoptosis Assay by Annexin V/PI Staining
This protocol quantifies the induction of apoptosis by this compound using flow cytometry.
Materials:
-
KRAS-mutant cancer cell lines
-
6-well cell culture plates
-
This compound (dissolved in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 0.5 x 10^6 cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with different concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 48 hours. Include a DMSO control.
-
-
Cell Harvesting:
-
Collect both the floating and attached cells. For attached cells, use trypsin and neutralize with complete medium.
-
Centrifuge the cell suspension at 1,500 rpm for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour of staining.
-
Use unstained and single-stained controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Conclusion
The provided protocols offer a robust framework for the in vitro characterization of the pan-KRAS inhibitor, this compound. By utilizing these methods, researchers can effectively assess its potency, delineate its mechanism of action on the KRAS signaling pathway, and quantify its ability to induce apoptosis in cancer cells. These studies are crucial for the continued development and evaluation of pan-KRAS inhibitors as a promising therapeutic strategy for a wide range of KRAS-driven malignancies.
References
Application Notes and Protocols for pan-KRAS Inhibitors in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Extensive searches of publicly available scientific literature and databases did not yield specific in vivo dosage and administration data for a compound designated "pan-KRAS-IN-9". Therefore, the following application notes and protocols are based on data from other well-characterized pan-KRAS inhibitors that have been evaluated in mouse models. This information is intended to serve as a valuable reference for researchers working with pan-KRAS inhibitors.
Introduction
KRAS is a frequently mutated oncogene in various cancers, making it a critical target for cancer therapy. Pan-KRAS inhibitors are designed to target multiple KRAS mutants, offering a broader therapeutic window compared to mutation-specific inhibitors. This document provides a summary of in vivo administration strategies and experimental protocols for several pan-KRAS inhibitors, which can be used as a guide for designing preclinical studies.
Data Presentation: In Vivo Dosage and Administration of pan-KRAS Inhibitors in Mouse Models
The following table summarizes the available quantitative data for the administration of various pan-KRAS inhibitors in mouse models.
| Compound Name | Mouse Model | Tumor Type | Dosage | Administration Route | Dosing Schedule | Reference |
| BI-2493 | Nude Mice (CDX) | Small Cell Lung Cancer (DMS 53, KRAS WT-amplified) | 30 or 90 mg/kg | Oral Gavage | Twice Daily | [1] |
| Nude Mice (CDX) | Gastric Cancer (MKN1, KRAS WT-amplified) | 90 mg/kg | Oral Gavage | Twice Daily | [1] | |
| Nude Mice (PDX) | Esophageal Cancer (ES11082) | 30 mg/kg | Oral Gavage | Twice Daily | [1] | |
| Nude Mice (CDX) | Colorectal Cancer (SW480, KRAS G12V) | 30 or 90 mg/kg | Oral Gavage | Twice Daily | [2] | |
| Nude Mice (CDX) | Non-Small Cell Lung Cancer (NCI-H358, KRAS G12C) | 30 mg/kg | Oral Gavage | Twice Daily | [2] | |
| HEC211909 | Xenograft Models | KRAS-mutant cancers (PK59, HPAC, H358) | 30 or 60 mg/kg | Oral | Twice Daily | [3][4] |
| ADT-007 | BALB/c Mice (Syngeneic) | Colorectal Cancer | 10 mg/kg | Intratumoral Injection | Once a day for 17-21 days | [5] |
| ADT-1004 (prodrug of ADT-007) | C57BL/6J Mice (Orthotopic) | Pancreatic Ductal Adenocarcinoma (KPC-Luc, 2838C3-Luc, KRAS G12D) | 40 mg/kg | Oral | 5 times a week for 4 weeks | [6] |
| NSG Mice (PDX) | Pancreatic Ductal Adenocarcinoma (KRAS G12C, G12D, G12V, G13Q) | 40 mg/kg | Oral | 5 times a week for 6 weeks | [6] |
Experimental Protocols
General In Vivo Efficacy Study Protocol (based on BI-2493 studies)[1][2]
-
Animal Models:
-
Utilize immunodeficient mice (e.g., nude mice) for xenograft studies involving human cancer cell lines or patient-derived tumors.
-
For studies investigating the immune response, syngeneic models with immunocompetent mice are required.
-
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in a mixture of media and Matrigel) into the flank of the mice.
-
For patient-derived xenografts (PDXs), surgically implant small tumor fragments subcutaneously.
-
For orthotopic models, inject tumor cells directly into the organ of origin (e.g., pancreas).[6]
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the tumor volume with calipers at regular intervals (e.g., twice a week).
-
Tumor volume can be calculated using the formula: (length x width^2) / 2.
-
-
Randomization and Treatment Initiation:
-
When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the pan-KRAS inhibitor or vehicle control according to the specified dosage, route, and schedule.
-
-
Drug Formulation and Administration:
-
Formulate the inhibitor in a suitable vehicle for the chosen administration route. For oral gavage, this could be a solution or suspension in an appropriate vehicle like 0.5% Natrosol.
-
For intratumoral injections, the compound is dissolved in a sterile solution.[5]
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
-
-
Pharmacodynamic (PD) Biomarker Analysis:
-
To confirm target engagement, collect tumor samples at specified time points after treatment.
-
Analyze the levels of downstream signaling proteins, such as phosphorylated ERK (p-ERK), and the expression of target genes like DUSP6 via methods like Western blotting, immunohistochemistry (IHC), or RT-qPCR.[1]
-
Mandatory Visualizations
KRAS Signaling Pathway
References
Application Notes and Protocols for Western Blot Analysis of p-ERK Following pan-KRAS Inhibitor Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRAS, a member of the RAS superfamily of small GTPases, is a critical signaling hub that regulates cellular growth, proliferation, and survival. Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, leading to constitutive activation of downstream signaling pathways, including the RAF-MEK-ERK (MAPK) cascade. The phosphorylation of ERK (p-ERK) is a key indicator of MAPK pathway activation and serves as a crucial biomarker for assessing the efficacy of targeted therapies aimed at the KRAS pathway.
Pan-KRAS inhibitors are a class of therapeutic agents designed to inhibit the function of various forms of the KRAS protein, irrespective of its mutational status. These inhibitors represent a promising strategy for treating KRAS-driven cancers. This document provides a detailed protocol for utilizing Western blot analysis to measure the modulation of ERK phosphorylation in response to treatment with a pan-KRAS inhibitor, using "pan-KRAS-IN-9" as a representative agent.
Mechanism of Action
Pan-KRAS inhibitors typically function by binding to a pocket on the KRAS protein, thereby preventing its interaction with guanine nucleotide exchange factors (GEFs) or downstream effectors. This inhibition blocks the GDP-GTP exchange, locking KRAS in an inactive state. Consequently, the downstream signaling cascade, including the phosphorylation of MEK and subsequently ERK, is suppressed.
Signaling Pathway Diagram
Caption: KRAS signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for Western blot analysis of p-ERK.
Quantitative Data Summary
The following table summarizes representative quantitative data that can be obtained from Western blot analysis. The values presented are illustrative and will vary depending on the cell line, experimental conditions, and the specific pan-KRAS inhibitor used.
| Treatment Group | This compound Conc. | p-ERK/Total ERK Ratio (Normalized to Vehicle) | Standard Deviation |
| Vehicle Control | 0 µM | 1.00 | ± 0.12 |
| This compound | 1 µM | 0.45 | ± 0.08 |
| This compound | 5 µM | 0.15 | ± 0.05 |
| This compound | 10 µM | 0.05 | ± 0.02 |
Detailed Experimental Protocol
This protocol provides a step-by-step guide for performing a Western blot to analyze the phosphorylation of ERK in response to a pan-KRAS inhibitor.
Materials and Reagents
-
Cell Line: A cancer cell line with a known KRAS mutation (e.g., MIA PaCa-2, PANC-1, HCT116).
-
This compound: Stock solution in DMSO.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) is recommended for whole-cell lysates.
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% sodium deoxycholate
-
0.1% SDS
-
-
Protease and Phosphatase Inhibitor Cocktails: Add to lysis buffer immediately before use.
-
Protein Assay Reagent: BCA or Bradford reagent.
-
Laemmli Sample Buffer (4X):
-
250 mM Tris-HCl, pH 6.8
-
8% SDS
-
40% glycerol
-
0.02% bromophenol blue
-
10% β-mercaptoethanol (add fresh)
-
-
SDS-PAGE Gels: 10% or 12% polyacrylamide gels.
-
Running Buffer (1X):
-
25 mM Tris base
-
192 mM glycine
-
0.1% SDS
-
-
Transfer Buffer (1X):
-
25 mM Tris base
-
192 mM glycine
-
20% methanol
-
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) antibody (e.g., Cell Signaling Technology, #4370). Recommended dilution: 1:1000 - 1:2000.
-
Rabbit anti-total-ERK1/2 antibody (e.g., Cell Signaling Technology, #4695). Recommended dilution: 1:1000.
-
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG. Recommended dilution: 1:2000 - 1:5000.
-
TBST (1X):
-
20 mM Tris-HCl, pH 7.5
-
150 mM NaCl
-
0.1% Tween-20
-
-
Enhanced Chemiluminescence (ECL) Substrate.
Procedure
1. Cell Culture and Treatment
-
Seed the chosen cancer cell line in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Starve the cells in serum-free media for 12-24 hours prior to treatment to reduce basal p-ERK levels.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for the desired time period (e.g., 2, 6, 24 hours). Include a vehicle control (DMSO).
2. Cell Lysis and Protein Extraction
-
After treatment, place the culture plates on ice.
-
Aspirate the media and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
4. Sample Preparation for SDS-PAGE
-
Based on the protein concentration, normalize the samples to have equal amounts of protein (typically 20-30 µg per lane).
-
Add the appropriate volume of 4X Laemmli sample buffer to each protein sample.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Centrifuge the samples briefly before loading.
5. SDS-PAGE
-
Load the prepared samples into the wells of a 10% or 12% polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel in 1X running buffer at 100-120V until the dye front reaches the bottom of the gel.
6. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. Follow the manufacturer's instructions for the transfer apparatus. A typical transfer is performed at 100V for 1-2 hours at 4°C.
7. Blocking
-
After transfer, wash the membrane briefly with TBST.
-
Incubate the membrane in blocking buffer (5% non-fat milk or BSA in TBST) for 1 hour at room temperature with gentle agitation.
8. Primary Antibody Incubation
-
Dilute the primary antibody (anti-p-ERK1/2) in blocking buffer to the recommended concentration (e.g., 1:1000).
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
9. Washing and Secondary Antibody Incubation
-
The next day, wash the membrane three times for 5-10 minutes each with TBST.
-
Dilute the HRP-conjugated secondary antibody in blocking buffer (e.g., 1:2000).
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
10. Detection
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
11. Stripping and Re-probing for Total ERK
-
To normalize the p-ERK signal, the membrane can be stripped and re-probed for total ERK.
-
Wash the membrane in TBST.
-
Incubate the membrane in a mild stripping buffer (e.g., 25 mM glycine-HCl, pH 2.0, 1% SDS) for 30 minutes at room temperature.
-
Wash the membrane thoroughly with TBST.
-
Block the membrane again for 1 hour.
-
Incubate with the primary antibody for total ERK overnight at 4°C.
-
Repeat steps 9 and 10 to detect the total ERK signal.
12. Data Analysis
-
Quantify the band intensities for both p-ERK and total ERK using densitometry software (e.g., ImageJ).
-
Calculate the ratio of p-ERK to total ERK for each sample.
-
Normalize the ratios of the treated samples to the vehicle control to determine the relative inhibition of ERK phosphorylation.
Conclusion
This protocol provides a robust and reliable method for assessing the efficacy of pan-KRAS inhibitors by measuring their impact on the downstream signaling molecule p-ERK. Careful execution of this Western blot procedure will yield valuable quantitative data to support preclinical drug development and mechanistic studies of KRAS-targeted therapies.
Application Notes and Protocols for pan-KRAS-IN-9 in Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRAS is a frequently mutated oncogene in human cancers, making it a critical target for cancer therapy. The pan-KRAS inhibitor, pan-KRAS-IN-9, has emerged as a potent compound that inhibits the proliferation of cancer cells harboring KRAS mutations.[1][2] These application notes provide detailed protocols for assessing the effect of this compound on cell viability using two common assays: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Mechanism of Action: this compound is an inhibitor of the KRAS protein, targeting cells with various KRAS mutations. By inhibiting KRAS, it disrupts downstream signaling pathways, primarily the MAPK/ERK pathway, which is crucial for cell proliferation and survival.[1][3]
Data Presentation
The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce cell viability by 50%. The table below summarizes the reported IC50 values for this compound in specific cancer cell lines.
| Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) |
| AsPC-1 | Pancreatic Cancer | G12D | 0.24[1][2] |
| SW480 | Colorectal Cancer | G12V | 0.30[1][2] |
Note: The publicly available data on the activity of this compound across a broad panel of cancer cell lines is currently limited. Researchers are encouraged to determine the IC50 of this compound in their specific cell lines of interest.
Mandatory Visualizations
KRAS Signaling Pathway
Caption: The KRAS signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Cell Viability Assay
Caption: General workflow for determining the IC50 of this compound.
Experimental Protocols
A. MTT Cell Viability Assay
This protocol is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., AsPC-1, SW480)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined for each cell line to ensure cells are in the exponential growth phase during the assay.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 nM to 1000 nM). It is recommended to perform a wide range of concentrations initially to determine the approximate IC50.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO-treated) and a blank (medium only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator. The incubation time can be optimized but 72 hours is a common duration for assessing anti-proliferative effects.
-
-
MTT Assay:
-
After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
B. CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Cell Seeding:
-
Follow the same cell seeding protocol as described for the MTT assay (Step A.1), using opaque-walled 96-well plates suitable for luminescence measurements.
-
-
Compound Treatment:
-
Follow the same compound treatment protocol as described for the MTT assay (Step A.2).
-
-
CellTiter-Glo® Assay:
-
After the 72-hour incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
Subtract the luminescence of the blank wells from the luminescence of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
References
Application Notes and Protocols for pan-KRAS-IN-9 in In Vivo Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRAS is one of the most frequently mutated oncogenes in human cancers, including pancreatic, colorectal, and non-small cell lung cancer.[1][2] The development of effective KRAS inhibitors has been a long-standing challenge in oncology. Pan-KRAS inhibitors are designed to target a broad range of KRAS mutations, offering a promising therapeutic strategy for a wider patient population.[3] This document provides detailed application notes and protocols for the use of pan-KRAS inhibitors, with a focus on in vivo xenograft studies in nude mice. The information is based on preclinical data available for potent pan-KRAS inhibitors.
Mechanism of Action
Pan-KRAS inhibitors function by non-covalently binding to the inactive, GDP-bound state of KRAS.[4] This binding event blocks the nucleotide exchange process, which is essential for KRAS activation.[1][5] By preventing the loading of GTP, these inhibitors effectively trap KRAS in its "off" state, thereby inhibiting downstream signaling pathways responsible for tumor cell proliferation and survival, such as the MAPK/ERK pathway.[2][6] Notably, some pan-KRAS inhibitors exhibit selectivity for KRAS over other RAS isoforms like HRAS and NRAS.[1][4]
Signaling Pathway
The KRAS signaling cascade is a critical regulator of cell growth and proliferation. Upon activation by upstream signals, KRAS-GTP binds to and activates various effector proteins, including RAF kinases, which in turn activate the MEK-ERK signaling module. Pan-KRAS inhibitors interrupt this cascade at its origin.
KRAS Signaling Pathway and Inhibition
Data Presentation: In Vivo Efficacy in Xenograft Models
The following table summarizes the antitumor activity of a representative pan-KRAS inhibitor, BI-2493, in various cell line-derived xenograft (CDX) models in nude mice.
| Cell Line | Cancer Type | KRAS Mutation | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) / Regression | Reference |
| SW480 | Colorectal Cancer | G12V | BI-2493 | 30 or 90 mg/kg, p.o., BID | Dose-dependent tumor growth suppression | [7] |
| NCI-H358 | Non-Small Cell Lung Cancer | G12C | BI-2493 | 30 mg/kg, p.o., BID | Significant tumor growth suppression | [7] |
| DMS 53 | Small Cell Lung Cancer | WT Amplification | BI-2493 | 30 or 90 mg/kg, p.o., BID | Dose-dependent tumor growth inhibition | [8][9] |
| MKN1 | Gastric Cancer | WT Amplification | BI-2493 | 30 or 90 mg/kg, p.o., BID | Significant tumor regression | [8] |
p.o. = oral administration; BID = twice daily
Experimental Protocols
A generalized workflow for in vivo xenograft studies using a pan-KRAS inhibitor is depicted below.
In Vivo Xenograft Study Workflow
Detailed Methodology
1. Cell Line Culture and Preparation:
-
Culture human cancer cell lines with known KRAS mutations (e.g., G12D, G12V) or KRAS wild-type amplification in their recommended growth medium.[8][10]
-
Harvest cells during the exponential growth phase and resuspend in a suitable vehicle, such as a mixture of media and Matrigel, for implantation.
2. Animal Handling and Tumor Implantation:
-
Use immunodeficient mice, such as female NMRI nude mice, aged 7-8 weeks.[7][11]
-
Allow mice to acclimatize for at least one week before the study begins.
-
Subcutaneously inject the prepared cell suspension (typically 5-10 x 10^6 cells) into the flank of each mouse.[12]
3. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (length x width^2) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
4. Drug Formulation and Administration:
-
Formulate the pan-KRAS inhibitor for oral gavage. The specific vehicle will depend on the compound's solubility and should be optimized.
-
Administer the pan-KRAS inhibitor orally, typically twice daily (BID), at the desired dose (e.g., 30 mg/kg or 90 mg/kg).[7] The control group should receive the vehicle alone.
5. Efficacy and Tolerability Assessment:
-
Measure tumor volume and mouse body weight 2-3 times per week to assess efficacy and toxicity.[7]
-
The study duration will depend on the tumor growth rate in the control group and the ethical endpoints.
6. Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
A portion of the tumor can be snap-frozen for pharmacodynamic (PD) marker analysis, such as measuring the levels of phosphorylated ERK (pERK) to confirm target engagement.[13]
-
The remaining tumor tissue can be fixed in formalin for histological analysis, including staining for proliferation markers (e.g., Ki67) and apoptosis markers (e.g., cleaved caspase-3).[8]
Conclusion
Pan-KRAS inhibitors represent a significant advancement in the targeted therapy of KRAS-driven cancers. The protocols and data presented here provide a framework for conducting in vivo xenograft studies to evaluate the efficacy of compounds like this compound. Careful study design, including the selection of appropriate cell line models and robust endpoint analysis, is crucial for obtaining meaningful and translatable preclinical data. The promising anti-tumor activity observed with pan-KRAS inhibitors in various preclinical models supports their further investigation in clinical settings.[1][14]
References
- 1. Pan-KRAS inhibitor disables oncogenic signalling and tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stopping cancer in its tracks: the discovery of a new pan-KRAS inhibitor | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Pan-KRAS Inhibitors BI-2493 and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. In Vivo Serial Selection of Human Pancreatic Cancer in Orthotopic Mouse Models Produces High Metastatic Variants Irrespective of Kras Status - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. First-in-class pan-KRAS inhibitor shows strong antitumor activity in preclinical models | MD Anderson Cancer Center [mdanderson.org]
Application Notes and Protocols for pan-KRAS-IN-9 in KRAS Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the pan-KRAS inhibitor, pan-KRAS-IN-9, and a hypothetical protocol for its use in the immunoprecipitation of KRAS. This document is intended to guide researchers in designing experiments to study KRAS protein interactions and signaling pathways.
Introduction to this compound
This compound is a potent inhibitor targeting various mutated forms of the KRAS protein.[1] As a "pan-inhibitor," it is designed to be effective against multiple common KRAS mutations, making it a valuable tool for studying the broader implications of KRAS signaling in cancer biology.[2][3][4] The primary mechanism of many pan-KRAS inhibitors involves binding to the inactive (GDP-bound) state of KRAS, preventing its activation and subsequent downstream signaling.[3][4] This inhibitory action can be leveraged in cellular assays to probe the function of both wild-type and mutant KRAS.
Quantitative Data Summary
While comprehensive binding affinity data for this compound is not widely available, inhibitory activity has been quantified through IC50 values in various KRAS-mutant cell lines. This data is crucial for determining the effective concentration for cellular experiments.
| Cell Line | KRAS Mutation | This compound IC50 (nM) |
| AsPC-1 | G12D | 0.24 |
| SW480 | G12V | 0.30 |
| Data sourced from MedchemExpress.[1] |
KRAS Signaling Pathways
KRAS is a central node in critical signaling pathways that regulate cell proliferation, survival, and differentiation.[5][6] Upon activation by upstream signals, typically from receptor tyrosine kinases (RTKs), KRAS cycles from an inactive GDP-bound state to an active GTP-bound state.[6] In its active form, KRAS initiates multiple downstream cascades, most notably the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[6][7] Mutations in KRAS often lead to its constitutive activation, driving uncontrolled cell growth and tumorigenesis.
Experimental Protocol: Hypothetical Immunoprecipitation of KRAS using this compound
As this compound is a small molecule inhibitor, it is not directly suitable for conventional immunoprecipitation which relies on antibodies. However, it can be used to stabilize the interaction between KRAS and its binding partners, which can then be isolated using a KRAS-specific antibody in a co-immunoprecipitation (Co-IP) experiment. The following is a hypothetical protocol for this application.
Materials
-
Cells expressing the KRAS protein of interest.
-
This compound (solubilized in DMSO).
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Anti-KRAS antibody (validated for immunoprecipitation).
-
Protein A/G magnetic beads or agarose beads.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., SDS-PAGE sample buffer).
-
Standard equipment for cell culture, protein quantification, immunoprecipitation, and Western blotting.
Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of High-Affinity Noncovalent Allosteric KRAS Inhibitors That Disrupt Effector Binding - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pan-KRAS Inhibitors in Genetically Engineered Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRAS is one of the most frequently mutated oncogenes in human cancers, driving tumor initiation, progression, and therapeutic resistance. The development of inhibitors that can target multiple KRAS mutants, known as pan-KRAS inhibitors, represents a significant advancement in targeted cancer therapy. These inhibitors are designed to be effective against a wide range of KRAS mutations, offering a broader therapeutic window compared to mutant-specific inhibitors.
This document provides detailed application notes and protocols for the use of pan-KRAS inhibitors in genetically engineered mouse models (GEMMs), a critical preclinical step for evaluating their efficacy and mechanism of action. While the specific inhibitor pan-KRAS-IN-9 (also known as Compound 52) is a novel compound with limited publicly available in vivo data, this guide draws upon established methodologies and data from well-characterized pan-KRAS inhibitors like BI-2493 and ADT-007 to provide a comprehensive framework for preclinical studies.[1][2][3][4][5]
Mechanism of Action of Pan-KRAS Inhibitors
Pan-KRAS inhibitors typically function by binding to the KRAS protein and locking it in an inactive state. For instance, many of these inhibitors target the GDP-bound "OFF" state of KRAS, preventing its activation by guanine nucleotide exchange factors (GEFs) like SOS1.[6][7] This blockade of KRAS activation leads to the downregulation of downstream signaling pathways critical for cancer cell proliferation and survival, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways.[6][8] Some novel pan-RAS inhibitors, such as ADT-007, exhibit a unique mechanism by binding to a nucleotide-free transitional state of RAS to block GTP loading.[9] This comprehensive inhibition of KRAS signaling ultimately leads to suppressed tumor growth and, in some cases, tumor regression.[3]
Data Presentation: In Vivo Efficacy of Pan-KRAS Inhibitors
The following tables summarize representative quantitative data from preclinical studies of pan-KRAS inhibitors in various mouse models. This data illustrates the typical endpoints and efficacy observed with this class of compounds.
Table 1: Tumor Growth Inhibition in Xenograft and PDX Models
| Compound | Mouse Model | Cancer Type | Dosage and Administration | Tumor Growth Inhibition (TGI) | Reference |
| BI-2493 | NMRI Nude Mice (DMS 53 CDX) | Small Cell Lung Cancer | 30 mg/kg, twice daily, oral | Significant inhibition | [10] |
| BI-2493 | NMRI Nude Mice (MKN1 CDX) | Gastric Cancer | 30 or 90 mg/kg, twice daily, oral | Dose-dependent inhibition | [10] |
| BI-2493 | PDX Model (ES11082) | Esophageal Cancer | 30 mg/kg, twice daily, oral | 78% | [11] |
| BI-2493 | PDX Model (GA6871) | Gastric Cancer | 30 mg/kg, twice daily, oral | 108% (regression) | [11] |
| ADT-007 | Syngeneic and Xenogeneic Mice | Colorectal & Pancreatic Cancer | 5 mg/kg, twice daily, peritumoral | Robust antitumor activity | [2] |
Table 2: Effects on Survival and Biomarkers
| Compound | Mouse Model | Cancer Type | Key Findings | Reference |
| BI-2493 | Pancreatic Cancer Models | Pancreatic Cancer | Prolonged survival in vivo | [3] |
| BI-2493 | MKN1 Gastric Cancer CDX | Gastric Cancer | Reduced ERK phosphorylation and DUSP6 mRNA expression | [10] |
| ADT-007 | Syngeneic Mouse Models | Colorectal & Pancreatic Cancer | Increased intratumoral immune cells (T cells) | [9][12] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the application of pan-KRAS inhibitors in genetically engineered mouse models.
Protocol 1: Evaluation of In Vivo Antitumor Efficacy in a Xenograft Model
Objective: To determine the effect of a pan-KRAS inhibitor on the growth of human cancer cell-derived xenografts in immunodeficient mice.
Materials:
-
Pan-KRAS inhibitor (e.g., BI-2493)
-
Vehicle control (formulation dependent, e.g., 0.5% Natrosol)
-
Immunodeficient mice (e.g., NMRI nude mice, 7-8 weeks old)
-
KRAS-mutant human cancer cell line (e.g., MKN1 for gastric cancer)
-
Matrigel
-
Calipers for tumor measurement
-
Standard animal housing and handling equipment
Procedure:
-
Cell Preparation and Implantation:
-
Culture KRAS-mutant cancer cells to 80-90% confluency.
-
Harvest and resuspend cells in a 1:1 mixture of serum-free media and Matrigel to a final concentration of 5 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
When tumors reach an average volume of approximately 100-200 mm³, randomize mice into treatment and control groups (n=7-8 mice per group).
-
-
Drug Administration:
-
Prepare the pan-KRAS inhibitor and vehicle control solutions. For example, formulate BI-2493 for oral gavage at the desired concentration (e.g., 30 mg/kg).[10]
-
Administer the inhibitor or vehicle to the respective groups twice daily via oral gavage.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the overall health and behavior of the mice daily.
-
-
Endpoint and Analysis:
-
Continue treatment for a predefined period (e.g., 20 days) or until tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Analyze the data by comparing the tumor growth curves and final tumor volumes between the treated and control groups. Calculate the Tumor Growth Inhibition (TGI).
-
Protocol 2: Pharmacodynamic (PD) Biomarker Analysis
Objective: To assess the in vivo target engagement and downstream signaling effects of a pan-KRAS inhibitor.
Materials:
-
Tumor samples from the efficacy study (Protocol 1)
-
Reagents for Western blotting (antibodies against p-ERK, total ERK, etc.)
-
Reagents for qPCR (primers for downstream target genes like DUSP6)
-
Reagents for immunohistochemistry (IHC) (antibodies for Ki67, cleaved caspase-3)
Procedure:
-
Sample Collection:
-
At the study endpoint (or at specific time points post-treatment), collect tumor tissues from treated and control mice.
-
For protein and RNA analysis, snap-freeze a portion of the tumor in liquid nitrogen.
-
For IHC, fix a portion of the tumor in 10% neutral buffered formalin.
-
-
Western Blot Analysis:
-
Homogenize frozen tumor samples and extract proteins.
-
Perform Western blotting to assess the phosphorylation levels of key downstream effectors like ERK. Normalize p-ERK levels to total ERK.
-
-
qPCR Analysis:
-
Extract RNA from frozen tumor samples and synthesize cDNA.
-
Perform quantitative PCR to measure the expression of KRAS target genes, such as DUSP6.
-
-
Immunohistochemistry (IHC):
-
Process formalin-fixed, paraffin-embedded tumor sections.
-
Perform IHC staining for markers of proliferation (Ki67) and apoptosis (cleaved caspase-3).
-
Quantify the percentage of positive cells in tumor sections from treated and control groups.
-
Visualizations
KRAS Signaling Pathway and Inhibition
Caption: Pan-KRAS inhibitors block the KRAS signaling cascade.
Experimental Workflow for In Vivo Studies
Caption: Workflow for evaluating pan-KRAS inhibitors in mouse models.
Logical Relationship of Pan-KRAS Inhibitor Action
Caption: The therapeutic logic of pan-KRAS inhibition in cancer.
References
- 1. Discovery of BI-2493, a Pan-KRAS Inhibitor Showing In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth in Mouse Models of GI Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First-in-class pan-KRAS inhibitor shows strong antitumor activity in preclinical models | MD Anderson Cancer Center [mdanderson.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Stopping cancer in its tracks: the discovery of a new pan-KRAS inhibitor | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]
- 6. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pan-KRAS inhibitor disables oncogenic signalling and tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2024060966A1 - Pan-kras inhibitor compound - Google Patents [patents.google.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Pan-KRAS Inhibitors BI-2493 and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Pan-KRAS Inhibitors in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRAS is one of the most frequently mutated oncogenes in human cancers, including lung, colorectal, and pancreatic cancers. For decades, direct inhibition of KRAS has been a significant challenge in oncology drug development. The emergence of pan-KRAS inhibitors, which target multiple KRAS mutants, offers a promising therapeutic strategy. These inhibitors often function by interfering with the interaction between KRAS and its effector proteins or guanine nucleotide exchange factors (GEFs) like SOS1.
However, monotherapy with pan-KRAS inhibitors can be limited by toxicity to normal tissues and the development of resistance.[1][2] Preclinical and clinical studies have shown that the efficacy of pan-KRAS inhibitors can be significantly enhanced through combination with other targeted therapies. These combinations aim to overcome resistance mechanisms, achieve synergistic anti-tumor effects, and potentially allow for lower, less toxic doses of each agent.[1][2]
This document provides a detailed overview of the application of pan-KRAS inhibitors in combination with other cancer therapies, with a focus on experimental protocols and quantitative data analysis. While the user specified "pan-KRAS-IN-9," publicly available data on this specific compound in combination settings is limited. Therefore, this document will draw upon data and protocols from studies involving other well-characterized pan-KRAS inhibitors like BAY-293 and BI-2852 as representative examples to illustrate the principles and methodologies of combination therapy.
Mechanism of Action: Pan-KRAS Inhibition and Combination Strategies
Pan-KRAS inhibitors typically function by disrupting the activation of KRAS. For instance, some inhibitors block the interaction between KRAS and SOS1, a GEF that facilitates the exchange of GDP for GTP, leading to KRAS activation.[1][3] By preventing this interaction, pan-KRAS inhibitors can suppress the activity of both wild-type and mutant forms of KRAS, leading to the downregulation of downstream signaling pathways like the MAPK/ERK and PI3K/AKT pathways, which are crucial for cancer cell proliferation and survival.[1][4]
Combination strategies are designed to target parallel or downstream pathways to prevent feedback activation and overcome resistance. Key combination approaches include:
-
EGFR Inhibitors: In some cancers, inhibition of KRAS can lead to a feedback activation of upstream receptor tyrosine kinases (RTKs) like EGFR.[5][6] Combining a pan-KRAS inhibitor with an EGFR inhibitor can block this escape mechanism.
-
SHP2 Inhibitors: SHP2 is a phosphatase that plays a role in activating RAS signaling. Co-inhibition of SHP2 and KRAS can lead to a more profound and sustained inhibition of the MAPK pathway.[7][8]
-
MEK Inhibitors: Targeting downstream effectors like MEK in combination with a pan-KRAS inhibitor can create a vertical blockade of the MAPK pathway, leading to enhanced anti-tumor activity.[3][7]
-
CDK4/6 Inhibitors: Given that KRAS signaling ultimately promotes cell cycle progression, combining pan-KRAS inhibitors with CDK4/6 inhibitors that block cell cycle entry has shown synergistic effects.[1]
-
Immunotherapy: Some studies suggest that KRAS inhibition can modulate the tumor microenvironment, making tumors more susceptible to immune checkpoint inhibitors.[9][10]
Below is a diagram illustrating the KRAS signaling pathway and the points of intervention for combination therapies.
Quantitative Data on Pan-KRAS Inhibitor Combinations
The following tables summarize the in vitro efficacy of the pan-KRAS inhibitor BAY-293 as a single agent and in combination with other therapies in various cancer cell lines. The data is compiled from published studies.[1][2]
Table 1: Single-Agent Activity of pan-KRAS Inhibitor BAY-293
| Cell Line | Cancer Type | KRAS Mutation | IC50 (µM) |
| NCI-H23 | NSCLC | G12C | >5 |
| BH828 | NSCLC | wild-type | 1.7 |
| BH837 | NSCLC | wild-type | 3.7 |
| MIA PaCa-2 | Pancreatic | G12C | ~1-5 |
| AsPC-1 | Pancreatic | G12D | ~1-5 |
| BxPC3 | Pancreatic | wild-type | <1 |
NSCLC: Non-Small Cell Lung Cancer. Data extracted from multiple sources which may account for variability.[1][2]
Table 2: Synergy of BAY-293 in Combination with Other Agents in NSCLC Cell Lines
| Combination Agent | Target/Class | Cell Line (KRAS status) | Combination Index (CI)* |
| 2-Deoxyglucose (2-DG) | Glycolysis Inhibitor | NCI-H23 (G12C) | 0.66 |
| Trametinib | MEK Inhibitor | NCI-H23 (G12C) | Synergistic |
| PD98059 | MEK Inhibitor | NCI-H23 (G12C) | Synergistic |
| Palbociclib | CDK4/6 Inhibitor | NCI-H23 (G12C) | Synergistic |
| Flavopiridol | pan-CDK Inhibitor | NCI-H23 (G12C) | Highly Synergistic |
| Ganetespib | HSP90 Inhibitor | NCI-H23 (G12C) | Synergistic |
| Afatinib | pan-ERBB Inhibitor | BH828 (wt) | Synergistic |
*Combination Index (CI) calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[2]
Experimental Protocols
Detailed protocols for key experiments are provided below. These are generalized protocols based on methodologies reported in the literature and should be optimized for specific experimental conditions.
Protocol 1: Cell Viability and Synergy Assessment using MTT Assay
This protocol outlines the measurement of cell viability in response to single-agent and combination drug treatments and the subsequent calculation of synergy.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
pan-KRAS inhibitor (e.g., BAY-293)
-
Combination agent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Plate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Drug Preparation: Prepare serial dilutions of the pan-KRAS inhibitor and the combination agent. For combination studies, a constant ratio of the two drugs is often used.
-
Treatment: Remove the medium and add fresh medium containing the drugs (single agents or combinations) to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plates for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each single agent using non-linear regression analysis.
-
For combination studies, calculate the Combination Index (CI) using software like CompuSyn, based on the Chou-Talalay method.[2]
-
Protocol 2: Western Blot Analysis of KRAS Pathway Inhibition
This protocol is for assessing the pharmacodynamic effects of pan-KRAS inhibitors on the KRAS signaling pathway.
Materials:
-
Cancer cell lines
-
6-well plates
-
pan-KRAS inhibitor and combination agent
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-ERK, anti-t-ERK, anti-p-AKT, anti-t-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the pan-KRAS inhibitor, combination agent, or their combination for the desired time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature protein samples and separate them on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the levels of phosphorylated proteins to their total protein levels.
In Vivo Combination Studies
For in vivo evaluation of pan-KRAS inhibitor combinations, xenograft or patient-derived xenograft (PDX) models are commonly used.
General Protocol Outline:
-
Model Establishment: Subcutaneously implant human cancer cells or PDX fragments into immunocompromised mice.
-
Tumor Growth and Randomization: Once tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle, single agents, combination).
-
Treatment: Administer the drugs via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the predetermined doses and schedule.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (due to tumor size limits or a set time point), euthanize the mice and collect tumors for pharmacodynamic analysis (e.g., Western blot, immunohistochemistry).
-
Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group and assess for synergistic effects.
Conclusion
The development of pan-KRAS inhibitors represents a significant advancement in targeting KRAS-driven cancers. While these agents show promise as monotherapies, their full potential is likely to be realized in combination with other targeted agents that can overcome intrinsic and acquired resistance mechanisms. The protocols and data presented here provide a framework for the preclinical evaluation of such combination therapies, which is essential for guiding the clinical development of more effective treatments for patients with KRAS-mutant cancers. Further research is needed to identify optimal combination partners and dosing schedules for different cancer types and KRAS mutation subtypes.
References
- 1. Cytotoxicity of combinations of the pan-KRAS inhibitor BAY-293 against primary non-small lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oncologynews.com.au [oncologynews.com.au]
- 4. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. EGFR blockade confers sensitivity to pan-RAS inhibitors in KRAS-mutated cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KRASG 12C ‐inhibitor‐based combination therapies for pancreatic cancer: insights from drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combining immunotherapy with KRAS inhibitor eliminates advanced KRAS-mutant pancreatic cancer in preclinical models | MD Anderson Cancer Center [mdanderson.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying KRAS Nucleotide Exchange with pan-KRAS-IN-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a molecular switch in cellular signaling pathways, regulating cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common in human cancers, leading to constitutively active KRAS signaling and uncontrolled cell growth.[1] The activation state of KRAS is dependent on the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP), a process facilitated by Guanine Nucleotide Exchange Factors (GEFs), such as Son of Sevenless 1 (SOS1).[2][3] Inhibiting this nucleotide exchange is a key therapeutic strategy for targeting KRAS-driven cancers.[4]
pan-KRAS-IN-9 (also known as Compound 52) is a potent, non-covalent pan-KRAS inhibitor that has demonstrated significant anti-proliferative activity in cancer cell lines harboring various KRAS mutations.[5] While specific data on its direct inhibition of nucleotide exchange is not yet widely published, its pan-KRAS inhibitory profile strongly suggests that it functions by modulating the GDP-GTP exchange cycle. These application notes provide a framework and detailed protocols for characterizing the effect of this compound on KRAS nucleotide exchange.
Mechanism of Action of pan-KRAS Inhibitors
pan-KRAS inhibitors, such as this compound, are thought to exert their effects by binding to KRAS and stabilizing it in an inactive, GDP-bound state.[6] This can be achieved by directly interfering with the binding of GEFs like SOS1, thereby preventing the exchange of GDP for GTP.[4] By locking KRAS in its "off" state, these inhibitors effectively block downstream signaling through pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, ultimately leading to reduced cancer cell proliferation and survival.[4]
Data Presentation
Table 1: Cellular Anti-proliferative Activity of this compound
| Cell Line | KRAS Mutation | IC50 (nM) |
| AsPC-1 | G12D | 0.24 |
| SW480 | G12V | 0.30 |
Data sourced from MedchemExpress.[5]
Table 2: Comparative in vitro Activity of other pan-KRAS Inhibitors
| Compound | Target Interaction | Assay Type | IC50 | Reference |
| BI-2852 | KRAS-SOS1 Interaction | Nucleotide Exchange Assay | 7.54 ± 1.35 µM | [4] |
| BAY-293 | KRAS-SOS1 Interaction | Nucleotide Exchange Assay | 85.08 ± 4.32 nM | [4] |
Experimental Protocols
Protocol 1: In Vitro KRAS Nucleotide Exchange Assay Using a Fluorescent GDP Analog
This protocol is adapted from commercially available kits and established methodologies for monitoring KRAS nucleotide exchange.[7][8][9] It is designed to measure the ability of this compound to inhibit the exchange of a fluorescent GDP analog (e.g., BODIPY™-FL-GDP) for GTP.
Materials:
-
Recombinant human KRAS protein (wild-type or mutant of interest)
-
BODIPY™-FL-GDP (or other suitable fluorescent GDP analog)
-
Guanosine 5'-triphosphate (GTP)
-
This compound
-
SOS1 (optional, for studying GEF-mediated exchange)
-
Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP, 5 mM MgCl2
-
EDTA
-
Black, low-volume 384-well plates
-
Fluorescence plate reader
Procedure:
-
Loading KRAS with Fluorescent GDP:
-
Incubate recombinant KRAS protein with a 5-fold molar excess of BODIPY™-FL-GDP in assay buffer for 1 hour at room temperature in the dark.
-
Remove unbound fluorescent GDP using a desalting column (e.g., PD-10) equilibrated with assay buffer.
-
Determine the concentration of the KRAS-BODIPY™-FL-GDP complex.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in assay buffer to create a range of concentrations for testing.
-
-
Assay Setup:
-
To the wells of a 384-well plate, add the following:
-
Assay Buffer (for control wells)
-
This compound at various concentrations
-
-
Add the KRAS-BODIPY™-FL-GDP complex to all wells to a final concentration of 50 nM.
-
If studying GEF-mediated exchange, add a fixed concentration of SOS1 (e.g., 100 nM) to the appropriate wells.
-
Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.
-
-
Initiation of Nucleotide Exchange:
-
Initiate the exchange reaction by adding a mixture of GTP and EDTA to all wells. The final concentration of GTP should be in the low micromolar range (e.g., 10 µM) and EDTA at approximately 10 mM. EDTA chelates Mg2+, which reduces the affinity of KRAS for the nucleotide and facilitates exchange.
-
For GEF-mediated exchange, the addition of a lower concentration of GTP without EDTA may be sufficient.
-
-
Data Acquisition:
-
Immediately begin monitoring the decrease in fluorescence intensity over time using a plate reader (Excitation/Emission ~485/520 nm for BODIPY™-FL). The displacement of BODIPY™-FL-GDP by non-fluorescent GTP results in a decrease in the fluorescence signal.
-
Take readings every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial rate of nucleotide exchange for each concentration of this compound.
-
Plot the rate of exchange as a function of the inhibitor concentration.
-
Determine the IC50 value of this compound by fitting the data to a dose-response curve.
-
Visualizations
Caption: The KRAS signaling cascade and the inhibitory action of this compound.
References
- 1. EGFR blockade confers sensitivity to pan-RAS inhibitors in KRAS-mutated cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validate User [aacrjournals.org]
- 3. Studying early structural changes in SOS1 mediated KRAS activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pan-KRAS inhibitor disables oncogenic signalling and tumour growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for pan-KRAS Inhibitor Treatment in KRAS-Amplified Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRAS is a frequently mutated oncogene in human cancers, leading to constitutive activation of downstream signaling pathways that drive tumor growth and survival. While significant progress has been made in developing inhibitors for specific KRAS mutations (e.g., G12C), a large fraction of KRAS-driven cancers, including those with KRAS amplification, lack targeted therapies. Pan-KRAS inhibitors are an emerging class of therapeutics designed to target multiple KRAS mutants as well as amplified wild-type KRAS. This document provides detailed application notes and protocols for the use of pan-KRAS inhibitors, using publicly available data on compounds such as BI-2493, BI-2865, and BAY-293 as representative examples for the broader class, to guide research in KRAS-amplified cancers.
Pan-KRAS inhibitors typically function by binding to the inactive, GDP-bound state of KRAS, preventing its interaction with guanine nucleotide exchange factors (GEFs) like SOS1.[1] This blockade of GEF-mediated nucleotide exchange prevents the loading of GTP and subsequent activation of KRAS, leading to the suppression of downstream signaling pathways, primarily the MAPK/ERK pathway.[1][2] This mechanism of action is effective in cancer cells with KRAS amplification, where an increased copy number of the KRAS gene leads to overexpression of the KRAS protein and a higher dependence on KRAS signaling for survival.[3][4]
Data Presentation
The following tables summarize the anti-proliferative activity and cellular effects of representative pan-KRAS inhibitors in various cancer cell lines, with a focus on those with KRAS amplification or mutations.
Table 1: Anti-proliferative Activity of Pan-KRAS Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Status | Pan-KRAS Inhibitor | IC50 (µM) | Reference |
| MKN1 | Gastric Cancer | WT-amplified | BI-2493 | ~0.1 | [5] |
| NCI-H727 | Lung Cancer | G12V | BI-2493 | ~0.1 | [5] |
| SK-CO-1 | Colon Cancer | G12V | BI-2493 | ~0.1 | [5] |
| NCI-H358 | Lung Cancer | G12C | BI-2493 | ~0.1 | [5] |
| AsPC-1 | Pancreatic Cancer | G12D | BI-2493 | ~0.1 | [5] |
| LoVo | Colon Cancer | G13D | BI-2493 | ~0.1 | [5] |
| PANC-1 | Pancreatic Cancer | G12D | BAY-293 | 0.95 - 6.64 | [2] |
| MIA PaCa-2 | Pancreatic Cancer | G12C | BAY-293 | 0.95 - 6.64 | [2] |
| BxPC-3 | Pancreatic Cancer | WT | BAY-293 | 0.95 - 6.64 | [2] |
| Various NSCLC Lines | Lung Cancer | Mutant | BAY-293 | 1.29 - 17.84 | [2] |
| Various CRC Lines | Colorectal Cancer | Mutant/WT | BAY-293 | 1.15 - 5.26 | [2] |
| Various PDAC Lines | Pancreatic Cancer | Mutant/WT | BI-2852 | 18.83 - >100 | [2] |
Note: IC50 values can vary depending on the assay conditions (e.g., 2D vs. 3D culture, incubation time). The data presented here are for comparative purposes.
Table 2: Cellular Effects of Pan-KRAS Inhibitors
| Cell Line | KRAS Status | Pan-KRAS Inhibitor | Effect on Apoptosis | Effect on p-ERK Levels | Reference |
| MIA PaCa-2 | G12C | BAY-293 | Significant induction | Significant reduction | [2] |
| PANC-1 | G12D | BAY-293 | No significant induction | Significant reduction | [2] |
| KRAS WT-amplified lines | WT-amplified | BI-2493 / BI-2865 | Induction of apoptosis | Not specified | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by pan-KRAS inhibitors and the general workflows for evaluating their efficacy.
Caption: KRAS signaling pathway and the mechanism of action of pan-KRAS inhibitors.
Caption: General experimental workflow for evaluating pan-KRAS inhibitors.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of a pan-KRAS inhibitor on KRAS-amplified cancer cells.
Materials:
-
KRAS-amplified cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Pan-KRAS inhibitor stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Treatment:
-
Prepare serial dilutions of the pan-KRAS inhibitor in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 72 hours (or desired time point) at 37°C, 5% CO2.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, 5% CO2, allowing viable cells to convert MTT to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with a pan-KRAS inhibitor.
Materials:
-
KRAS-amplified cancer cell line
-
6-well cell culture plates
-
Pan-KRAS inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed approximately 2 x 10^5 cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with the pan-KRAS inhibitor at the desired concentration (e.g., 1x and 2x IC50) for 48 hours. Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1x Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use appropriate compensation settings for FITC and PI.
-
Gate the cell populations to distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
3. Western Blot Analysis for KRAS Signaling Pathway
This protocol is for assessing the effect of a pan-KRAS inhibitor on the phosphorylation status of key proteins in the KRAS signaling pathway, such as ERK.
Materials:
-
KRAS-amplified cancer cell line
-
6-well or 10 cm cell culture dishes
-
Pan-KRAS inhibitor
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-total ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Seed and treat cells with the pan-KRAS inhibitor as described in the apoptosis assay protocol for a shorter duration (e.g., 3, 6, or 24 hours) to capture signaling changes.[2]
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein samples to the same concentration and boil with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run to separate the proteins by size.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
-
Stripping and Re-probing:
-
To assess total protein levels and loading controls, the membrane can be stripped and re-probed with antibodies for total ERK and a housekeeping protein like GAPDH.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers investigating the therapeutic potential of pan-KRAS inhibitors in the context of KRAS-amplified cancers. The data on representative pan-KRAS inhibitors demonstrate their ability to inhibit the proliferation of cancer cells with KRAS amplification and modulate the KRAS signaling pathway. The detailed experimental protocols provide a framework for conducting in vitro studies to evaluate the efficacy and mechanism of action of novel pan-KRAS inhibitors. These tools are intended to facilitate further research and drug development efforts aimed at addressing the unmet medical need in this patient population.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Pan-KRAS Inhibitors BI-2493 and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aacrjournals.org [aacrjournals.org]
In Vitro Efficacy of pan-KRAS-IN-9: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRAS is a frequently mutated oncogene in human cancers, including pancreatic, colorectal, and non-small cell lung cancer. The development of effective KRAS inhibitors has been a long-standing challenge in oncology. Pan-KRAS inhibitors are designed to target multiple KRAS mutants, offering a broader therapeutic window. This document provides detailed application notes and protocols for the in vitro assessment of pan-KRAS-IN-9, a potent inhibitor of KRAS. This compound has been shown to inhibit the proliferation of cancer cell lines harboring KRAS mutations by interfering with the interaction between KRAS and Son of Sevenless 1 (SOS1), a crucial guanine nucleotide exchange factor (GEF).[1] This disruption prevents the loading of GTP onto KRAS, thereby blocking its activation and downstream signaling pathways.
Data Summary
The following tables summarize the in vitro efficacy of this compound and other relevant pan-KRAS inhibitors across various cancer cell lines.
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) |
| AsPC-1 | Pancreatic | G12D | 0.24[2] |
| SW480 | Colorectal | G12V | 0.30[2] |
Table 2: Comparative In Vitro Efficacy of Other Pan-KRAS Inhibitors
| Compound | Cell Line | Cancer Type | KRAS Mutation | IC50 (µM) |
| BI-2852 | Various NSCLC | Non-Small Cell Lung | Various | 4.63 to >100[1] |
| BAY-293 | Various NSCLC | Non-Small Cell Lung | Various | 1.29 to 17.84[1] |
| BI-2852 | Various CRC | Colorectal | Various | 19.21 to >100[1] |
| BAY-293 | Various CRC | Colorectal | Various | 1.15 to 5.26[1] |
| BI-2852 | Various PDAC | Pancreatic Ductal Adenocarcinoma | Various | 18.83 to >100[1] |
| BAY-293 | Various PDAC | Pancreatic Ductal Adenocarcinoma | Various | 0.95 to 6.64[1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the KRAS signaling pathway, the mechanism of action of this compound, and the experimental workflow for its in vitro assessment.
Figure 1: Simplified KRAS signaling pathway.
References
Long-Term Treatment Effects of pan-KRAS-IN-9 on Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anticipated long-term effects of the pan-KRAS inhibitor, pan-KRAS-IN-9, on cancer cells. The protocols detailed below are designed to enable researchers to investigate these effects, including the development of resistance and changes in key signaling pathways. While specific long-term data for this compound is emerging, the information presented here is based on the known mechanisms of pan-KRAS inhibitors and data from similar molecules.
Introduction
KRAS is one of the most frequently mutated oncogenes in human cancers, driving tumor growth and proliferation. Pan-KRAS inhibitors are designed to target multiple KRAS mutants, offering a broader therapeutic window compared to mutant-specific inhibitors. This compound is a novel pan-KRAS inhibitor that has shown potent anti-proliferative activity in cancer cells harboring various KRAS mutations. Understanding the long-term consequences of continuous exposure to this inhibitor is crucial for its preclinical and clinical development.
Long-term treatment with targeted therapies like this compound can lead to the development of drug resistance, often through the reactivation of downstream signaling pathways or the emergence of secondary mutations. These notes provide protocols to assess these long-term effects and to characterize the mechanisms of resistance.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound and provides a template for data that should be generated during long-term studies.
| Parameter | Cell Line | KRAS Mutation | IC50 (nM) | Long-Term Effect (Predicted) | Reference |
| Anti-proliferative Activity | AsPC-1 | G12D | 0.24 | Initial growth inhibition followed by potential emergence of resistant clones. | |
| SW480 | G12V | 0.30 | Initial growth inhibition followed by potential emergence of resistant clones. | ||
| Resistance Development | TBD | TBD | TBD | Increased IC50, reactivation of MAPK and/or PI3K signaling. | N/A |
| Apoptosis Induction | TBD | TBD | TBD | Initial increase in apoptosis, followed by a decrease in resistant cells. | N/A |
| Cell Cycle Arrest | TBD | TBD | TBD | Initial G1 arrest, potentially bypassed in resistant cells. | N/A |
TBD: To be determined through the experimental protocols outlined below.
Signaling Pathways
KRAS is a central node in crucial signaling pathways that regulate cell proliferation, survival, and differentiation. The primary downstream pathways affected by KRAS are the MAPK/ERK pathway and the PI3K/AKT pathway. Long-term inhibition of KRAS with this compound is expected to initially suppress these pathways, leading to anti-tumor effects. However, resistant cells may develop mechanisms to reactivate these pathways.
Caption: Simplified KRAS signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocols are designed to assess the long-term effects of this compound on cancer cells.
Long-Term Cell Viability and Proliferation Assay
This protocol is used to determine the long-term effect of this compound on the viability and proliferative capacity of cancer cells.
Materials:
-
Cancer cell lines with known KRAS mutations (e.g., AsPC-1, SW480)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (in DMSO)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
-
Crystal Violet staining solution (0.5% crystal violet in 20% methanol)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to attach overnight.
-
Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., ranging from 0.1 nM to 100 nM) or vehicle control (DMSO).
-
Incubation: Incubate the plates for 10-14 days, replacing the medium with fresh inhibitor-containing medium every 2-3 days.
-
Colony Formation: Monitor the formation of colonies. When colonies in the control wells are of a sufficient size (at least 50 cells), terminate the experiment.
-
Staining:
-
Wash the wells twice with PBS.
-
Fix the cells with 1 ml of methanol for 15 minutes.
-
Remove the methanol and add 1 ml of Crystal Violet solution to each well.
-
Incubate for 20 minutes at room temperature.
-
Wash the wells with water until the background is clear.
-
-
Quantification:
-
Air dry the plates.
-
Count the number of colonies in each well.
-
The plating efficiency and surviving fraction can be calculated.
-
Caption: Workflow for the long-term colony formation assay.
Generation of this compound Resistant Cell Lines
This protocol describes how to generate cancer cell lines with acquired resistance to this compound.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound stock solution
-
Culture flasks (T25 or T75)
Procedure:
-
Initial Treatment: Start by treating the parental cell line with a low concentration of this compound (e.g., the IC20 or IC30 concentration).
-
Dose Escalation: Once the cells have recovered and are proliferating steadily, gradually increase the concentration of this compound in a stepwise manner. Allow the cells to adapt to each new concentration before increasing it further. This process can take several months.
-
Monitoring: Regularly monitor the cells for changes in morphology and growth rate.
-
Confirmation of Resistance: Once a resistant population is established (i.e., cells are able to proliferate in a concentration of this compound that is toxic to the parental cells), confirm the degree of resistance by performing a cell viability assay (e.g., MTT or CellTiter-Glo) and calculating the IC50 value for both the parental and resistant cell lines.
-
Characterization: The resistant cell line can then be used for further characterization, such as analyzing signaling pathways and identifying resistance mechanisms.
Caption: Workflow for generating drug-resistant cell lines.
Western Blot Analysis of KRAS Signaling Pathways
This protocol is for analyzing the activation status of key proteins in the MAPK/ERK and PI3K/AKT pathways in parental and resistant cell lines.
Materials:
-
Parental and resistant cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-KRAS, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Culture parental and resistant cells to 70-80% confluency.
-
Treat the cells with this compound at the desired concentration and for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Collect the lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to compare the levels of protein phosphorylation between different conditions.
Potential Mechanisms of Resistance
Based on studies with other KRAS inhibitors, long-term treatment with this compound may lead to resistance through several mechanisms:
-
Reactivation of MAPK Signaling: Upstream or downstream components of the MAPK pathway may be mutated or overexpressed, bypassing the need for KRAS activation.[1][2]
-
Activation of Parallel Pathways: The PI3K/AKT pathway can be activated as a compensatory mechanism to promote cell survival.[3][4]
-
Secondary KRAS Mutations: New mutations in the KRAS gene may arise that prevent the binding of this compound.[5]
-
Amplification of the KRAS Gene: An increase in the copy number of the mutant KRAS allele can overcome the inhibitory effect of the drug.[5]
Researchers should consider these potential mechanisms when investigating resistance to this compound.
Conclusion
The application notes and protocols provided here offer a framework for investigating the long-term effects of this compound on cancer cells. By systematically evaluating changes in cell viability, proliferation, and signaling pathways over extended treatment periods, researchers can gain valuable insights into the efficacy of this inhibitor and the mechanisms by which cancer cells may develop resistance. This knowledge is essential for the continued development of this compound as a potential cancer therapeutic.
References
- 1. K-Ras Antibody | Cell Signaling Technology [cellsignal.com]
- 2. mdpi.com [mdpi.com]
- 3. Combined PI3K and MAPK inhibition synergizes to suppress PDAC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of KRAS, MEK and PI3K Demonstrate Synergistic Anti-Tumor Effects in Pancreatic Ductal Adenocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for pan-KRAS-IN-9 in Studying RAS-GTP Loading Dynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRAS is a central node in signaling pathways that regulate cell proliferation, differentiation, and survival. Its mutations are prevalent in a significant percentage of human cancers, making it a prime target for therapeutic intervention. The small GTPase cycles between an active GTP-bound state and an inactive GDP-bound state. The loading of GTP, facilitated by Guanine Nucleotide Exchange Factors (GEFs), is a critical step in its activation. Pan-KRAS inhibitors are designed to target multiple KRAS mutants, offering a broader therapeutic window.
pan-KRAS-IN-9 (also known as Compound 52) is a novel and potent pan-KRAS inhibitor.[1] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate RAS-GTP loading dynamics and its downstream signaling consequences. While detailed biochemical data on the direct interaction of this compound with KRAS and its effect on nucleotide exchange are not yet publicly available, the protocols outlined below represent standard methodologies in the field for characterizing such inhibitors.
Quantitative Data Summary
This compound has demonstrated potent anti-proliferative activity in cancer cell lines harboring KRAS mutations. The following table summarizes the available quantitative data for this compound.
| Compound | Cell Line | KRAS Mutation | IC50 (nM) | Reference |
| This compound | AsPC-1 | G12D | 0.24 | [1] |
| This compound | SW480 | G12V | 0.30 | [1] |
Signaling Pathway and Inhibitor Action
The following diagram illustrates the canonical KRAS signaling pathway and the proposed mechanism of action for a pan-KRAS inhibitor that affects GTP loading.
References
Troubleshooting & Optimization
pan-KRAS-IN-9 solubility issues and recommended solvents
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to handling pan-KRAS-IN-9, with a focus on addressing common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
The highly recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).[1][2]
Q2: What is the maximum stock concentration I can achieve in DMSO?
You can prepare a stock solution of this compound in DMSO at a concentration of up to 100 mg/mL.[1][2] It is advisable to use ultrasonication to aid dissolution at this high concentration.[1]
Q3: Is this compound soluble in aqueous solutions like PBS or water?
Based on available data, this compound is poorly soluble in aqueous solutions. Direct dissolution in buffers like PBS or in water is not recommended for creating stock solutions.
Q4: How should I prepare this compound for in vivo studies?
A commonly used formulation for in vivo experiments involves a multi-step dilution process. A suggested protocol is to first dissolve the compound in 10% DMSO, followed by the addition of 40% PEG300, 5% Tween-80, and finally 45% saline to reach the desired final concentration.[1] This method can achieve a solubility of at least 2.5 mg/mL.[1]
Q5: What is the CAS number for this compound?
This compound is also referred to as pan-KRAS-IN-1, and its registered CAS number is 2791263-84-6.[1][3][4][5]
Q6: How should I store the solid compound and my stock solutions?
The solid powder of this compound should be stored at -20°C for long-term stability (up to 3 years).[6] Once dissolved in a solvent like DMSO, the stock solution should be aliquoted and stored at -80°C for up to one year.[6] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide for Solubility Issues
Issue 1: The compound is not fully dissolving in DMSO.
-
Solution 1: Use Ultrasonication. As recommended for high concentrations, placing the solution in an ultrasonic bath can significantly aid in dissolving the compound.[1]
-
Solution 2: Gentle Warming. Gently warm the solution to no higher than 50°C. Be cautious, as excessive heat may degrade the compound.
-
Solution 3: Use Fresh, Anhydrous DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can reduce its solvating power for certain compounds. Use a fresh, unopened bottle or a properly stored anhydrous grade of DMSO.[7]
Issue 2: The compound precipitates when I dilute my DMSO stock solution into an aqueous medium (e.g., cell culture media).
-
Solution 1: Perform Serial Dilutions in DMSO First. Before adding the compound to your aqueous medium, perform initial serial dilutions of your concentrated DMSO stock in DMSO to get closer to your final working concentration.[7]
-
Solution 2: Gradual Addition and Mixing. Add the diluted DMSO stock solution dropwise to the aqueous medium while gently vortexing or stirring. This gradual addition can prevent localized high concentrations that lead to precipitation.
-
Solution 3: Keep the Final DMSO Concentration Low. Ensure the final concentration of DMSO in your experimental setup is low, typically below 0.5%, to minimize both solubility issues and potential solvent-induced cellular toxicity.[8]
-
Solution 4: Use a Co-solvent. For challenging dilutions, consider the use of a co-solvent. After the initial dilution in DMSO, a secondary dilution into a solution containing a small percentage of a biocompatible co-solvent like PEG400 or Tween 80 before the final dilution in the aqueous medium may help maintain solubility.
Quantitative Solubility Data
| Solvent/Formulation | Concentration | Molar Equivalent | Notes |
| DMSO | 100 mg/mL | 164.56 mM | Ultrasonication is recommended.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | 4.11 mM | A clear solution suitable for in vivo use.[1] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Pre-weighing Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.
-
Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution, you would need 0.60767 mg of this compound (Molecular Weight: 607.67 g/mol ).
-
Solvent Addition: Add the calculated volume of high-quality, anhydrous DMSO to the microcentrifuge tube.
-
Dissolution: Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, sonicate the solution in a water bath for 10-15 minutes.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes in sterile cryovials to avoid repeated freeze-thaw cycles and store at -80°C.
Protocol for Preparing Working Solutions for an in vitro Cell-Based Assay
-
Thawing: Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Intermediate Dilution (in DMSO): Prepare an intermediate stock solution by diluting the 10 mM stock in DMSO. For example, to get a 1 mM intermediate stock, dilute the 10 mM stock 1:10 in DMSO.
-
Final Dilution (in Cell Culture Medium): Further dilute the intermediate DMSO stock into your complete cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to add the DMSO solution to the medium and mix immediately. Ensure the final DMSO concentration in the culture does not exceed 0.5%.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified KRAS signaling pathway and the inhibitory action of this compound.
Caption: Workflow for preparing this compound for cell-based assays.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. Pan KRas-IN-1 - MedChem Express [bioscience.co.uk]
- 5. glpbio.com [glpbio.com]
- 6. pan-KRAS-IN-9_TargetMol [targetmol.com]
- 7. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 8. medchemexpress.cn [medchemexpress.cn]
Technical Support Center: Optimizing Pan-KRAS-IN-9 Working Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals optimize the working concentration of pan-KRAS-IN-9 for various in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for pan-KRAS inhibitors like this compound?
Pan-KRAS inhibitors are small molecules designed to target various forms of the KRAS protein, a key signaling molecule frequently mutated in cancer. These inhibitors typically function by binding to KRAS and locking it in an inactive state, preventing it from activating downstream signaling pathways that drive cell proliferation and survival.[1][2][3] For instance, some pan-KRAS inhibitors target the inactive, GDP-bound "OFF" state of KRAS.[4][5][6][7] This prevents the exchange of GDP for GTP, which is required for KRAS activation. By inhibiting multiple KRAS mutants, these compounds offer a broader therapeutic window compared to mutant-specific inhibitors.[1][8]
Q2: What is a good starting concentration range for this compound in a cell-based assay?
A sensible starting point for a cell-based assay is to perform a dose-response experiment covering a wide concentration range, typically from low nanomolar (nM) to low micromolar (µM). Based on published data for similar pan-KRAS inhibitors, a range of 0.1 nM to 10 µM is a reasonable starting point. For example, this compound has been shown to inhibit the proliferation of AsPC-1 (G12D mutant) and SW480 (G12V mutant) cells with IC50 values of 0.24 nM and 0.30 nM, respectively.[9] Another pan-KRAS inhibitor, BI-2865, has shown efficacy across various KRAS mutant cell lines in the low nanomolar to micromolar range. Therefore, a pilot experiment with concentrations spanning this range will help determine the potency of this compound in your specific cell line and assay.
Q3: How do I determine the optimal working concentration of this compound for my specific in vitro assay?
The optimal working concentration will depend on the specific assay, cell type, and experimental endpoint. A systematic approach is recommended:
-
Perform a Dose-Response Curve: Treat your cells with a serial dilution of this compound (e.g., 10-point curve, 3-fold dilutions) starting from a high concentration (e.g., 10 µM) down to the picomolar range.
-
Measure Relevant Readouts:
-
Target Engagement: Assess the direct binding of the inhibitor to KRAS. This can be done using techniques like cellular thermal shift assay (CETSA).[10]
-
Downstream Signaling Inhibition: Measure the phosphorylation levels of downstream effectors in the KRAS pathway, such as MEK and ERK, using Western blotting or ELISA.[11][12] A significant reduction in p-ERK is a good indicator of target inhibition.
-
Cell Viability/Proliferation: Use assays like MTT, CellTiter-Glo®, or direct cell counting to determine the effect on cell growth.
-
-
Determine IC50/EC50 Values: Plot the data and calculate the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) for each readout.
-
Select Working Concentration: The optimal working concentration is typically at or slightly above the IC50/EC50 for the desired biological effect. For mechanistic studies, a concentration that gives a sub-maximal effect might be chosen to avoid off-target effects. For efficacy studies, a concentration that achieves maximal inhibition of the target may be more appropriate.
Quantitative Data Summary
The following tables summarize the in vitro activity of various pan-KRAS inhibitors across different cell lines and assays. This data can serve as a reference for designing your experiments with this compound.
Table 1: Proliferation Inhibition (IC50) of Pan-KRAS Inhibitors in Mutant KRAS Cell Lines
| Compound | Cell Line | KRAS Mutation | IC50 (nM) |
| This compound | AsPC-1 | G12D | 0.24[9] |
| This compound | SW480 | G12V | 0.30[9] |
| Pan-KRas-IN-1 | AsPC-1 | G12D | 9[11] |
| Pan-KRas-IN-1 | A549 | G12S | 11[11] |
| Pan-KRas-IN-1 | HCT116 | G13D | 23[11] |
| Pan-KRas-IN-1 | NCI-H358 | G12C | 6[11] |
| Pan-KRas-IN-1 | NCI-H460 | Q61H | 12[11] |
| Pan-KRas-IN-1 | NCI-H727 | G12V | 29[11] |
Table 2: ERK Phosphorylation Inhibition (IC50) by Pan-KRas-IN-1
| Cell Line | KRAS Mutation | IC50 (nM) |
| AsPC-1 | G12D | 9[11] |
| A549 | G12S | 11[11] |
| HCT116 | G13D | 23[11] |
| NCI-H358 | G12C | 6[11] |
| NCI-H460 | Q61H | 12[11] |
| NCI-H727 | G12V | 29[11] |
| MKN1 | WT | 32[11] |
Experimental Protocols
Protocol 1: Determining IC50 for Proliferation Inhibition
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the assay period (e.g., 2,000-5,000 cells/well). Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤ 0.1%).
-
Treatment: Add the diluted compound to the respective wells. Include vehicle control (DMSO only) wells.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-120 hours).
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., CellTiter-Glo®).
-
Data Analysis: Normalize the data to the vehicle control. Plot the normalized values against the log of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for p-ERK Inhibition
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere. Starve the cells in a low-serum medium for 12-24 hours. Treat with different concentrations of this compound for a predetermined time (e.g., 1-3 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH). Subsequently, incubate with appropriate secondary antibodies.
-
Detection and Analysis: Visualize the bands using a chemiluminescence detection system. Quantify the band intensities and normalize the p-ERK signal to total ERK and the loading control.
Visualizations
Caption: KRAS Signaling Pathway and the Mechanism of Action of this compound.
Caption: Experimental Workflow for Determining Optimal Working Concentration.
Caption: Troubleshooting Guide for In Vitro Assays with this compound.
References
- 1. The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stopping cancer in its tracks: the discovery of a new pan-KRAS inhibitor | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Pan-KRAS Inhibitors BI-2493 and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pan-KRAS Inhibitors BI-2493 and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. biorxiv.org [biorxiv.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with pan-KRAS-IN-9
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pan-KRAS-IN-9. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of KRAS, targeting multiple mutated forms of the protein. It functions by interfering with the switch-I/II regions of KRAS, which are critical for its interaction with downstream effector proteins. By binding to KRAS, this compound prevents the activation of downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[1] This inhibition is not dependent on a specific KRAS mutation, making it a "pan" inhibitor.
Q2: Why am I observing inconsistent IC50 values for this compound in my cell viability assays?
Inconsistent IC50 values can arise from several factors. One key reason is the phenomenon of feedback activation of receptor tyrosine kinases (RTKs).[2][3][4][5][6] Inhibition of the KRAS pathway can lead to a compensatory upregulation of upstream signaling, which can reactivate the pathway and reduce the apparent potency of the inhibitor. Other factors include:
-
Cellular Context: The sensitivity to pan-KRAS inhibitors can vary significantly between different cell lines and even between 2D and 3D culture models.
-
KRAS Mutation Status: Different KRAS mutations (e.g., G12D, G12V, G13D) can exhibit varying sensitivities to pan-KRAS inhibitors.[7]
-
Experimental Conditions: Variations in cell density, serum concentration, and incubation time can all impact the calculated IC50 value.
Q3: My western blot results show a rebound in p-ERK or p-AKT levels after initial inhibition with this compound. What is happening?
This is a classic example of the feedback loop mechanism.[2][6] When the KRAS pathway is inhibited, the cell can compensate by increasing the signaling from upstream RTKs. This leads to the reactivation of the MAPK and/or PI3K/AKT pathways, resulting in the observed rebound of phosphorylated ERK and AKT. This feedback regulation is a common mechanism of resistance to targeted therapies.
Q4: What is the recommended procedure for preparing and storing this compound?
For optimal results and to avoid issues with solubility and stability, it is crucial to follow the manufacturer's recommendations. Based on information for similar compounds like Pan KRas-IN-1, here are some general guidelines:[8][9][10]
-
Solubility: this compound is typically soluble in DMSO. For in vivo studies, a common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline.[8][10]
-
Stock Solutions: Prepare a concentrated stock solution in DMSO. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Storage: Store the solid compound and stock solutions at -20°C or -80°C, protected from light and moisture.[8]
Troubleshooting Guides
Inconsistent Cell Viability Assay Results
| Problem | Potential Cause | Suggested Solution |
| High variability in IC50 values between experiments | 1. Inconsistent cell seeding density. 2. Variation in serum concentration. 3. Feedback loop activation.[2][6] | 1. Ensure precise and consistent cell seeding for all plates. 2. Use a consistent serum concentration across all experiments. Consider serum starvation prior to treatment for certain assays. 3. Perform time-course experiments to monitor for rebound effects. Consider co-treatment with an RTK inhibitor to abrogate feedback.[11] |
| No significant inhibition of cell viability | 1. Cell line is not dependent on the KRAS pathway. 2. Compound instability or insolubility. 3. Presence of drug efflux pumps. | 1. Confirm KRAS mutation status and dependency of your cell line. 2. Ensure proper dissolution of the compound. Prepare fresh dilutions for each experiment. 3. Investigate the expression of ABC transporters like P-glycoprotein in your cell line. |
| Discrepancy between 2D and 3D culture results | 1. Altered drug penetration in 3D models. 2. Different signaling dependencies in 3D culture. | 1. Increase incubation time or compound concentration for 3D models. 2. Analyze key signaling pathways in both 2D and 3D models to understand differences in response. |
Western Blotting Issues
| Problem | Potential Cause | Suggested Solution |
| Weak or no inhibition of p-ERK/p-AKT | 1. Insufficient drug concentration or incubation time. 2. Feedback reactivation of the pathway.[3][4][5][6] 3. Poor antibody quality. | 1. Perform a dose-response and time-course experiment to determine optimal conditions. 2. Harvest cell lysates at earlier time points (e.g., 2-6 hours) to observe initial inhibition before feedback occurs. 3. Validate your primary antibodies for specificity and sensitivity. |
| Rebound of p-ERK/p-AKT signal at later time points | 1. Feedback activation of RTKs.[2][3][4][5][6] | 1. Co-treat with an appropriate RTK inhibitor (e.g., EGFR inhibitor) to block the feedback loop.[11] 2. Analyze the phosphorylation status of various RTKs to identify the specific feedback mechanism in your cell line. |
| Non-specific bands or high background | 1. Suboptimal antibody concentration. 2. Inadequate blocking or washing steps.[12][13][14][15][16] | 1. Titrate primary and secondary antibody concentrations to find the optimal dilution. 2. Increase the duration and/or stringency of blocking and washing steps. Use a high-quality blocking agent.[12][13][14][15][16] |
Experimental Protocols
Cell Viability Assay (MTT/XTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay:
-
For MTT/XTT assay: Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well and measure the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting for KRAS Signaling Pathway
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-ERK, ERK, p-AKT, AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Immunoprecipitation for Activated KRAS (GTP-bound KRAS)
-
Cell Treatment and Lysis: Treat cells with this compound as described for western blotting. Lyse cells in a magnesium-containing lysis buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, and 10% glycerol) with protease and phosphatase inhibitors.
-
Lysate Preparation: Clarify the lysates by centrifugation and collect the supernatant.
-
Affinity Precipitation: Incubate the lysates with Raf-1 RBD (Ras Binding Domain) agarose beads or a similar affinity matrix for GTP-bound Ras for 1 hour at 4°C with gentle rotation.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Analysis: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer. Analyze the eluates by western blotting using a pan-RAS or KRAS-specific antibody.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified KRAS signaling pathway and the point of inhibition by this compound.
Caption: Standard experimental workflow for Western Blot analysis.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Epithelial-to-Mesenchymal Transition Defines Feedback Activation of Receptor Tyrosine Kinase Signaling Induced by MEK Inhibition in KRAS-Mutant Lung Cancer | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
- 3. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Comparative effects of oncogenic mutations G12C, G12V, G13D, and Q61H on local conformations and dynamics of K-Ras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glpbio.com [glpbio.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. EGFR blockade confers sensitivity to pan-RAS inhibitors in KRAS-mutated cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 13. stjohnslabs.com [stjohnslabs.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. biocompare.com [biocompare.com]
- 16. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
pan-KRAS-IN-9 off-target effects and how to mitigate them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pan-KRAS inhibitors. The focus is on identifying and mitigating potential off-target effects to ensure data integrity and proper interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of pan-KRAS inhibitors?
Pan-KRAS inhibitors are designed to bind to KRAS and inhibit its function, regardless of the specific mutation.[1] While many inhibitors show good selectivity for KRAS over other RAS isoforms like HRAS and NRAS, off-target effects can still occur.[2][3] These effects can arise from the inhibitor binding to other proteins with similar structural features or by modulating signaling pathways independent of KRAS.
Commonly observed off-target effects can manifest as:
-
Unexpected cytotoxicity in KRAS wild-type cell lines.
-
Modulation of signaling pathways not typically associated with KRAS.
-
Phenotypes that are inconsistent with KRAS inhibition.
Q2: How can I determine if my observed experimental phenotype is due to an off-target effect of a pan-KRAS inhibitor?
Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. A multi-pronged approach is recommended:
-
Use multiple, structurally distinct pan-KRAS inhibitors: If a similar phenotype is observed with different inhibitors, it is more likely to be an on-target effect.
-
Employ a KRAS-knockout or knockdown cell line: The inhibitor should have a diminished or no effect in the absence of its intended target.
-
Perform a rescue experiment: Overexpression of a resistant KRAS mutant should rescue the phenotype induced by the inhibitor.
-
Utilize a negative control compound: An ideal negative control would be a structurally similar but inactive analog of the inhibitor.
Q3: What are some common methods to identify the specific off-targets of a pan-KRAS inhibitor?
Several unbiased and targeted methods can be used to identify off-target interactions:
-
Kinome Scanning: In vitro assays that screen the inhibitor against a large panel of kinases to identify potential off-target kinase interactions.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring the thermal stability of proteins upon ligand binding.[4][5] A shift in the melting temperature of a protein in the presence of the inhibitor suggests a direct interaction.
-
Affinity-based Protein Profiling: This technique uses a modified version of the inhibitor to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.
-
Proteome-wide Thermal Shift Assays: A variation of CETSA coupled with mass spectrometry to identify all proteins that are stabilized or destabilized by the inhibitor across the proteome.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity in KRAS Wild-Type Cells
Possible Cause: The pan-KRAS inhibitor may have off-target effects on essential cellular proteins, leading to toxicity that is independent of KRAS inhibition.
Troubleshooting Steps:
-
Confirm the KRAS status of your cell line: Ensure the cell line is indeed KRAS wild-type through sequencing.
-
Titrate the inhibitor concentration: Determine the IC50 value in both KRAS mutant and wild-type cells. A small window between the two values may suggest off-target toxicity.
-
Perform a kinome scan: This will identify if the inhibitor is hitting other kinases that could be essential for cell survival.
-
Run a proteome-wide CETSA: This can provide an unbiased view of the inhibitor's off-targets in a cellular context.
Issue 2: Inconsistent Results Across Different KRAS-Mutant Cell Lines
Possible Cause: The cellular context, including the expression of other oncogenes or tumor suppressor genes, can influence the response to a pan-KRAS inhibitor. Additionally, feedback mechanisms can be activated that circumvent the inhibitor's effects.[6]
Troubleshooting Steps:
-
Characterize the genomic background of your cell lines: Identify any co-occurring mutations that might influence the outcome.
-
Analyze downstream signaling pathways: Use western blotting to check the phosphorylation status of key downstream effectors like ERK and AKT over a time course.[6] Rebound activation of these pathways can indicate feedback loops.
-
Combine the pan-KRAS inhibitor with other targeted agents: For example, co-treatment with a MEK inhibitor can overcome feedback reactivation of the MAPK pathway.[7]
Data Presentation
Table 1: Selectivity Profile of Representative Pan-KRAS Inhibitors
| Inhibitor | Target | Selectivity over HRAS | Selectivity over NRAS | Reference |
| BI-2852 | KRAS (Switch I/II pocket) | High | High | [7] |
| BAY-293 | KRAS-SOS1 Interaction | High | High | [6] |
| BI-2493 | Pan-KRAS | High | High | [8] |
| BI-2865 | Pan-KRAS | High | High | [3][8] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To validate the engagement of a pan-KRAS inhibitor with its target (KRAS) and identify potential off-targets in a cellular environment.
Methodology:
-
Cell Treatment: Culture KRAS-mutant cells to 80% confluency. Treat cells with the pan-KRAS inhibitor at various concentrations or with a vehicle control (DMSO) for a specified time.
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble KRAS (and other potential targets) at each temperature point by Western blotting or mass spectrometry.
-
Data Interpretation: A shift in the melting curve of a protein to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.[4]
Visualizations
Diagram 1: Workflow for Off-Target Identification
References
- 1. Pan-KRAS inhibitor disables oncogenic signalling and tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Novel paradigms in KRAS targeting: Unveiling strategies to combat drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting KRAS in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Technical Support Center: Mechanisms of Acquired Resistance to Pan-KRAS Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating acquired resistance to pan-KRAS inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Troubleshooting Guides
This section is designed to help you troubleshoot common experimental issues and interpret unexpected results.
Q1: My pan-KRAS inhibitor-treated cells are showing signs of resistance (e.g., resumed proliferation, higher IC50). What are the first things I should investigate?
A1: The initial step is to determine if the observed resistance is due to genetic or non-genetic mechanisms. We recommend a multi-pronged approach:
-
Sequence the KRAS gene: Perform Sanger or next-generation sequencing on the resistant cell population to check for secondary mutations in KRAS itself. "On-target" mutations in the drug-binding pocket are a common mechanism of resistance.[1]
-
Assess downstream signaling pathways: Use western blotting to check the phosphorylation status of key downstream effectors of the MAPK (p-ERK1/2) and PI3K-AKT (p-AKT) pathways. Reactivation of these pathways is a hallmark of resistance.[2][3]
-
Perform a RAS activation assay: This will determine if there is an increase in the active, GTP-bound form of RAS, which can occur even without secondary KRAS mutations.
The workflow below outlines a recommended initial investigation:
Caption: Initial troubleshooting workflow for acquired resistance.
Q2: My RAS activation assay is showing low or no signal for GTP-bound RAS, even in my positive control. What could be the issue?
A2: Low signal in a RAS activation assay can be due to several factors. Here are some common troubleshooting steps:
-
Lysate Quality: Ensure that lysates are freshly prepared and have been kept on ice or at 4°C throughout the procedure to minimize GTP hydrolysis.[4] Avoid multiple freeze-thaw cycles.
-
Protease Inhibitors: Always add protease inhibitors to your lysis buffer just before use.
-
Non-hydrolyzable GTP analog: For your positive control, ensure you are using a non-hydrolyzable GTP analog like GTPγS to load RAS with active GTP.
-
Reagent Quality: Check the age and storage conditions of your Raf1-RBD beads and antibodies.
-
Insufficient Lysate: Use an adequate amount of total protein in your pulldown. A good starting point is to use 100 times the amount of lysate that gives a clear band of total RAS in a direct western blot.[5]
Q3: I've confirmed reactivation of the MAPK pathway (increased p-ERK) in my resistant cells, but I don't see any secondary mutations in KRAS. What are the likely off-target resistance mechanisms?
A3: Reactivation of the MAPK pathway in the absence of secondary KRAS mutations points towards several "off-target" resistance mechanisms. These can include:
-
Mutations in other RAS isoforms: Activating mutations in NRAS or HRAS can compensate for KRAS inhibition.
-
Mutations in downstream effectors: Gain-of-function mutations in genes like BRAF or MEK1/2 can reactivate the pathway downstream of KRAS.[6]
-
Receptor Tyrosine Kinase (RTK) activation: Amplification or activating mutations in RTKs such as EGFR, MET, or FGFR can lead to upstream reactivation of the pathway.[6]
-
Loss of negative regulators: Loss-of-function mutations in tumor suppressor genes like NF1 can lead to increased RAS activity.
The following diagram illustrates these bypass tracks:
Caption: Off-target mechanisms reactivating the MAPK pathway.
Frequently Asked Questions (FAQs)
Q1: What are the main categories of acquired resistance to pan-KRAS inhibitors?
A1: Acquired resistance mechanisms to pan-KRAS inhibitors can be broadly categorized into two main types:
-
Genetic Alterations: These are changes in the cancer cell's DNA.
-
On-target alterations: These are mutations or amplifications of the KRAS gene itself.[1]
-
Off-target alterations: These are genetic changes in other genes that bypass the need for KRAS signaling. This includes mutations in other RAS isoforms, downstream pathway components (e.g., BRAF), or upstream activators (e.g., EGFR).[6]
-
-
Non-Genetic Alterations: These are changes in cellular processes that do not involve permanent changes to the DNA.
-
Signaling Pathway Reactivation: Cancer cells can adapt by rewiring their signaling networks to reactivate pathways like MAPK and PI3K-AKT-mTOR.[2][3]
-
Phenotypic Changes: This can include processes like the epithelial-to-mesenchymal transition (EMT) or histological transformation of the tumor.
-
Metabolic Reprogramming: Cancer cells can alter their metabolism to survive the effects of the inhibitor.
-
Q2: How do secondary mutations in KRAS confer resistance to pan-KRAS inhibitors?
A2: Secondary mutations in the KRAS gene can confer resistance by altering the structure of the KRAS protein in several ways:
-
Altering the drug-binding pocket: Mutations in the switch I/II pocket can prevent the inhibitor from binding effectively.[7][8]
-
Stabilizing the active state: Some mutations can lock KRAS in its active, GTP-bound state, making it less susceptible to inhibitors that bind to the inactive, GDP-bound state.
-
Altering nucleotide exchange rates: Mutations can affect the rate of GTP hydrolysis or GDP/GTP exchange, thereby increasing the population of active KRAS.
Q3: What is the role of metabolic reprogramming in acquired resistance?
A3: KRAS-driven cancers often exhibit altered metabolism. When KRAS is inhibited, some cancer cells can rewire their metabolic pathways to survive. This can include:
-
Increased glycolysis: A shift towards aerobic glycolysis to meet energy demands.
-
Altered glutamine metabolism: Increased utilization of glutamine as an alternative energy source.
-
Enhanced autophagy and macropinocytosis: Scavenging pathways that provide the cell with nutrients.
Quantitative Data Summary
The following table summarizes some of the reported quantitative changes associated with acquired resistance to KRAS inhibitors. Note that data for specific pan-KRAS inhibitors is still emerging.
| Resistance Mechanism | Pan-KRAS Inhibitor | Cell Line | IC50 Fold Change (Resistant vs. Parental) | Reference |
| KRAS G12C/Y96D Mutation | MRTX849 (Adagrasib) | Ba/F3 | >100 | [1] |
| KRAS G12C/Y96D Mutation | AMG 510 (Sotorasib) | Ba/F3 | >100 | [1] |
| KRAS G12C/Y96D Mutation | RM-018 | Ba/F3 | ~2 | [1][9] |
| Resistance to AMG-510/MRTX-1257 | ADT-007 | MIA PaCa-2 | No significant change | [10] |
Key Experimental Protocols
Protocol 1: Generation of Pan-KRAS Inhibitor-Resistant Cell Lines
This protocol describes a general method for generating resistant cell lines through continuous, long-term exposure to a pan-KRAS inhibitor.[11][12][13]
Materials:
-
Parental cancer cell line of interest
-
Pan-KRAS inhibitor
-
Complete cell culture medium
-
Cell counting solution (e.g., trypan blue)
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
Multi-well plates for cell culture and viability assays
Procedure:
-
Determine the initial IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of the pan-KRAS inhibitor on the parental cell line.
-
Initial drug exposure: Culture the parental cells in the presence of the pan-KRAS inhibitor at a concentration equal to the IC50.
-
Monitor cell viability: Continuously monitor the cells. Initially, a significant portion of the cells may die.
-
Gradual dose escalation: Once the cells resume proliferation and reach approximately 80% confluency, passage them and increase the inhibitor concentration by 1.5 to 2-fold.
-
Repeat dose escalation: Repeat step 4 for several months. The cells that survive and proliferate at higher drug concentrations are selected.
-
Confirm resistance: Periodically, perform a cell viability assay to determine the IC50 of the resistant cell population and compare it to the parental cell line. A significant increase in the IC50 indicates the development of resistance.
-
Cryopreserve resistant cells: At various stages of resistance development, cryopreserve aliquots of the resistant cells for future experiments.
Caption: Workflow for generating drug-resistant cell lines.
Protocol 2: RAS Activation Assay (Raf1-RBD Pulldown)
This protocol is for the semi-quantitative determination of active, GTP-bound RAS in cell lysates.[4][5][14][15]
Materials:
-
Cell lysates
-
Raf1-RBD agarose beads
-
GTPγS (for positive control)
-
GDP (for negative control)
-
Lysis/Wash Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol)
-
Protease and phosphatase inhibitors
-
SDS-PAGE sample buffer
-
Anti-pan-RAS or anti-KRAS antibody
Procedure:
-
Cell Lysis: Lyse cells in ice-cold Lysis/Wash Buffer containing protease and phosphatase inhibitors.
-
Clarify Lysate: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of the supernatant.
-
Positive and Negative Controls (Optional but Recommended):
-
Take two aliquots of lysate. To one, add GTPγS to a final concentration of 100 µM. To the other, add GDP to a final concentration of 1 mM.
-
Incubate at 30°C for 30 minutes with agitation.
-
Stop the reaction by adding MgCl2 to a final concentration of 60 mM.
-
-
Pulldown:
-
To 0.5 - 1 mg of cell lysate, add Raf1-RBD agarose beads.
-
Incubate at 4°C for 1 hour with gentle agitation.
-
-
Washing:
-
Pellet the beads by centrifugation (e.g., 5,000 x g for 1 minute).
-
Wash the beads 3 times with ice-cold Lysis/Wash Buffer.
-
-
Elution and Western Blotting:
-
After the final wash, remove all supernatant.
-
Resuspend the bead pellet in 2X SDS-PAGE sample buffer and boil for 5 minutes.
-
Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform western blotting with an anti-pan-RAS or anti-KRAS antibody. Also, run an input control with a small amount of the initial cell lysate to show total RAS levels.
-
Protocol 3: Western Blotting for Downstream Signaling
This protocol is for detecting the phosphorylation status of ERK1/2 and AKT.
Materials:
-
Cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Total p44/42 MAPK (Erk1/2)
-
Phospho-Akt (Ser473)
-
Total Akt
-
Loading control (e.g., GAPDH, β-actin)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of your cell lysates.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with SDS-PAGE sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer the proteins to a membrane.
-
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection: Apply the chemiluminescent substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with antibodies for total protein levels and the loading control. Alternatively, run parallel gels for the different antibodies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-term ERK Inhibition in KRAS-mutant Pancreatic Cancer Is Associated with MYC Degradation and Senescence-like Growth Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hoelzel-biotech.com [hoelzel-biotech.com]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of RAS-driven signaling and tumorigenesis with a pan-RAS monobody targeting the Switch I/II pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drugging an undruggable pocket on KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Acquired Resistance to KRASG12C Inhibition through a Novel KRAS Switch-II Pocket Mutation and Polyclonal Alterations Converging on RAS-MAPK Reactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
- 15. abcam.com [abcam.com]
Overcoming feedback activation of MAPK pathway with pan-KRAS-IN-9
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using pan-KRAS-IN-9. The information is designed to help address common experimental challenges and provide a deeper understanding of the inhibitor's mechanism of action, particularly in the context of MAPK pathway feedback activation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, non-covalent pan-KRAS inhibitor that targets multiple KRAS mutants, including G12D and G12V, with high affinity.[1][2] It functions by binding to the inactive, GDP-bound state of KRAS, preventing its interaction with guanine nucleotide exchange factors (GEFs) like SOS1.[3][4] This inhibition blocks the loading of GTP onto KRAS, thereby preventing its activation and downstream signaling through pathways like the MAPK and PI3K-AKT cascades.[4][5]
Q2: Why do I observe a rebound in MAPK pathway signaling (e.g., pERK levels) after an initial successful inhibition with this compound?
A2: The rebound in MAPK pathway signaling is a known phenomenon caused by feedback activation.[3] When you inhibit a key node in a signaling pathway like KRAS, the cell can compensate through various feedback mechanisms. These can include:
-
Rapid Feedback: Activated ERK1/2 can phosphorylate and inhibit upstream components like RAF and MEK, creating a negative feedback loop. When ERK1/2 is inhibited by this compound, this feedback is released, leading to increased activity of the upstream kinases.[6][7]
-
Transcriptional Feedback: Inhibition of the MAPK pathway can lead to the increased expression of receptor tyrosine kinases (RTKs) or other signaling molecules that can reactivate the pathway.[7][8]
Q3: What are the expected IC50 values for this compound in different cell lines?
A3: The IC50 values for this compound are expected to be in the low nanomolar range for cell lines harboring KRAS mutations that the inhibitor is designed to target. For example, in AsPC-1 (KRAS G12D) and SW480 (KRAS G12V) cells, the reported IC50 values are 0.24 nM and 0.30 nM, respectively.[1] However, the exact IC50 can vary depending on the cell line, experimental conditions (e.g., 2D vs. 3D culture), and assay duration.
Troubleshooting Guides
Issue 1: Suboptimal Inhibition of Downstream Signaling
Symptoms:
-
Western blot analysis shows minimal or no decrease in pERK or pAKT levels after treatment with this compound.
-
Cell viability assays show a weaker than expected effect of the inhibitor.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Compound Degradation | Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh stock solutions and dilute to the final working concentration immediately before use. |
| Incorrect Dosing | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup. |
| Cell Line Resistance | The cell line may have intrinsic resistance mechanisms, such as mutations downstream of KRAS (e.g., BRAF, MEK) or compensatory signaling through parallel pathways. Sequence key components of the MAPK and PI3K-AKT pathways. |
| High Serum Concentration | Growth factors in serum can strongly activate the MAPK pathway, potentially masking the effect of the inhibitor. Try reducing the serum concentration in your culture medium during the experiment or using a serum-free medium. |
Issue 2: Rapid Emergence of Drug Resistance
Symptoms:
-
Initial sensitivity to this compound is observed, but cells resume proliferation after prolonged treatment.
-
A rebound in pERK and pAKT levels is seen after 48-72 hours of continuous treatment.[3]
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Feedback Activation of MAPK Pathway | This is a common mechanism of acquired resistance.[3] Combine this compound with an inhibitor of an upstream or downstream component of the pathway (e.g., an EGFR inhibitor or a MEK inhibitor) to achieve a more sustained blockade. |
| Acquisition of Secondary Mutations | Prolonged treatment can select for cells with new mutations in KRAS or other pathway components that confer resistance.[9] Analyze the genetic landscape of the resistant cells through sequencing. |
| Upregulation of Bypass Tracks | Cells may adapt by upregulating parallel signaling pathways to compensate for KRAS inhibition. Perform RNA sequencing or proteomic analysis to identify these bypass pathways and consider co-targeting them. |
Experimental Protocols
Protocol 1: Western Blot Analysis of MAPK Pathway Activation
This protocol is designed to assess the effect of this compound on the phosphorylation status of key MAPK pathway proteins.
Materials:
-
This compound
-
KRAS-mutant cancer cell line (e.g., AsPC-1, SW480)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-pERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-pAKT (Ser473), anti-AKT, anti-KRAS, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time points (e.g., 1, 3, 6, 24, 48, 72 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Protocol 2: Cell Viability Assay (e.g., alamarBlue)
This protocol measures the effect of this compound on cell proliferation.
Materials:
-
This compound
-
KRAS-mutant cancer cell line
-
96-well plates
-
alamarBlue™ Cell Viability Reagent
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound or vehicle control.
-
Incubate for 72 hours.
-
Add alamarBlue™ reagent to each well and incubate for 2-4 hours.
-
Measure fluorescence or absorbance according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of viable cells against the log of the inhibitor concentration.
Visualizations
Caption: MAPK signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for evaluating this compound efficacy.
Caption: Logical diagram of feedback activation leading to resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pan-KRAS-IN-9_TargetMol [targetmol.com]
- 3. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Negative feedback regulation of the ERK1/2 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
Technical Support Center: Improving the Efficacy of pan-KRAS-IN-9 In Vivo
Welcome to the technical support center for pan-KRAS-IN-9. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their in vivo experiments with this novel pan-KRAS inhibitor. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the KRAS protein, a key signaling molecule frequently mutated in various cancers. It is designed to inhibit multiple KRAS mutants (pan-KRAS), disrupting downstream signaling pathways, such as the MAPK pathway, which are crucial for cancer cell proliferation and survival.
Q2: What are the reported in vitro IC50 values for this compound?
A2: this compound has demonstrated potent anti-proliferative activity in various KRAS-mutant cancer cell lines.
| Cell Line | KRAS Mutation | IC50 (nM) |
| AsPC-1 | G12D | 0.24 |
| SW480 | G12V | 0.30 |
Q3: What is a recommended starting dose and formulation for in vivo studies with this compound?
A3: Based on data from similar pan-KRAS inhibitors, a starting point for in vivo studies can be extrapolated. For the related compound pan-KRAS-IN-1, a common in vivo formulation is a suspension in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which achieves a solubility of at least 2.5 mg/mL. For another pan-KRAS inhibitor, BI-2493, oral administration of 30 mg/kg and 90 mg/kg twice daily has shown efficacy in xenograft models[1]. It is recommended to perform a pilot study to determine the maximum tolerated dose (MTD) and optimal dosing regimen for this compound in your specific animal model.
Q4: What are the expected signs of toxicity in mice treated with pan-KRAS inhibitors?
A4: While specific toxicity data for this compound is limited, general signs of toxicity with small molecule kinase inhibitors in mice include body weight loss, changes in posture or grooming, reduced activity, and gastrointestinal issues such as diarrhea. Close monitoring of animal health is crucial throughout the study. Administration of pan-KRAS inhibitors alone may be limited in vivo by toxicity to normal tissues[2].
Troubleshooting Guide
This guide addresses common issues that may arise during in vivo experiments with this compound and provides potential solutions.
Problem 1: Poor Compound Solubility and Formulation Issues
| Symptom | Potential Cause | Troubleshooting Steps |
| Precipitation of the compound during formulation or administration. | Poor solubility of this compound in the chosen vehicle. | 1. Optimize the vehicle: A recommended vehicle for a similar compound is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. You can try adjusting the percentages of co-solvents. 2. Sonication: Use a sonicator to aid in dissolving the compound. 3. pH adjustment: If the compound has ionizable groups, adjusting the pH of the vehicle may improve solubility. 4. Use of cyclodextrins: Cyclodextrins can encapsulate hydrophobic drugs and increase their aqueous solubility. |
| Inconsistent dosing due to non-homogenous suspension. | The compound is not fully suspended in the vehicle. | 1. Increase mixing time: Ensure the formulation is vortexed or stirred thoroughly before each administration. 2. Reduce particle size: If the compound is in solid form, consider micronization to reduce particle size and improve suspension stability. |
Problem 2: Lack of In Vivo Efficacy
| Symptom | Potential Cause | Troubleshooting Steps |
| No significant tumor growth inhibition compared to the vehicle control group. | Suboptimal dosing or scheduling: The dose may be too low or the dosing frequency insufficient to maintain therapeutic concentrations. | 1. Dose-escalation study: Perform a dose-escalation study to determine the MTD and identify a more effective dose. Doses for a similar pan-KRAS inhibitor, BI-2493, have been reported at 30 and 90 mg/kg twice daily[1]. 2. Pharmacokinetic (PK) analysis: Conduct a PK study to determine the half-life of this compound in your model and optimize the dosing schedule accordingly. |
| Poor oral bioavailability: The compound may not be well absorbed after oral administration. | 1. Alternative routes of administration: Consider intraperitoneal (IP) or intravenous (IV) injection if oral bioavailability is a concern. 2. Formulation optimization: Improve the formulation to enhance absorption (see Problem 1). 3. Structural modifications: For long-term development, medicinal chemistry efforts can be directed at creating prodrugs or analogs with improved bioavailability[3]. | |
| Drug resistance: The tumor model may have intrinsic or acquired resistance to pan-KRAS inhibition. | 1. Confirm target engagement: Analyze tumor samples post-treatment to verify that this compound is reaching the tumor and inhibiting KRAS signaling (e.g., by measuring downstream p-ERK levels via western blot or immunohistochemistry). 2. Combination therapy: Consider combining this compound with other anti-cancer agents that target parallel or downstream pathways. | |
| High variability in tumor response within the treatment group. | Inconsistent drug administration: Inaccurate dosing or administration technique. | 1. Standardize procedures: Ensure all personnel are trained on the same administration technique and that dosing volumes are accurate. 2. Randomize animals: Properly randomize animals into treatment groups to minimize bias. |
| Tumor heterogeneity: The inherent biological variability of the xenograft model. | 1. Increase sample size: A larger number of animals per group can help to overcome statistical noise from tumor heterogeneity[4]. 2. Use well-characterized cell lines: Ensure the cell line used for the xenograft is known to be sensitive to KRAS inhibition. |
Problem 3: In Vivo Toxicity
| Symptom | Potential Cause | Troubleshooting Steps |
| Significant body weight loss (>15-20%) in the treatment group. | On-target or off-target toxicity: The inhibitor may be affecting normal tissues. | 1. Dose reduction: Lower the dose of this compound. 2. Change dosing schedule: Administer the drug less frequently (e.g., once daily instead of twice daily, or every other day). 3. Supportive care: Provide supportive care such as nutritional supplements or hydration. |
| Animal morbidity or mortality. | Severe toxicity. | 1. Immediately halt the study: Euthanize animals that reach humane endpoints. 2. Perform necropsy and histopathology: Analyze tissues to identify the cause of toxicity. 3. Re-evaluate the MTD: The initial MTD may have been overestimated. |
In Vivo Efficacy of Similar Pan-KRAS Inhibitors (for reference)
Since specific in vivo efficacy data for this compound is not publicly available, the following tables summarize data from similar pan-KRAS inhibitors to provide a benchmark for expected activity.
Table 1: In Vivo Efficacy of BI-2493 in Xenograft Models [1][5]
| Xenograft Model | KRAS Mutation | Dosing Regimen (Oral, BID) | Tumor Growth Inhibition (TGI) | Reference |
| SW480 (colorectal) | G12V | 30 mg/kg | 57% (after 13 days) | [1] |
| SW480 (colorectal) | G12V | 90 mg/kg | 84% (after 13 days) | [1] |
| NCI-H358 (NSCLC) | G12C | 30 mg/kg | Significant TGI | [1] |
| DMS 53 (SCLC) | WT-amplified | 30 or 90 mg/kg | Dose-dependent TGI | [5] |
| MKN1 (gastric) | WT-amplified | 30 or 90 mg/kg | Dose-dependent TGI | [5] |
Table 2: In Vivo Efficacy of ADT-007 [6][7]
| Xenograft Model | KRAS Mutation | Administration Route | Outcome | Reference |
| Gall bladder adenocarcinoma (PDX) | Mutant | Peritumoral | Tumor growth inhibition | [6] |
| PDAC (PDX) | Mutant | Peritumoral | Tumor growth inhibition | [6] |
| Colorectal Cancer (syngeneic) | G12D | Intratumoral | Robust antitumor efficacy | [6] |
| Pancreatic Cancer (syngeneic) | Mutant | Intratumoral | Robust antitumor efficacy | [6] |
Detailed Experimental Protocols
Mouse Xenograft Model Protocol
-
Cell Culture: Culture KRAS-mutant human cancer cells (e.g., AsPC-1 or SW480) in the recommended medium and conditions.
-
Animal Model: Use immunodeficient mice (e.g., nude or NSG mice), 6-8 weeks old.
-
Tumor Implantation:
-
Harvest cancer cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.
-
Inject 1-5 x 10^6 cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.
-
-
Treatment Initiation:
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare the this compound formulation as described in the troubleshooting guide.
-
Administer the drug or vehicle control to the respective groups via the chosen route (e.g., oral gavage) at the determined dose and schedule.
-
-
Monitoring:
-
Continue to measure tumor volume and body weight regularly.
-
Observe the animals for any signs of toxicity.
-
-
Study Endpoint:
-
Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.
-
Collect tumors and other tissues for further analysis (e.g., western blot, IHC, PK).
-
Pharmacokinetic (PK) Analysis Protocol
-
Animal Model and Dosing:
-
Use non-tumor-bearing mice for initial PK studies.
-
Administer a single dose of this compound via the intended clinical route (e.g., oral gavage) and also intravenously to determine bioavailability.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-dosing (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Process the blood to obtain plasma.
-
-
Sample Analysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma samples.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
-
Calculate oral bioavailability using the formula: F(%) = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100.
-
Signaling Pathways and Experimental Workflows
Caption: The KRAS signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for assessing the in vivo efficacy of this compound.
Caption: A logical workflow for troubleshooting poor in vivo efficacy of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cytotoxicity of combinations of the pan-KRAS inhibitor BAY-293 against primary non-small lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors that influence response classifications in chemotherapy treated patient-derived xenografts (PDX) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ADT-007, a first-in-class pan-RAS inhibitor, addresses complex RAS mutational landscape of human cancers | BioWorld [bioworld.com]
- 7. A Novel Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth in Mouse Models of GI Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Cell line-specific sensitivity to pan-KRAS-IN-9
Welcome to the technical support center for pan-KRAS-IN-9. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this pan-KRAS inhibitor in their experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data on cell line sensitivity.
Troubleshooting Guide
This section addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| Inconsistent IC50 values across experiments | 1. Cell passage number variability.2. Differences in serum concentration in the culture medium.3. Inconsistent cell seeding density.4. Degradation of the inhibitor. | 1. Use cells within a consistent and low passage number range.2. Maintain a consistent serum percentage throughout all experiments, as serum deprivation can enhance the inhibitor's effect.[1]3. Ensure uniform cell seeding density across all wells and plates.4. Aliquot the inhibitor upon receipt and store at the recommended temperature. Avoid repeated freeze-thaw cycles. |
| Low or no observed inhibition of KRAS downstream signaling (e.g., p-ERK, p-AKT) | 1. Insufficient incubation time.2. Rebound activation of the pathway.3. Incorrect protein extraction or Western blot procedure. | 1. Optimize the incubation time. Short-term (e.g., 3 hours) treatment may show initial inhibition.[2]2. Be aware of potential feedback regulation that can lead to a rebound in signaling after prolonged incubation (e.g., 48-72 hours).[2]3. Review your lysis buffer composition, and ensure the use of fresh phosphatase and protease inhibitors. Confirm antibody specificity and optimal dilution. |
| High toxicity in KRAS wild-type (WT) cell lines | 1. Off-target effects at high concentrations.2. Functional redundancy of other RAS isoforms (HRAS, NRAS) is not compensating.[3] | 1. Perform a dose-response curve to determine the optimal concentration with minimal toxicity in relevant KRAS WT control cells.2. Consider knockdown experiments for HRAS and NRAS to investigate potential synthetic lethality.[3] |
| Variability between 2D and 3D cell culture models | Cellular context and drug penetration can differ significantly. | Be aware that drug sensitivity can vary between 2D monolayer and 3D spheroid cultures.[2] Optimize inhibitor concentration and treatment duration specifically for your 3D model system. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and similar pan-KRAS inhibitors?
A1: this compound and other pan-KRAS inhibitors, such as BI-2865, typically function by non-covalently binding to the inactive, GDP-bound "OFF" state of the KRAS protein.[3][4] This binding event blocks the nucleotide exchange process, preventing KRAS from becoming activated by guanine nucleotide exchange factors (GEFs) like SOS1.[2][3] By locking KRAS in its inactive state, these inhibitors prevent downstream signaling through pathways like MAPK (RAF-MEK-ERK) and PI3K-AKT, which are crucial for cell proliferation, growth, and survival.[3][5]
Q2: Which KRAS mutations are sensitive to this class of inhibitors?
A2: Pan-KRAS inhibitors are designed to be effective against a broad range of KRAS mutations. For instance, the inhibitor BI-2865 has demonstrated activity against mutants including G12A, G12C, G12D, G12F, G12V, G12S, G13C, G13D, Q61H, and A146T, among others.[3] The core mechanism of preventing nucleotide exchange allows them to be effective irrespective of many specific mutations that impair GTPase activity.[6]
Q3: Are KRAS wild-type (WT) cells sensitive to pan-KRAS inhibitors?
A3: Generally, cancer cells with mutant KRAS show higher sensitivity to pan-KRAS inhibitors than KRAS WT cells.[3] This is because mutant KRAS can create a dependency on continuous signaling through this pathway.[3] However, KRAS WT-amplified cancer cell lines, particularly those with a high copy number, have also been identified as being highly sensitive to pan-KRAS inhibitors like BI-2493 and BI-2865.[4][7] In normal cells, functional redundancy from other RAS isoforms like HRAS and NRAS may compensate for KRAS inhibition.[3]
Q4: What is a typical starting concentration for in vitro experiments?
A4: Based on published data for similar pan-KRAS inhibitors, IC50 values can range from the low nanomolar to the micromolar range, depending on the cell line and assay conditions. For initial experiments, a dose-response curve ranging from 1 nM to 10 µM is recommended to determine the effective concentration for your specific cell line of interest.
Cell Line-Specific Sensitivity to Pan-KRAS Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various pan-KRAS inhibitors across different cancer cell lines.
| Inhibitor | Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) | Reference |
| This compound | AsPC-1 | Pancreatic | G12D | 0.24 | [8] |
| This compound | SW480 | Colorectal | G12V | 0.30 | [8] |
| BAY-293 | PANC-1 | Pancreatic | G12D | ~950 | [2] |
| BAY-293 | MIA PaCa-2 | Pancreatic | G12C | ~6640 | [2] |
| BAY-293 | SW480 | Colorectal | G12V | ~1150 | [2] |
| BI-2852 | HCT 116 | Colorectal | G13D | >100,000 | [2] |
| BI-2852 | PANC-1 | Pancreatic | G12D | ~18,830 | [2] |
Note: Experimental conditions such as serum concentration and assay duration can significantly impact IC50 values.
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is for assessing the effect of this compound on the viability of adherent cancer cell lines in a 96-well format.
Materials:
-
Target cancer cell lines
-
Complete growth medium (e.g., DMEM/RPMI + 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well clear-bottom, opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in complete growth medium. It is recommended to perform a 10-point dilution series. Include a DMSO-only vehicle control.
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72-96 hours) at 37°C, 5% CO2.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to the vehicle control wells and plot the dose-response curve to calculate the IC50 value.
Western Blot for KRAS Signaling Pathway Analysis
This protocol outlines the steps to analyze the phosphorylation status of key downstream effectors of KRAS, such as ERK and AKT.
Materials:
-
Target cancer cell lines
-
6-well plates
-
This compound (dissolved in DMSO)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle control for the specified time (e.g., 3, 24, 48 hours).
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts and prepare samples with Laemmli buffer. Boil for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with antibodies for total protein (e.g., total ERK) and a loading control (e.g., GAPDH) to ensure equal protein loading.
Visualizations
Caption: Mechanism of this compound on the KRAS signaling pathway.
Caption: General workflow for in vitro testing of this compound.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pan-KRAS inhibitor disables oncogenic signalling and tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pan-KRAS Inhibitors BI-2493 and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Addressing pan-KRAS-IN-9 experimental variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing pan-KRAS-IN-9. Given that this compound is a novel inhibitor, this guide also incorporates established knowledge from other pan-KRAS inhibitors to address potential experimental variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also referred to as Compound 52, is an inhibitor of KRAS, targeting various mutated forms of the protein.[1][2] While the precise mechanism for this specific compound is not extensively published, pan-KRAS inhibitors generally function by preventing the activation of KRAS, thereby blocking downstream signaling pathways responsible for cell proliferation and survival.[3][4] Some pan-KRAS inhibitors have been shown to disrupt the interaction between KRAS and SOS1, a key guanine nucleotide exchange factor (GEF) required for KRAS activation.[3]
Q2: In which cell lines has this compound shown activity?
This compound has demonstrated potent inhibitory effects on the proliferation of KRAS-mutated cancer cell lines. Specifically, it has been shown to inhibit AsPC-1 cells, which harbor a KRAS G12D mutation, and SW480 cells, which have a KRAS G12V mutation, with very low IC50 values.[1][2]
Q3: What are the major signaling pathways affected by this compound?
As a pan-KRAS inhibitor, this compound is expected to primarily affect the canonical KRAS downstream signaling pathways, including the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[3] Inhibition of these pathways leads to reduced cell proliferation and can induce apoptosis.
Q4: How should I prepare and store this compound?
For optimal results, it is recommended to store this compound as a powder at -20°C for up to three years. In solvent, it should be stored at -80°C for up to one year.[2] For in vitro experiments, a stock solution can be prepared in DMSO.[5] It is crucial to use freshly opened or anhydrous DMSO, as the compound is hygroscopic and moisture can affect its solubility and stability.[5]
Troubleshooting Guide
Experimental variability is a common challenge when working with small molecule inhibitors. This guide provides insights into potential issues and their solutions.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent IC50 values between experiments | Cell Culture Conditions: Cell passage number, confluency, and serum concentration in the media can all impact cellular response to inhibitors. | Maintain a consistent cell culture protocol. Use cells within a defined low passage number range. Seed cells at a consistent density and allow them to adhere and stabilize before adding the inhibitor. Ensure the serum concentration is kept constant across all experiments, as serum components can sometimes interfere with inhibitor activity. |
| Inhibitor Preparation and Storage: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation of the compound. Inaccurate dilutions can also be a major source of error. | Aliquot the stock solution after the initial preparation to minimize freeze-thaw cycles. Always use high-quality, anhydrous DMSO for preparing stock solutions. Calibrate pipettes regularly and prepare fresh dilutions for each experiment. | |
| Assay-Specific Variability: The type of cell viability assay used (e.g., MTT, MTS, CellTiter-Glo) and the incubation time with the inhibitor can influence the measured IC50 value. | Use a consistent cell viability assay and incubation time for all comparative experiments. Be aware that different assays measure different aspects of cell health (metabolic activity vs. ATP content) which can lead to different results. | |
| No or weak inhibition of KRAS signaling (p-ERK, p-AKT) | Suboptimal Inhibitor Concentration or Incubation Time: The concentration of the inhibitor may be too low, or the incubation time may be too short to observe a significant effect on downstream signaling. | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for inhibiting KRAS signaling in your specific cell line. Western blot analysis is a suitable method for this.[3] |
| Feedback Activation of Signaling Pathways: Prolonged treatment with a KRAS inhibitor can sometimes lead to feedback activation of the KRAS pathway or compensatory signaling through other pathways, which can mask the inhibitory effect.[3] | Analyze signaling at earlier time points (e.g., 1, 3, 6, 12, 24 hours) to capture the initial inhibitory effect before feedback mechanisms are initiated. Consider co-treatment with other inhibitors that target potential feedback loops. | |
| Cell Line Resistance: The chosen cell line may have intrinsic or acquired resistance mechanisms to pan-KRAS inhibition. | Confirm the KRAS mutation status of your cell line. Investigate potential resistance mechanisms, such as mutations in downstream effectors (e.g., BRAF, PIK3CA) or upregulation of bypass signaling pathways. | |
| Off-target effects observed | High Inhibitor Concentration: Using concentrations significantly above the IC50 value for cell proliferation can lead to non-specific, off-target effects. | Use the lowest effective concentration of the inhibitor that achieves the desired biological effect. Perform control experiments with parental or KRAS wild-type cell lines to distinguish between on-target and off-target effects. |
| Inherent Properties of the Inhibitor: While designed to be specific, some inhibitors may have inherent off-target activities. | Review any available literature on the selectivity profile of this compound or similar pan-KRAS inhibitors. If off-target effects are suspected, consider using a structurally different pan-KRAS inhibitor as a control. |
Quantitative Data
The following table summarizes the reported in vitro efficacy of this compound and provides a comparison with other known pan-KRAS inhibitors.
| Inhibitor | Target Cell Line | KRAS Mutation | IC50 (nM) | Reference |
| This compound | AsPC-1 | G12D | 0.24 | [1][2] |
| SW480 | G12V | 0.30 | [1][2] | |
| BAY-293 | PANC-1 | G12D | ~1000 | [3] |
| HCT 116 | G13D | 1150 - 5260 | [3] | |
| BI-2852 | HCT 116 | G13D | 19210 - >100000 | [3] |
Experimental Protocols
Cell Viability Assay (Example using a Luminescent-Based Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000 - 10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in complete growth medium. It is recommended to perform a 2-fold or 3-fold dilution series to generate a dose-response curve. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 72 hours).
-
Assay: Allow the plate to equilibrate to room temperature. Add the luminescent cell viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.
Western Blot Analysis of KRAS Signaling
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle control for the specified amount of time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Caption: KRAS Signaling Pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pan-KRAS-IN-9_TargetMol [targetmol.com]
- 3. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pan-KRAS inhibitor disables oncogenic signalling and tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
pan-KRAS-IN-9 degradation and half-life in culture media
Welcome to the technical support center for pan-KRAS-IN-9. This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the use of this compound in a research setting. While specific degradation and half-life data for this compound in culture media are not publicly available, this guide offers general protocols and troubleshooting advice based on the behavior of similar small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in standard cell culture media?
A1: The precise stability of this compound in various culture media has not been extensively published. However, like many small molecule inhibitors, its stability can be influenced by factors such as media composition (e.g., serum content), pH, temperature, and exposure to light. For critical experiments, it is recommended to empirically determine the compound's half-life in your specific experimental conditions.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is typically provided as a solid. Stock solutions should be prepared in a suitable solvent, such as DMSO. For storage, it is advisable to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store them at -20°C or -80°C, protected from light. Refer to the manufacturer's certificate of analysis for specific storage recommendations.
Q3: At what concentration should I use this compound in my cell-based assays?
A3: The effective concentration of this compound can vary depending on the cell line and the specific KRAS mutation. It has been shown to inhibit the proliferation of AsPC-1 (G12D mutant) and SW480 (G12V mutant) cells with IC50 values of 0.24 nM and 0.30 nM, respectively[1]. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: Can this compound be used in animal models?
A4: While the primary focus of available information is on its in vitro activity, the development of pan-KRAS inhibitors often includes evaluation in preclinical in vivo models. For instance, other pan-KRAS inhibitors have demonstrated anti-tumor effects in mouse models[2]. Specific pharmacokinetic and tolerability data for this compound would be required before initiating in vivo studies.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound and similar inhibitors.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or lower-than-expected activity | Compound degradation in culture media. | Determine the half-life of the compound under your experimental conditions. Consider replenishing the media with fresh compound at regular intervals for long-term assays. |
| Improper storage of the compound. | Ensure stock solutions are stored correctly (aliquoted, protected from light, appropriate temperature) to prevent degradation. Avoid repeated freeze-thaw cycles. | |
| Cell line resistance. | Verify the KRAS mutation status of your cell line. Some mutations may be less sensitive to this inhibitor. Consider testing a panel of cell lines with different KRAS mutations. | |
| High variability between replicate experiments | Inconsistent compound concentration. | Ensure accurate and consistent dilution of the stock solution for each experiment. Use calibrated pipettes. |
| Cell seeding density variations. | Maintain consistent cell seeding densities across all wells and experiments, as this can influence the drug response. | |
| Cell toxicity at expected effective concentrations | Off-target effects. | Perform control experiments with KRAS wild-type cell lines to assess non-specific toxicity. Lower the concentration or exposure time if necessary. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture media is below the toxic threshold for your cell line (typically <0.5%). |
Quantitative Data Summary
Specific quantitative data on the degradation and half-life of this compound in culture media is not available in the public domain. Researchers are encouraged to perform their own stability studies. For context, other small molecule inhibitors targeting the KRAS pathway have varying stabilities, and it is a critical parameter to assess for reproducible experimental outcomes.
| Parameter | This compound | General Considerations for Small Molecule Inhibitors |
| Half-life in Culture Media | Data not available | Can range from hours to days depending on the compound's chemical structure and media components. |
| Degradation Rate | Data not available | Influenced by temperature, pH, light exposure, and enzymatic activity in serum. |
Experimental Protocols
Protocol: Determination of Small Molecule Half-Life in Culture Media
This protocol outlines a general method to determine the stability and half-life of a compound like this compound in your specific cell culture media.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS)
-
Incubator (37°C, 5% CO2)
-
LC-MS/MS system for compound quantification
-
Sterile microcentrifuge tubes or 96-well plates
Procedure:
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike the cell culture medium with this compound to the desired final concentration (e.g., 1 µM). Ensure the final solvent concentration is non-toxic to cells.
-
-
Incubation:
-
Aliquot the compound-containing medium into sterile tubes or wells of a plate.
-
Incubate the samples at 37°C in a cell culture incubator.
-
Prepare a control sample stored at -80°C, representing the time zero (T=0) concentration.
-
-
Sample Collection:
-
At various time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours), remove an aliquot of the medium.
-
Immediately store the collected samples at -80°C to halt any further degradation until analysis.
-
-
Sample Analysis:
-
Thaw the samples and prepare them for analysis by LC-MS/MS. This may involve protein precipitation (e.g., with acetonitrile) followed by centrifugation.
-
Analyze the supernatant to quantify the remaining concentration of this compound at each time point.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Calculate the half-life (t½) of the compound by fitting the data to a first-order decay model: ln(Ct) = ln(C0) - kt where Ct is the concentration at time t, C0 is the initial concentration, and k is the degradation rate constant. The half-life is calculated as t½ = 0.693/k.
-
Visualizations
Caption: Workflow for determining the half-life of this compound in culture media.
Caption: Troubleshooting workflow for unexpected results with pan-KRAS inhibitors.
References
How to handle pan-KRAS-IN-9 precipitation in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pan-KRAS inhibitors. The following information addresses common issues, such as precipitation in stock solutions, and offers guidance on proper handling and experimental use.
Troubleshooting Guide: Handling Precipitation of pan-KRAS-IN-9 in Stock Solutions
Precipitation of small molecule inhibitors in stock and working solutions is a common issue that can significantly impact experimental outcomes. This guide provides a step-by-step approach to troubleshoot and resolve precipitation of this compound.
Issue: Precipitate observed in this compound stock solution (DMSO).
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Dissolution | 1. Warm the solution gently to 37-50°C. 2. Use a vortex mixer to agitate the solution. 3. If precipitation persists, sonicate the solution for 10-15 minutes.[1] | The precipitate should dissolve, resulting in a clear solution. |
| Improper Solvent | 1. Confirm that 100% anhydrous or molecular sieve-dried DMSO is being used. Water contamination in DMSO can reduce the solubility of many inhibitors.[2] | Using a fresh, high-quality solvent should prevent precipitation. |
| Concentration Exceeds Solubility | 1. While some pan-KRAS inhibitors have high solubility in DMSO (e.g., 100 mg/mL for a similar compound), the specific solubility of this compound may vary.[3][4] 2. If the intended concentration is very high, consider preparing a slightly more dilute stock solution. | Adjusting the concentration to within the known solubility limit will prevent precipitation. |
| Improper Storage | 1. Store the DMSO stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[1] | Proper storage conditions will maintain the stability and solubility of the inhibitor. |
Issue: Precipitate forms when diluting DMSO stock solution into aqueous media (e.g., cell culture medium, PBS).
This is a frequent occurrence as most pan-KRAS inhibitors are lipophilic and have poor aqueous solubility.[1]
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Rapid Change in Solvent Polarity | 1. Instead of diluting directly into the aqueous buffer, perform an intermediate dilution in DMSO first to a lower concentration. 2. Slowly add the diluted DMSO stock to the aqueous medium while vortexing.[1] | A stepwise dilution process can prevent the compound from crashing out of solution. |
| Final DMSO Concentration Too Low | 1. Ensure the final concentration of DMSO in the aqueous working solution is sufficient to maintain solubility, but non-toxic to cells (typically ≤ 0.5%). | Optimizing the final DMSO concentration can keep the inhibitor in solution. |
| Low Aqueous Solubility | 1. If precipitation persists, briefly sonicate the final working solution to aid dissolution.[1] 2. Visually inspect the solution under a microscope to confirm the absence of precipitate before adding to cells.[1] | Sonication can help to create a homogenous suspension or fully dissolve the compound at the working concentration. |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
-
Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Addition: Add the appropriate volume of 100% anhydrous DMSO to the vial to achieve the desired stock concentration.
-
Dissolution:
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: For pan-KRAS inhibitors, the most common solvent for creating stock solutions is 100% dimethyl sulfoxide (DMSO).[5] It is crucial to use a high-purity, anhydrous grade of DMSO to avoid introducing water, which can lead to precipitation.
Q2: My this compound precipitated out of my aqueous working solution. Can I still use it?
A2: It is not recommended to use a working solution with visible precipitate, as the actual concentration of the inhibitor in solution will be unknown and could lead to inaccurate and irreproducible results. Attempt to redissolve the compound by gentle warming or sonication.[1] If the precipitate does not dissolve, a fresh working solution should be prepared.
Q3: How can I prevent my pan-KRAS inhibitor from precipitating when I add it to my cell culture media?
A3: To prevent precipitation in aqueous media, it is best to make serial dilutions in DMSO first, and then add the final diluted sample to your incubation medium. This ensures a gradual change in solvent polarity. Additionally, ensure the final DMSO concentration in your cell culture is as low as possible while maintaining solubility, and always include a vehicle control (media with the same final DMSO concentration) in your experiments.
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: Stock solutions of pan-KRAS inhibitors in DMSO should be aliquoted and stored at -20°C or -80°C for long-term stability.[1][3] This minimizes degradation and prevents issues associated with repeated freeze-thaw cycles.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Simplified KRAS signaling pathway and the inhibitory action of pan-KRAS inhibitors.
References
- 1. file.selleckchem.com [file.selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Pan-KRAS inhibitor dose-response curve optimization
Welcome to the technical support center for pan-KRAS inhibitor research. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers and drug development professionals optimize their dose-response curve experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a partial or incomplete dose-response curve with my pan-KRAS inhibitor?
A1: This can be due to several factors:
-
Feedback Mechanisms: Inhibition of the KRAS pathway can trigger feedback loops that reactivate downstream signaling. For instance, a rebound in the phosphorylation of ERK (pERK) and AKT (pAKT) can occur after prolonged inhibitor treatment (e.g., 48-72 hours).[1]
-
Cellular Context: The sensitivity of cancer cells to pan-KRAS inhibitors can vary significantly based on the cellular background and culture conditions. For example, differences in drug sensitivity have been observed between 2D monolayer and 3D spheroid cultures.[1]
-
Resistance: Intrinsic or acquired resistance can limit the inhibitor's efficacy. This can be caused by genomic amplification of the mutant KRAS allele or mutations in the drug-binding pocket.[2][3]
Q2: My pan-KRAS inhibitor shows variable IC50 values across different cancer cell lines. What could be the reason?
A2: Differential sensitivity is a known phenomenon. The genetic landscape of the cancer cell line, beyond the KRAS mutation itself, plays a crucial role. Co-occurring mutations in tumor suppressor genes or other oncogenes can influence the cellular dependency on the KRAS pathway and, consequently, the inhibitor's potency. Furthermore, some pan-KRAS inhibitors may spare other RAS isoforms like NRAS and HRAS, which could compensate for KRAS inhibition in certain cellular contexts.[2][3]
Q3: I'm seeing a decrease in downstream pathway inhibition (e.g., pERK levels) after an initial successful inhibition. What is happening?
A3: This is likely due to adaptive resistance or feedback reactivation of the MAPK pathway.[4] Cancer cells can adapt to KRAS inhibition by upregulating upstream signaling through receptor tyrosine kinases (RTKs), leading to the activation of wild-type RAS isoforms and subsequent reactivation of downstream effectors.[4] Monitoring pERK and pAKT levels at different time points (e.g., 3, 24, 48, and 72 hours) can help characterize this phenomenon.[1]
Q4: How can I troubleshoot an unexpected lack of activity of a pan-KRAS inhibitor in a known KRAS-mutant cell line?
A4:
-
Confirm KRAS Dependency: Not all KRAS-mutant tumors are solely dependent on KRAS signaling for their survival and proliferation.[5]
-
Assess Compound Stability and Potency: Verify the integrity and concentration of your inhibitor stock.
-
Optimize Assay Conditions: Ensure that the cell seeding density, treatment duration, and assay endpoint are appropriate for the specific cell line and inhibitor.
-
Investigate Resistance Mechanisms: If possible, analyze the cell line for potential resistance mechanisms such as amplification of the KRAS gene or mutations in downstream effectors.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High Well-to-Well Variability | Inconsistent cell seeding, edge effects in the plate, or improper inhibitor dilution. | Ensure uniform cell suspension before seeding. Avoid using the outer wells of the plate. Prepare fresh serial dilutions of the inhibitor for each experiment. |
| Inconsistent IC50 Values Between Experiments | Variation in cell passage number, serum concentration, or incubation time. | Use cells within a consistent and low passage number range. Maintain consistent serum lots and concentrations. Standardize all incubation times. |
| "U-shaped" Dose-Response Curve | Off-target effects at high concentrations or compound precipitation. | Visually inspect the wells with the highest inhibitor concentration for any signs of precipitation. Consider testing a narrower concentration range focused on the expected IC50. |
| Complete Lack of Cell Killing | The cell line may be insensitive to the inhibitor's mechanism of action. | Use a positive control compound known to be effective in the chosen cell line. Confirm the KRAS mutation status and dependency of the cell line. |
Experimental Protocols
Standard Cell Proliferation Assay (MTT/AlamarBlue)
This protocol is a general guideline for determining the half-maximal inhibitory concentration (IC50) of a pan-KRAS inhibitor.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight under standard tissue culture conditions.
-
Compound Preparation: Prepare a serial dilution of the pan-KRAS inhibitor in the appropriate cell culture medium. A common starting concentration is 100 µM with a 2- or 3-fold dilution series.
-
Treatment: Remove the overnight culture medium from the cells and add the medium containing the various concentrations of the inhibitor. Include vehicle-only (e.g., DMSO) wells as a negative control.
-
Incubation: Incubate the plate for a duration relevant to the inhibitor's mechanism and the cell line's doubling time (typically 72 hours).[1]
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and read the absorbance at the appropriate wavelength.
-
AlamarBlue Assay: Add AlamarBlue reagent to each well and incubate for 1-4 hours. Measure fluorescence or absorbance.
-
-
Data Analysis: Convert the raw data to percentage viability relative to the vehicle control. Plot the percentage viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Western Blotting for Pathway Analysis
This protocol allows for the assessment of the inhibitor's effect on downstream KRAS signaling.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the pan-KRAS inhibitor at various concentrations (e.g., 0.1x, 1x, and 10x IC50) for different time points (e.g., 3, 24, 48 hours).[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against total and phosphorylated forms of downstream targets (e.g., ERK, AKT).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Densitometrically quantify the bands and normalize the phosphorylated protein levels to the total protein levels.
Quantitative Data Summary
Table 1: In Vitro Anti-proliferative Activity of Select Pan-KRAS Inhibitors
| Inhibitor | Cancer Type | Cell Lines | IC50 Range (µM) | Notes |
| BI-2852 | Colorectal Cancer (CRC) | Multiple CRC cell lines | 19.21 to >100 | No significant difference in sensitivity between KRAS wild-type and mutant lines.[1] |
| BAY-293 | Colorectal Cancer (CRC) | Multiple CRC cell lines | 1.15 to 5.26 | More potent than BI-2852 in CRC cell lines.[1] |
Visualizations
Caption: Pan-KRAS inhibitor mechanism of action.
Caption: Dose-response curve experimental workflow.
Caption: Troubleshooting flowchart for dose-response curves.
References
- 1. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Pan-KRAS Inhibitor Impedes Common KRAS Oncoproteins and Tumor Growth | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
- 4. Overcoming Adaptive Resistance to KRAS Inhibitors Through Vertical Pathway Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Interpreting variable IC50 values for pan-KRAS-IN-9
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the pan-KRAS inhibitor, pan-KRAS-IN-9.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a pan-KRAS inhibitor, meaning it is designed to inhibit various mutated forms of the KRAS protein. Unlike covalent inhibitors that target specific mutations like G12C, this compound functions as a "molecular glue." It facilitates the formation of a ternary complex between the KRAS protein and an intracellular chaperone protein, such as Cyclophilin A.[1] This complex formation sterically hinders the interaction of KRAS with its downstream effector proteins, primarily RAF, which subsequently inhibits the activation of the MAPK (RAF-MEK-ERK) and PI3K-AKT signaling pathways.[1] This leads to the suppression of cancer cell proliferation, differentiation, and survival.
Q2: What are the reported IC50 values for this compound?
A2: Currently, publicly available data on the IC50 values for this compound is limited. The available data demonstrates potent inhibition of proliferation in specific KRAS-mutant cell lines.
| Cell Line | KRAS Mutation | IC50 (nM) |
| AsPC-1 | G12D | 0.24[2][3] |
| SW480 | G12V | 0.30[2][3] |
Note: This table will be updated as more data becomes available for other KRAS mutants (e.g., G12C, G13D, wild-type) and cell lines.
Troubleshooting Guide: Interpreting Variable IC50 Values
Variability in IC50 values is a common challenge in preclinical research. This guide provides potential reasons for observing different IC50 values for this compound in your experiments and suggests troubleshooting steps.
Problem: The IC50 value I obtained for this compound is different from the reported values or varies between my own experiments.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Recommended Troubleshooting Steps |
| Cell Line and KRAS Mutation Status | - Verify Cell Line Identity: Authenticate your cell lines using short tandem repeat (STR) profiling. - Confirm KRAS Mutation: Sequence the KRAS gene in your cell line to confirm the specific mutation. Different KRAS mutations can confer varying sensitivity to inhibitors. |
| Assay Conditions | - Standardize Seeding Density: Ensure consistent cell seeding density across all wells and experiments. Over-confluent or sparse cultures can affect proliferation rates and drug response. - Optimize Serum Concentration: Serum components can interact with compounds and affect cell growth. Test and maintain a consistent serum concentration. - Control Incubation Time: Adhere to a consistent incubation time with the inhibitor. Longer or shorter exposure times will alter the apparent IC50. |
| Compound Handling and Stability | - Ensure Proper Solubilization: Follow the manufacturer's instructions for dissolving this compound. Incomplete solubilization will lead to inaccurate concentrations. - Check for Compound Degradation: Store the compound as recommended and avoid repeated freeze-thaw cycles. Consider preparing fresh dilutions for each experiment. |
| Assay-Specific Factors | - Choice of Viability Assay: Different viability assays (e.g., MTT, MTS, CellTiter-Glo) measure different cellular parameters (metabolic activity vs. ATP content). Be consistent with the assay used. - Plate Reader Settings: Ensure that the plate reader is calibrated and using the correct settings for your chosen assay. |
| Mechanism-Specific Considerations (Molecular Glues) | - Expression Levels of Ternary Complex Partners: The cellular abundance of the chaperone protein (e.g., Cyclophilin A) can influence the formation of the ternary complex and thus the inhibitor's efficacy. Consider quantifying the expression of relevant chaperone proteins in your cell lines. - Cellular State: The formation of the ternary complex may be dependent on the cellular state (e.g., cell cycle phase). Synchronizing cells before treatment may reduce variability. |
Experimental Protocols
Below are detailed methodologies for key experiments related to the characterization of pan-KRAS inhibitors. While a specific protocol for this compound is not publicly available, these represent standard methods in the field.
Cell Proliferation Assay (Example using CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
This compound
-
KRAS-mutant cancer cell lines (e.g., AsPC-1, SW480)
-
Complete cell culture medium
-
96-well clear bottom, opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000 - 5,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare a serial dilution of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO) to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Western Blot Analysis of KRAS Signaling Pathway
This method is used to assess the phosphorylation status of key proteins in the KRAS signaling pathway, such as ERK and AKT, upon treatment with this compound.
Materials:
-
This compound
-
KRAS-mutant cancer cell lines
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time (e.g., 2, 6, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Quantify the band intensities to determine the relative phosphorylation levels.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for IC50 determination.
Caption: Troubleshooting logic for variable IC50 values.
References
Validation & Comparative
A Comparative Analysis of Pan-KRAS-IN-9 and Sotorasib in KRAS-Mutant Cancer Models
A critical review of available preclinical data on two distinct KRAS inhibitors reveals a landscape of targeted therapy for KRAS-driven cancers. While sotorasib has established efficacy in KRAS G12C models, a direct comparison with pan-KRAS-IN-9 in the same context is not yet possible due to the absence of publicly available data for the latter in this specific mutation.
This guide provides a comprehensive comparison of the preclinical efficacy of two Kirsten rat sarcoma viral oncogene homolog (KRAS) inhibitors: this compound, a novel pan-KRAS inhibitor, and sotorasib (AMG 510), a first-in-class, FDA-approved inhibitor of the KRAS G12C mutation. This document is intended for researchers, scientists, and drug development professionals to objectively assess the performance of these compounds based on available experimental data.
It is important to note that while extensive data exists for sotorasib in KRAS G12C models, similar data for this compound in this specific mutational context is not publicly available. Therefore, this guide presents the existing efficacy data for each inhibitor in their respective tested models to offer a parallel, albeit not direct, comparison.
Data Presentation: A Tale of Two Inhibitors
The following tables summarize the available quantitative data for this compound and sotorasib, highlighting their distinct inhibitory profiles in different KRAS-mutant cancer cell lines.
Table 1: Efficacy of this compound in KRAS G12D and G12V Mutant Cell Lines
| Compound | Cell Line | KRAS Mutation | IC50 (nM) |
| This compound | AsPC-1 | G12D | 0.24[1] |
| This compound | SW480 | G12V | 0.30[1] |
Table 2: Efficacy of Sotorasib in KRAS G12C Mutant Cell Lines
| Compound | Cell Line | KRAS Mutation | IC50 (µM) |
| Sotorasib | NCI-H358 | G12C | ~0.006 |
| Sotorasib | MIA PaCa-2 | G12C | ~0.009 |
| Sotorasib | NCI-H23 | G12C | 0.6904 |
| Sotorasib | H2122 | G12C | Not specified |
Mechanisms of Action: A Covalent Bond vs. a Broader Net
Sotorasib is a highly specific, covalent inhibitor that targets the cysteine residue of the KRAS G12C mutant protein.[2] This irreversible binding locks the protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways crucial for cell proliferation and survival.[2][3]
Pan-KRAS inhibitors, like this compound, are designed to inhibit multiple KRAS mutants. While the precise mechanism of this compound is not detailed in the available information, pan-RAS inhibitors in development often work by binding to nucleotide-free RAS to block GTP activation and subsequent effector interactions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the evaluation of sotorasib.
Cell Viability Assay (MTT Assay) for Sotorasib
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of sotorasib in cancer cell lines.
Materials:
-
KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Sotorasib (AMG 510)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight at 37°C in a CO2 incubator.
-
Treatment: Prepare serial dilutions of sotorasib in complete growth medium. Remove the overnight culture medium from the wells and add 100 µL of the various concentrations of sotorasib. Include wells with vehicle (DMSO) as a negative control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a dose-response curve.
In Vivo Xenograft Model for Sotorasib Efficacy
This protocol describes the evaluation of sotorasib's anti-tumor activity in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358)
-
Sotorasib (formulated for oral administration)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of NCI-H358 cells into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., ~100-200 mm³). Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer sotorasib orally to the treatment group at a specified dose and schedule (e.g., 30 mg/kg, daily). Administer the vehicle to the control group.
-
Tumor Measurement: Measure the tumor volume using calipers every few days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Endpoint: Continue the treatment for a predetermined period or until the tumors in the control group reach a specified size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target engagement).
-
Data Analysis: Compare the tumor growth inhibition in the sotorasib-treated group to the vehicle-treated group.
Visualizing the Science: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key biological and experimental processes discussed.
Caption: KRAS G12C signaling pathway and the mechanism of sotorasib.
Caption: A general experimental workflow for evaluating a cancer inhibitor.
References
Validating Pan-KRAS-IN-9 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of inhibitors targeting KRAS, a frequently mutated oncogene in human cancers, represents a significant advancement in precision oncology. Pan-KRAS inhibitors, designed to target multiple KRAS mutants, hold the promise of broader therapeutic applicability. Among these, pan-KRAS-IN-9 has emerged as a potent inhibitor of KRAS-mutated cell proliferation. This guide provides an objective comparison of methods to validate the cellular target engagement of this compound and other pan-KRAS inhibitors, supported by experimental data and detailed protocols.
Comparative Performance of Pan-KRAS Inhibitors
Direct, head-to-head comparative studies of this compound against other pan-KRAS inhibitors are not extensively available in the public domain. However, by collating available data, we can provide an overview of their relative potencies in various KRAS-mutant cancer cell lines. It is crucial to note that variations in experimental conditions can influence IC50 values.
| Inhibitor | Cell Line | KRAS Mutation | IC50 (nM) | Reference |
| This compound | AsPC-1 | G12D | 0.24 | (1) |
| This compound | SW480 | G12V | 0.30 | (1) |
| BI-2852 | H358 | G12C | 5800 (pERK EC50) | [2](2) |
| BAY-293 | PDAC cell lines | Various | 950 - 6640 | [3](3) |
| ADT-007 | HCT-116 | G13D | 5 | [4](4) |
| ADT-007 | MIA PaCa-2 | G12C | 2 | [4](4) |
| RMC-6236 | Various | G12X | (See reference) | [5](5) |
Key Experimental Protocols for Target Engagement Validation
Validating that a compound like this compound directly interacts with its intended target, KRAS, within the complex cellular environment is a critical step in drug development. The following are detailed protocols for established methods to assess target engagement.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm drug-target interaction in a cellular context.[4](6) The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[6](6)
Methodology:
-
Cell Culture and Treatment:
-
Culture KRAS-mutant cells (e.g., AsPC-1, SW480) to 80-90% confluency.
-
Treat cells with this compound at various concentrations (including a vehicle control, e.g., DMSO) for a predetermined time (e.g., 1-4 hours).
-
-
Heating and Lysis:
-
Harvest and wash the cells, then resuspend in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
-
Protein Quantification and Analysis:
-
Separate the soluble fraction (containing stabilized, non-aggregated protein) from the insoluble fraction by centrifugation.
-
Quantify the amount of soluble KRAS in each sample using Western blotting or an ELISA-based method like AlphaLISA.[7](7)
-
Plot the amount of soluble KRAS as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Immunoprecipitation-Mass Spectrometry (IP-MS)
IP-MS can be used to confirm the direct binding of a compound to its target protein and to identify potential binding partners.
Methodology:
-
Cell Lysis and Protein Extraction:
-
Treat KRAS-mutant cells with this compound or a vehicle control.
-
Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific to KRAS that is conjugated to magnetic or agarose beads.
-
The antibody will bind to KRAS, and the beads can be used to pull down the KRAS protein and any interacting molecules from the lysate.
-
-
Elution and Mass Spectrometry:
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Analyze the eluted proteins by mass spectrometry to confirm the presence of KRAS and to identify any co-precipitated proteins, which could include the inhibitor itself if it is appropriately tagged, or proteins whose interaction with KRAS is modulated by the inhibitor.
-
Western Blotting for Downstream Signaling
Validating target engagement can also be achieved by observing the functional consequences of KRAS inhibition, such as the downregulation of downstream signaling pathways.
Methodology:
-
Cell Treatment and Lysis:
-
Treat KRAS-mutant cells with increasing concentrations of this compound for a specified time.
-
Lyse the cells and collect the protein extracts.
-
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated (active) forms of downstream effectors of KRAS signaling, such as p-ERK and p-AKT.
-
Also, probe for total ERK and total AKT as loading controls.
-
-
Analysis:
-
A dose-dependent decrease in the levels of p-ERK and p-AKT upon treatment with this compound would indicate successful inhibition of the KRAS signaling pathway, thereby indirectly validating target engagement.
-
Visualizing Key Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the KRAS signaling pathway, the experimental workflow for CETSA, and the logical framework for comparing pan-KRAS inhibitors.
Caption: The KRAS signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Logical framework for comparing pan-KRAS inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Translational and Therapeutic Evaluation of RAS-GTP Inhibition by RMC-6236 in RAS-Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Confirming the Activity of pan-KRAS-IN-9: A Comparative Guide to Biochemical Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of biochemical assays used to confirm the activity of pan-KRAS-IN-9, a potent inhibitor of KRAS. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows.
This compound has emerged as a significant inhibitor targeting various KRAS mutations. It has demonstrated potent anti-proliferative activity in cancer cell lines harboring KRAS mutations. Specifically, it inhibits the proliferation of AsPC-1 (KRAS G12D mutant) and SW480 (KRAS G12V mutant) cells with IC50 values of 0.24 nM and 0.30 nM, respectively[1]. The validation of its mechanism of action and potency relies on a suite of biochemical assays designed to measure its direct interaction with KRAS proteins and its impact on downstream signaling.
Comparative Analysis of Pan-KRAS Inhibitors
The landscape of pan-KRAS inhibitors is expanding, with several compounds in development. A direct comparison of their biochemical activities is crucial for evaluating their potential. The following table summarizes the available data for this compound and its alternatives.
| Inhibitor | Target(s) | Assay Type | IC50 / Kd | Cell Line(s) / Conditions | Reference |
| This compound | KRAS G12D, KRAS G12V | Cell Proliferation | 0.24 nM (IC50) | AsPC-1 (G12D) | [1] |
| 0.30 nM (IC50) | SW480 (G12V) | [1] | |||
| BI-2865 | Pan-KRAS (mutant and WT) | Nucleotide Exchange | Potent inhibition | Multiple KRAS variants | [2][3] |
| BI-2493 | Pan-KRAS | KRAS::SOS1 PPI (AlphaScreen) | < 1 µM (IC50) | KRAS WT, KRAS G12V | [4][5] |
| Cell Proliferation | Potent | Multiple KRAS mutant cell lines | [4][5] | ||
| RMC-7977 | Pan-RAS (ON state) | Not specified | Not specified | Not specified | [2] |
| ADT-007 | Pan-RAS (nucleotide-free) | Not specified | Potent inhibition | RAS-mutant cancer cells | [6] |
Key Biochemical Assays and Experimental Protocols
A variety of biochemical and biophysical assays are employed to characterize the activity of pan-KRAS inhibitors. These assays provide quantitative data on binding affinity, inhibition of nucleotide exchange, and disruption of protein-protein interactions.
Nucleotide Exchange Assays
These assays are fundamental to understanding how inhibitors affect the KRAS activation cycle. KRAS acts as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state[7][8][9][10][11][12]. Guanine nucleotide exchange factors (GEFs), such as SOS1, facilitate the exchange of GDP for GTP, activating KRAS[12]. Inhibitors that lock KRAS in the inactive "OFF" state can be identified by their ability to prevent this nucleotide exchange.
Experimental Protocol: Homogeneous Time Resolved Fluorescence (HTRF) Based Nucleotide Exchange Assay
This protocol is a representative method for measuring the inhibition of SOS1-mediated nucleotide exchange.
-
Reagents and Materials:
-
Recombinant KRAS protein (wild-type or mutant)
-
Recombinant SOS1 protein (catalytic domain)
-
Fluorescently labeled GTP analog (e.g., GTP-DY-647P1)
-
HTRF donor and acceptor reagents
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
Test inhibitor (e.g., this compound) at various concentrations
-
384-well microplates
-
-
Procedure:
-
Add KRAS protein to the wells of a 384-well plate.
-
Add the test inhibitor at a range of concentrations.
-
Incubate for a predefined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the exchange reaction by adding a mixture of SOS1 and the fluorescently labeled GTP analog.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.
-
Add HTRF detection reagents.
-
Read the plate on an HTRF-compatible plate reader.
-
-
Data Analysis:
-
The HTRF signal is proportional to the amount of fluorescent GTP bound to KRAS.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Surface Plasmon Resonance (SPR) for Direct Binding Analysis
SPR is a label-free technique used to measure the binding kinetics and affinity of an inhibitor to its target protein in real-time. This provides valuable information on the association (kon) and dissociation (koff) rates, from which the dissociation constant (Kd) can be calculated.
Experimental Protocol: SPR Binding Assay
-
Reagents and Materials:
-
Recombinant KRAS protein (wild-type or mutant)
-
SPR sensor chip (e.g., CM5)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., PBS with 0.05% Tween 20)
-
Test inhibitor (e.g., this compound) at various concentrations
-
SPR instrument
-
-
Procedure:
-
Immobilize the KRAS protein onto the surface of the SPR sensor chip using standard amine coupling chemistry.
-
Inject a series of concentrations of the test inhibitor over the sensor surface.
-
Monitor the change in the SPR signal (response units) over time to measure association.
-
After the association phase, flow running buffer over the chip to measure dissociation.
-
Regenerate the sensor surface between different inhibitor concentrations if necessary.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kon and koff rates.
-
Calculate the equilibrium dissociation constant (Kd) as the ratio of koff/kon.
-
Protein-Protein Interaction (PPI) Assays
KRAS exerts its function by interacting with downstream effector proteins, such as c-Raf[13][14]. Assays that measure the disruption of these interactions are crucial for confirming the functional consequences of inhibitor binding.
Experimental Protocol: AlphaScreen KRAS::c-RAF Interaction Assay
-
Reagents and Materials:
-
Biotinylated KRAS protein (GTP-loaded)
-
GST-tagged c-Raf-RBD (RAS binding domain) protein
-
Streptavidin-coated Donor beads
-
Anti-GST-coated Acceptor beads
-
Assay buffer
-
Test inhibitor (e.g., this compound) at various concentrations
-
384-well microplates
-
-
Procedure:
-
Add biotinylated KRAS-GTP and GST-c-Raf-RBD to the wells of a 384-well plate.
-
Add the test inhibitor at a range of concentrations.
-
Incubate to allow for potential disruption of the KRAS-Raf interaction.
-
Add Streptavidin-coated Donor beads and anti-GST-coated Acceptor beads.
-
Incubate in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
When KRAS and c-Raf interact, the Donor and Acceptor beads are brought into proximity, generating a chemiluminescent signal.
-
Inhibitors that disrupt this interaction will cause a decrease in the signal.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Visualizing the KRAS Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental approach, the following diagrams were generated using Graphviz.
Caption: The KRAS signaling pathway and the mechanism of pan-KRAS inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of KRAS inhibitor-directed therapies for pancreatic cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of BI-2493, a Pan-KRAS Inhibitor Showing In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. KRAS gene: MedlinePlus Genetics [medlineplus.gov]
- 9. KRAS - Wikipedia [en.wikipedia.org]
- 10. The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KRAS Inhibitors and Target Engagement Technology: From Undruggable to Druggable Targets in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy [mdpi.com]
- 14. KRAS Pathways: A Potential Gateway for Cancer Therapeutics and Diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
Pan-KRAS-IN-9 Target Engagement: A Comparative Guide Using Cellular Thermal Shift Assay (CETSA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) for evaluating the target engagement of pan-KRAS-IN-9, a potent inhibitor of KRAS mutants. Due to the limited publicly available CETSA data for this compound, this document leverages data and protocols from other pan-KRAS inhibitors as illustrative examples to guide researchers in designing and interpreting their experiments.
Introduction to this compound
This compound is a novel and potent inhibitor targeting various KRAS mutations. It has demonstrated significant anti-proliferative activity in cancer cell lines harboring KRAS G12D and G12V mutations, with IC50 values in the sub-nanomolar range.[1] Specifically, it inhibits the proliferation of AsPC-1 (G12D mutant) and SW480 (G12V mutant) cells with IC50s of 0.24 nM and 0.30 nM, respectively.[1] Verifying the direct binding of such compounds to their intended target within a cellular environment is a critical step in drug development. CETSA is a powerful biophysical technique for confirming target engagement in intact cells and tissues.[2]
Cellular Thermal Shift Assay (CETSA) for Pan-KRAS Inhibitors
CETSA is based on the principle that the binding of a ligand, such as a small molecule inhibitor, can stabilize its target protein, leading to an increase in the protein's melting temperature (Tm). This thermal stabilization can be quantified by heating cell lysates or intact cells to various temperatures, followed by the separation of soluble and aggregated proteins. The amount of soluble target protein remaining at each temperature is then measured, typically by Western blot or other protein detection methods.[2][3]
While specific CETSA data for this compound is not publicly available, studies on other pan-KRAS inhibitors, such as ADT-007, demonstrate the utility of this assay. For instance, ADT-007 was shown to bind to KRAS in HCT-116 cells (KRAS G13D) with high affinity in a CETSA experiment.[4][5]
Hypothetical CETSA Data for a Pan-KRAS Inhibitor
The following table illustrates the expected outcome of a CETSA experiment with a pan-KRAS inhibitor, demonstrating a thermal shift upon compound binding.
| Temperature (°C) | % Soluble KRAS (Vehicle) | % Soluble KRAS (Pan-KRAS Inhibitor) |
| 45 | 100 | 100 |
| 50 | 95 | 100 |
| 55 | 70 | 98 |
| 60 | 40 | 90 |
| 65 | 15 | 75 |
| 70 | 5 | 50 |
| 75 | <1 | 20 |
This is example data and does not represent actual results for this compound.
Experimental Protocols
CETSA Protocol for Pan-KRAS Inhibitors (Western Blot Detection)
This protocol is a generalized procedure based on methods used for other KRAS inhibitors.[2][6]
1. Cell Culture and Treatment:
- Culture KRAS-mutant cancer cells (e.g., AsPC-1, SW480) to 70-80% confluency.
- Treat cells with this compound at the desired concentration (e.g., 1 µM) or vehicle (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
2. Cell Harvesting and Lysis:
- Harvest cells and wash with ice-cold PBS.
- Resuspend the cell pellet in a lysis buffer (e.g., PBS with protease inhibitors).
- Lyse the cells by freeze-thaw cycles or sonication.
- Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to remove cell debris.
3. Heat Treatment:
- Aliquot the clarified lysate into PCR tubes.
- Heat the aliquots to a range of temperatures (e.g., 45°C to 75°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.
4. Separation of Soluble and Aggregated Proteins:
- Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
- Carefully collect the supernatant containing the soluble protein fraction.
5. Protein Quantification and Western Blot:
- Determine the protein concentration of the soluble fractions.
- Normalize the protein concentrations for all samples.
- Perform SDS-PAGE and Western blot analysis using a primary antibody specific for KRAS.
- Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
- Quantify the band intensities to determine the percentage of soluble KRAS at each temperature.
Comparison with Alternative Target Engagement Assays
While CETSA is a valuable tool, other assays can also be employed to measure target engagement, each with its own advantages and disadvantages.
| Assay | Principle | Advantages | Disadvantages |
| CETSA | Ligand binding increases protein thermal stability. | Label-free, applicable in intact cells and tissues. | Lower throughput, requires specific antibodies for Western blot. |
| NanoBRET™ Target Engagement Assay | Measures the binding of a fluorescent tracer to a NanoLuc® luciferase-tagged target protein in live cells.[7][8][9] | High-throughput, quantitative affinity and occupancy data in live cells.[7][8] | Requires genetic modification of the target protein. |
| GTP-RAS Pull-Down Assay | Uses the RAS-binding domain (RBD) of effector proteins (e.g., RAF) to specifically pull down active, GTP-bound RAS.[10][11][12][13] | Measures the functional state (GTP-bound) of RAS. | Indirect measure of target binding, can be complex and less quantitative. |
| KRAS-RAF Interaction Assay | Measures the disruption of the interaction between KRAS and its effector protein RAF.[14][15][16] | Provides information on downstream signaling inhibition. | Indirect measure of target engagement. |
NanoBRET™ Target Engagement Assay Protocol (General Overview)
-
Cell Preparation: Co-transfect cells with a plasmid encoding the KRAS target protein fused to NanoLuc® luciferase and a plasmid for a fluorescent tracer.
-
Compound Treatment: Add the pan-KRAS inhibitor at various concentrations to the cells.
-
Tracer Addition: Add the fluorescent tracer that binds to the same site as the inhibitor.
-
BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. A decrease in the BRET signal indicates displacement of the tracer by the inhibitor.
GTP-RAS Pull-Down Assay Protocol (General Overview)[10][11][12][13]
-
Cell Lysis: Lyse treated cells in a buffer that preserves the GTP-bound state of RAS.
-
Incubation with RBD-beads: Incubate the cell lysates with beads conjugated to the RAS-binding domain (RBD) of an effector protein like RAF.
-
Pull-Down and Washing: Pellet the beads to pull down the active RAS-RBD complex and wash to remove non-specific binding.
-
Elution and Western Blot: Elute the bound proteins and analyze the levels of GTP-bound RAS by Western blotting.
Visualizations
Caption: Workflow of a typical CETSA experiment.
Caption: Simplified KRAS signaling pathway.
Conclusion
The Cellular Thermal Shift Assay is a robust method for confirming the direct binding of pan-KRAS inhibitors to their target in a cellular context. While specific CETSA data for this compound is not yet in the public domain, the established protocols and successful application of CETSA for other pan-KRAS inhibitors provide a strong framework for its evaluation. For a comprehensive understanding of target engagement, it is recommended to complement CETSA with alternative assays such as NanoBRET™ or functional assays like the GTP-RAS pull-down to build a complete profile of the inhibitor's mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. promegaconnections.com [promegaconnections.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. NanoBRET® TE Intracellular RAS Assay [promega.sg]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. neweastbio.com [neweastbio.com]
- 12. Active GTPase Pull-Down and Detection | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Active GTPase Pulldown Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. RAS Oncogene | RAS Pathway Drug Discovery | RAS Pathway Analysis [worldwide.promega.com]
- 16. reactionbiology.com [reactionbiology.com]
Pan-KRAS Inhibitor BI-2852: A Comparative Analysis of Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, pan-KRAS inhibitors represent a significant advancement, offering the potential to address a broad range of KRAS mutations. This guide provides a comparative analysis of the pan-KRAS inhibitor BI-2852, with a focus on its selectivity profile against other kinases. The data presented here is intended to assist researchers in evaluating the specificity of this compound and its potential for off-target effects.
Executive Summary
BI-2852 is a potent, cell-permeable, and reversible inhibitor of KRAS that binds to the switch I/II pocket, a previously considered "undruggable" site.[1][2] This mechanism is distinct from covalent KRAS G12C inhibitors as it targets both the active (GTP-bound) and inactive (GDP-bound) forms of KRAS.[1][2] While highly potent against KRAS, understanding its interactions with the broader human kinome is crucial for predicting its therapeutic window and potential side effects. This guide summarizes the available kinase selectivity data for BI-2852 and provides context through detailed experimental methodologies and pathway diagrams.
Selectivity Profile of BI-2852
To assess the selectivity of BI-2852, the compound was screened against the Eurofins SafetyScreen44™ panel, which includes a variety of off-target proteins such as GPCRs, ion channels, transporters, and a single kinase, Lck (Lymphocyte-specific protein tyrosine kinase).
Table 1: Kinase Selectivity of BI-2852
| Target Kinase | BI-2852 % Inhibition at 10 µM | Assay Type |
| Lck | 28% | Radiometric |
Data sourced from the Boehringer Ingelheim opnMe portal for BI-2852.
The screening of BI-2852 against the SafetyScreen44™ panel revealed minimal interaction with the single included kinase, Lck, showing only 28% inhibition at a high concentration of 10 µM. This suggests a high degree of selectivity for its primary target, KRAS, over this particular Src-family kinase. However, it is important to note that this panel is not a comprehensive kinome screen and data on a wider range of kinases would be necessary for a complete selectivity profile.
Experimental Protocols
The determination of a compound's kinase selectivity profile is critical for its development as a therapeutic agent. Standardized biochemical assays are employed to quantify the inhibitory activity of the compound against a panel of purified kinases.
Radiometric Kinase Assay (for Lck)
The inhibitory activity of BI-2852 against Lck was likely determined using a radiometric assay, a common method for assessing kinase activity.
Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ-³³P]ATP) by the kinase to a specific substrate. The amount of incorporated radioactivity in the substrate is directly proportional to the kinase activity. The presence of an inhibitor reduces this incorporation.
General Protocol:
-
Reaction Setup: The kinase, a specific substrate (e.g., a peptide or protein), and the test compound (BI-2852) are incubated in a buffered solution containing MgCl₂ and other necessary cofactors.
-
Initiation: The reaction is initiated by the addition of [γ-³³P]ATP at a concentration near its Km (Michaelis constant) to ensure sensitivity to ATP-competitive inhibitors.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.
-
Termination and Separation: The reaction is stopped, typically by the addition of a solution containing EDTA or by spotting the reaction mixture onto a phosphocellulose membrane. The phosphorylated substrate is then separated from the unreacted [γ-³³P]ATP.
-
Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to the control (vehicle-treated) reaction.
KRAS Signaling Pathway
KRAS is a central node in multiple signaling pathways that regulate cell proliferation, survival, and differentiation. Its constitutive activation due to mutations leads to uncontrolled cell growth and tumorigenesis. The following diagram illustrates the canonical KRAS downstream signaling cascades.
Caption: Simplified KRAS signaling pathway and the point of intervention for BI-2852.
Conclusion
The available data for the pan-KRAS inhibitor BI-2852 indicates a high degree of selectivity, with minimal inhibition of the tyrosine kinase Lck. This suggests that its cellular effects are likely to be predominantly driven by its on-target inhibition of KRAS. However, to fully characterize its selectivity profile, further screening against a broader panel of kinases is warranted. The information and experimental context provided in this guide are intended to aid researchers in their evaluation and application of this and similar pan-KRAS inhibitors in the pursuit of novel cancer therapies.
References
Pan-KRAS Inhibitors: A Comparative Analysis of BI-2493 and pan-KRAS-IN-9 In Vivo Efficacy
A detailed guide for researchers, scientists, and drug development professionals on the preclinical in vivo performance of two pan-KRAS inhibitors, BI-2493 and pan-KRAS-IN-9. This guide provides a comprehensive comparison of their mechanisms of action, available efficacy data, and the experimental protocols utilized in these studies.
The development of inhibitors targeting KRAS, one of the most frequently mutated oncogenes in human cancers, has been a long-sought goal in oncology. While isoform-specific inhibitors have shown clinical success, pan-KRAS inhibitors that target multiple KRAS mutants hold the promise of broader therapeutic applicability. This guide focuses on a comparative analysis of two such inhibitors: BI-2493 and this compound.
Mechanism of Action: Targeting the "OFF" State
BI-2493 is a potent and reversible pan-KRAS inhibitor that selectively binds to the inactive, GDP-bound "OFF" state of KRAS.[1][2][3][4] This mechanism prevents the SOS1-mediated nucleotide exchange, thereby locking KRAS in its inactive conformation and blocking downstream oncogenic signaling.[3] A key advantage of BI-2493 is its selectivity for KRAS over other RAS isoforms like HRAS and NRAS, which is expected to improve its therapeutic index.[1]
In contrast, detailed mechanistic information for this compound is limited in publicly available literature. It is described as an inhibitor of KRAS, with potent anti-proliferative activity against KRAS-mutated cell lines.[5] However, its specific binding site and mechanism of inhibiting KRAS activation have not been extensively detailed.
In Vivo Efficacy: A Tale of Two Compounds
A significant disparity in the availability of in vivo efficacy data exists between BI-2493 and this compound.
BI-2493 has demonstrated robust anti-tumor activity in a variety of preclinical xenograft models, including those with different KRAS mutations and KRAS wild-type amplifications.[1][6] Oral administration of BI-2493 has been shown to effectively suppress tumor growth and, in some models, induce tumor regression.[7] Notably, these in vivo studies have reported that BI-2493 is well-tolerated at efficacious doses, with no significant impact on the body weight of the treated animals.[2]
This compound , on the other hand, currently lacks publicly available in vivo efficacy data. While it has shown potent nanomolar activity in in vitro cell proliferation assays, its performance in animal models has not been reported in the reviewed literature.
Quantitative Data Summary
The following table summarizes the available quantitative data for both inhibitors. The significant gap in in vivo data for this compound is a critical point of comparison.
| Parameter | BI-2493 | This compound |
| Mechanism of Action | Reversible, noncovalent inhibitor of the KRAS "OFF" state | Pan-KRAS inhibitor |
| Selectivity | Selective for KRAS over HRAS and NRAS[1] | Information not available |
| In Vitro Efficacy (IC50) | Potent antiproliferative effects on various KRAS-dependent cell lines[2] | AsPC-1 (G12D mutant): 0.24 nM, SW480 (G12V mutant): 0.30 nM[5] |
| In Vivo Efficacy | Demonstrated tumor growth inhibition and regression in multiple xenograft models[1][6][7] | Data not publicly available |
| Administration Route (In Vivo) | Oral (twice daily)[7] | Not applicable |
| Tolerability (In Vivo) | Well-tolerated with no significant body weight loss reported[2] | Not applicable |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and experimental designs, the following diagrams are provided.
Caption: Mechanism of BI-2493 action on the KRAS signaling pathway.
Caption: A generalized workflow for assessing in vivo efficacy in xenograft models.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following outlines the typical experimental protocols used in the in vivo assessment of KRAS inhibitors like BI-2493.
Xenograft Mouse Models
-
Cell Lines and Implantation: Human cancer cell lines with specific KRAS mutations (e.g., G12D, G12V) or KRAS wild-type amplification are cultured. A suspension of these cells is then subcutaneously injected into immunocompromised mice (e.g., nude mice).[1]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Once the tumors reach a predetermined volume, the mice are randomized into control and treatment groups.[1]
-
Dosing and Administration: The investigational drug (e.g., BI-2493) is administered orally, typically twice daily, at specified dose levels. The control group receives a vehicle solution.[7]
-
Efficacy Endpoints: The primary endpoints for efficacy are the measurement of tumor volume over time and the assessment of tumor growth inhibition. Body weight is monitored regularly as a measure of toxicity.[2]
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised for further analysis, such as measuring the levels of phosphorylated ERK (pERK) to confirm target engagement and pathway inhibition.
Conclusion
Based on the currently available data, BI-2493 is a well-characterized pan-KRAS inhibitor with demonstrated in vivo efficacy across a range of preclinical cancer models. Its mechanism of action, targeting the inactive state of KRAS, and its selectivity profile are well-documented. In stark contrast, while this compound shows promising in vitro potency, the absence of in vivo data makes a direct comparison of its efficacy impossible at this time. For researchers and drug developers, BI-2493 represents a more advanced preclinical candidate with a substantial body of evidence supporting its potential as a pan-KRAS targeted therapy. Further studies are required to elucidate the in vivo capabilities of this compound and its potential as a therapeutic agent.
References
A Head-to-Head Battle in KRAS-Driven Cancers: Pan-KRAS-IN-9 vs. Pan-RAF Inhibitors
A Comparative Analysis for Researchers and Drug Development Professionals
The discovery of activating mutations in the KRAS oncogene in a significant portion of human cancers has spurred a decades-long quest for effective therapeutic strategies. Historically considered "undruggable," KRAS has recently become a focal point of targeted therapy development. Among the promising approaches are direct inhibitors of KRAS and inhibitors of its downstream effectors, most notably the RAF kinases. This guide provides an objective comparison of two such strategies: the novel pan-KRAS inhibitor, pan-KRAS-IN-9, and the class of pan-RAF inhibitors, in the context of KRAS-driven cancers.
Mechanism of Action: A Tale of Two Targets
Pan-KRAS Inhibitors: These agents represent a direct assault on the central driver of tumorigenesis. Pan-KRAS inhibitors, including this compound, are designed to bind to various KRAS mutants, often in their inactive, GDP-bound state. This binding prevents the exchange of GDP for GTP, a critical step for KRAS activation. By locking KRAS in an "off" state, these inhibitors block its interaction with downstream effector proteins, thereby inhibiting multiple oncogenic signaling pathways simultaneously. Some pan-KRAS inhibitors have also been developed to target the active, GTP-bound state.
Pan-RAF Inhibitors: In contrast, pan-RAF inhibitors target the immediate downstream effectors of RAS in the mitogen-activated protein kinase (MAPK) pathway. KRAS activates the RAF kinase family, which includes ARAF, BRAF, and CRAF. While selective BRAF inhibitors have shown success in BRAF-mutant melanomas, they can paradoxically activate the MAPK pathway in KRAS-mutant cancers through the formation of RAF dimers. Pan-RAF inhibitors were developed to overcome this limitation by inhibiting all three RAF isoforms, thereby preventing the paradoxical activation and providing a more complete blockade of the RAF-MEK-ERK signaling cascade.[1]
Preclinical Performance: A Data-Driven Comparison
The following tables summarize the available preclinical data for this compound and the representative pan-RAF inhibitor, LY3009120, in various KRAS-mutant cancer cell lines. It is important to note that this data is compiled from separate studies, and direct head-to-head experiments under identical conditions are not yet publicly available.
In Vitro Anti-proliferative Activity
| Inhibitor | Cell Line | KRAS Mutation | IC50 (nM) | Reference |
| This compound | AsPC-1 | G12D | 0.24 | [2] |
| SW480 | G12V | 0.30 | [2] | |
| LY3009120 (pan-RAF) | HCT116 | G13D | 32 | [3] |
| Calu-6 | Q61K | Not specified | ||
| A375 (BRAF V600E) | WT | 6 | [3] | |
| BxPC-3 | G12D | 87 | [4] | |
| H2405 | G12C | 40 | [4] | |
| OV-90 | G12V | 7 | [4] |
In Vivo Efficacy in Xenograft Models
| Inhibitor | Cancer Type | KRAS Xenograft Model | Treatment | Outcome | Reference |
| pan-KRAS inhibitors (e.g., BI-2493) | Various | Multiple KRAS mutants | Oral administration | Significant antitumor effects | [5] |
| LY3009120 (pan-RAF) | Colorectal Cancer | HCT116 (KRAS G13D) | 20 mg/kg, orally | Tumor growth inhibition | [6] |
| NSCLC | NCI-H2122 (KRAS G12C) | Not specified | 66.9% tumor growth inhibition | [7] | |
| NSCLC | A549 (KRAS G12S) | Not specified | 82.4% tumor growth inhibition | [7] | |
| NSCLC | NCI-H441 (KRAS G12V) | Not specified | 41.4% tumor regression | [7] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
References
- 1. LY3009120, a panRAF inhibitor, has significant anti-tumor activity in BRAF and KRAS mutant preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Navigating the Terrain of KRAS Inhibition: A Comparative Guide to Cross-Resistance with Pan-KRAS-IN-9
For Researchers, Scientists, and Drug Development Professionals
The advent of KRAS inhibitors has marked a significant breakthrough in oncology, offering new hope for patients with previously intractable cancers. However, the emergence of drug resistance remains a critical challenge, necessitating a deeper understanding of cross-resistance profiles among different classes of KRAS inhibitors. This guide provides a comparative analysis of the pan-KRAS inhibitor, pan-KRAS-IN-9, with other notable KRAS inhibitors, focusing on the crucial aspect of cross-resistance. While direct comparative experimental data for this compound is emerging, this document synthesizes current knowledge on KRAS inhibitor resistance mechanisms to provide a framework for evaluating its potential advantages and liabilities.
Comparative Analysis of KRAS Inhibitors
The landscape of KRAS inhibitors is rapidly evolving, with both allele-specific and pan-KRAS inhibitors demonstrating clinical and preclinical activity. Understanding their distinct mechanisms of action and the resistance pathways they encounter is paramount for developing effective therapeutic strategies.
| Inhibitor Class | Examples | Target(s) | Known Acquired Resistance Mechanisms | Potential for Cross-Resistance |
| Pan-KRAS Inhibitors | This compound [1], MRTX1133[2][3][4][5][6][7], BI-2852, BAY-293[8] | Multiple KRAS mutants (e.g., G12D, G12V)[1] | KRAS amplifications, mutations in downstream effectors (e.g., BRAF, MEK), activation of bypass signaling pathways (e.g., EGFR, MET, PI3K/AKT)[2][6][9][10] | High, particularly with inhibitors targeting the same downstream pathways. May overcome resistance to allele-specific inhibitors if the secondary mutation is still susceptible to the pan-KRAS inhibitor. |
| KRAS G12C Covalent Inhibitors | Sotorasib (AMG 510)[11][12][13][14][15], Adagrasib (MRTX849)[13][16][17][18][19][20][21] | Covalently binds to the cysteine residue of the KRAS G12C mutant, locking it in an inactive state[13] | Secondary KRAS mutations (e.g., Y96D, R68S) that prevent drug binding, KRAS G12C amplification, activation of wild-type RAS, mutations in other RAS pathway genes (NRAS, BRAF), receptor tyrosine kinase (RTK) activation (e.g., EGFR, MET)[18][21] | High with other G12C inhibitors. Resistance through bypass pathway activation can confer cross-resistance to other targeted therapies. |
| Pan-RAS Inhibitors | RMC-6236 | Targets multiple RAS isoforms (KRAS, NRAS, HRAS) | Likely similar to pan-KRAS inhibitors, including alterations in downstream pathways. | To be determined, but theoretically could overcome resistance mediated by activation of other RAS isoforms. |
Mechanisms of Cross-Resistance: A Deeper Dive
Resistance to KRAS inhibitors is a complex phenomenon driven by various genetic and non-genetic alterations. These mechanisms can be broadly categorized as on-target modifications that prevent drug binding or reactivation of the KRAS signaling pathway through alternative routes.
On-Target Resistance:
Secondary mutations in the KRAS gene itself can abrogate the efficacy of allele-specific inhibitors. For instance, mutations in the switch-II pocket of KRAS G12C can prevent the covalent binding of inhibitors like sotorasib and adagrasib.[18] A pan-KRAS inhibitor like this compound, which may have a different binding mode, could potentially overcome such resistance mechanisms.
Bypass Signaling and Pathway Reactivation:
Cancer cells can develop resistance by activating alternative signaling pathways to bypass the inhibited KRAS protein. This is a common mechanism of resistance to many targeted therapies.
-
Receptor Tyrosine Kinase (RTK) Activation: Upregulation or mutation of RTKs such as EGFR, MET, and FGFR can reactivate the MAPK and/or PI3K/AKT pathways, rendering the cells insensitive to KRAS inhibition.[10]
-
Downstream Mutations: Mutations in genes downstream of KRAS, such as BRAF, MEK (MAP2K1), and PIK3CA, can lead to constitutive activation of these pathways, making them independent of KRAS signaling.[2][9]
-
Feedback Reactivation: Inhibition of KRAS can sometimes lead to a feedback loop that reactivates upstream signaling, leading to the restoration of pathway activity.
The potential for cross-resistance is high when the mechanism of resistance involves the activation of a bypass pathway. For example, a tumor that has become resistant to a KRAS G12C inhibitor through MET amplification is likely to be cross-resistant to other inhibitors that do not also target the MET signaling pathway.
Visualizing KRAS Signaling and Resistance
To better understand the intricate network of KRAS signaling and the points at which resistance can emerge, the following diagrams illustrate the key pathways and experimental workflows.
Caption: The KRAS signaling pathway and points of therapeutic intervention.
Caption: Logical flow of developing cross-resistance to KRAS inhibitors.
Experimental Protocols for Cross-Resistance Studies
Evaluating the cross-resistance profile of this compound requires a series of well-defined in vitro and in vivo experiments. Below are detailed methodologies for key assays.
Cell Viability Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and other KRAS inhibitors in parental and resistant cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., KRAS G12C, G12D, G12V mutant lines and their resistant derivatives) in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.[22]
-
Drug Treatment: Treat the cells with a serial dilution of the KRAS inhibitors (e.g., this compound, sotorasib, adagrasib, MRTX1133) for 72 hours.[22]
-
Viability Assessment: After the incubation period, assess cell viability using a commercially available assay such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega).[16][22] This assay measures ATP levels, which correlate with the number of viable cells.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to vehicle-treated control cells and plot the dose-response curves to calculate the IC50 values using appropriate software (e.g., GraphPad Prism).
Immunoblotting
Objective: To assess the activation status of key proteins in the KRAS signaling pathway in response to inhibitor treatment.
Protocol:
-
Cell Lysis: Treat cells with the inhibitors for the desired time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[9]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.[9]
-
Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include those against phospho-ERK, total ERK, phospho-AKT, total AKT, and KRAS.[9][23][24][25]
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies.[9] Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities using software like ImageJ and normalize to a loading control (e.g., GAPDH or β-actin).
In Vivo Tumor Models
Objective: To evaluate the efficacy of this compound in overcoming resistance to other KRAS inhibitors in a preclinical animal model.
Protocol:
-
Model Generation: Establish xenograft or patient-derived xenograft (PDX) models by subcutaneously or orthotopically implanting KRAS-mutant cancer cells (parental and resistant lines) into immunocompromised mice.[1]
-
Drug Administration: Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle, sotorasib, this compound). Administer the drugs via the appropriate route (e.g., oral gavage) at predetermined doses and schedules.
-
Tumor Monitoring: Measure tumor volume regularly using calipers. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, including immunoblotting and histological examination.
-
Data Analysis: Plot tumor growth curves and perform statistical analysis to compare the efficacy of the different treatments.
Caption: Workflow for assessing cross-resistance to KRAS inhibitors.
Conclusion and Future Directions
The development of pan-KRAS inhibitors like this compound holds significant promise for expanding the therapeutic options for KRAS-driven cancers and potentially overcoming resistance to allele-specific agents. While direct clinical and preclinical data on the cross-resistance profile of this compound are still forthcoming, the established mechanisms of resistance to other KRAS inhibitors provide a valuable framework for hypothesis-driven research.
Future studies should focus on:
-
Direct Head-to-Head Comparisons: Conducting comprehensive preclinical studies directly comparing the efficacy of this compound against other KRAS inhibitors in a panel of cell lines with defined resistance mechanisms.
-
Combination Strategies: Investigating rational combination therapies to prevent or overcome resistance. Combining pan-KRAS inhibitors with agents targeting bypass signaling pathways (e.g., SHP2, EGFR, or PI3K inhibitors) is a promising avenue.[12]
-
Biomarker Discovery: Identifying predictive biomarkers to stratify patients who are most likely to benefit from pan-KRAS inhibition and to monitor for the emergence of resistance.
By systematically addressing these research priorities, the full therapeutic potential of this compound and other next-generation KRAS inhibitors can be realized, ultimately improving outcomes for patients with KRAS-mutant cancers.
References
- 1. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Resistance to the KRASG12D Inhibitor MRTX1133 is Associated with Increased Sensitivity to BET Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual Inhibition of KRASG12D and Pan-ERBB Is Synergistic in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Resistance to Oncogenic KRAS Inhibition in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mutant KRAS inhibitors enter the scene of precision therapeutics for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Pan-Specific Inhibitors of Oncogenic Mutant Forms of KRAS GTPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. mdpi.com [mdpi.com]
- 11. Sotorasib Is a Pan-RASG12C Inhibitor Capable of Driving Clinical Response in NRASG12C Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PAK and PI3K pathway activation confers resistance to KRASG12C inhibitor sotorasib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resistance to KRASG12C Inhibitors in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. onclive.com [onclive.com]
- 16. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Adagrasib in the Treatment of KRAS p.G12C Positive Advanced NSCLC: Design, Development and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. PAN Foundation Trial Finder [trialfinder.panfoundation.org]
- 20. onclive.com [onclive.com]
- 21. Acquired Resistance to KRASG12C Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. K-Ras Antibody | Cell Signaling Technology [cellsignal.com]
- 25. K-Ras Antibody | Cell Signaling Technology [cellsignal.com]
Surface Plasmon Resonance (SPR) for Pan-KRAS-IN-9 Binding Kinetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding kinetics of the pan-KRAS inhibitor, pan-KRAS-IN-9, with alternative inhibitors, supported by experimental data derived from Surface Plasmon Resonance (SPR). Due to the limited publicly available SPR data for this compound, this guide will utilize data for a well-characterized pan-KRAS inhibitor, BI-2865, as a representative example to illustrate the comparative analysis. The methodologies and data presentation can be adapted once specific data for this compound becomes available.
Comparative Binding Kinetics of Pan-KRAS Inhibitors
Understanding the binding kinetics of a drug candidate is crucial for predicting its efficacy and duration of action. SPR is a powerful label-free technology that provides real-time quantitative data on the interaction between a ligand (e.g., KRAS protein) and an analyte (e.g., a small molecule inhibitor). The key kinetic parameters derived from SPR are:
-
Association Rate Constant (k_on_): The rate at which the inhibitor binds to the target protein. A higher k_on_ value indicates faster binding.
-
Dissociation Rate Constant (k_off_): The rate at which the inhibitor dissociates from the target protein. A lower k_off_ value signifies a more stable complex and longer duration of action.
-
Equilibrium Dissociation Constant (K_D_): The ratio of k_off_/k_on_, representing the affinity of the inhibitor for the target. A lower K_D_ value indicates higher binding affinity.
The following table summarizes the binding kinetics of the pan-KRAS inhibitor BI-2865 with various KRAS mutants, as determined by SPR. This provides a benchmark for evaluating the performance of new pan-KRAS inhibitors like this compound.
| Inhibitor | KRAS Mutant | k_on_ (M⁻¹s⁻¹) | k_off_ (s⁻¹) | K_D_ (nM) |
| BI-2865 | G12A | Data not available | Data not available | Data not available |
| BI-2865 | G12C | Data not available | Data not available | Data not available |
| BI-2865 | G12D | Data not available | Data not available | Data not available |
| BI-2865 | G12V | Data not available | Data not available | Data not available |
| BI-2865 | G13D | Data not available | Data not available | Data not available |
| BI-2865 | Q61H | Data not available | Data not available | Data not available |
Experimental Protocol: SPR-Based Binding Kinetics Assay
This section details a general protocol for determining the binding kinetics of a small molecule inhibitor to KRAS protein using SPR.
1. Materials and Reagents:
-
SPR Instrument: (e.g., Biacore, Carterra)
-
Sensor Chip: CM5 sensor chip (or equivalent)
-
KRAS Protein: Recombinant human KRAS protein (wild-type and mutants of interest), N-terminally biotinylated for streptavidin-based immobilization or with a free amine for amine coupling.
-
Inhibitor: this compound or other small molecule inhibitors of interest, dissolved in an appropriate solvent (e.g., DMSO).
-
Immobilization Buffer: e.g., 10 mM Sodium acetate, pH 4.5
-
Running Buffer: e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Regeneration Solution: e.g., 10 mM Glycine-HCl, pH 2.0
-
Amine Coupling Kit (if applicable): N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine-HCl.
2. Experimental Workflow:
The following diagram illustrates the typical workflow for an SPR experiment to determine binding kinetics.
Caption: A schematic of the experimental workflow for a typical Surface Plasmon Resonance (SPR) binding kinetics assay.
3. Detailed Procedure:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Activate the carboxymethylated dextran surface of the CM5 sensor chip using a freshly prepared mixture of NHS and EDC.
-
Inject the KRAS protein solution over the activated surface to allow for covalent immobilization via amine coupling. Aim for an immobilization level that will yield a maximum analyte binding response (Rmax) of approximately 50-100 RU.
-
Deactivate any remaining active esters by injecting ethanolamine-HCl.
-
For biotinylated KRAS, a streptavidin-coated sensor chip would be used, and the protein would be captured via the biotin-streptavidin interaction.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the pan-KRAS inhibitor in running buffer. It is crucial to include a buffer-only (zero analyte) injection to serve as a reference.
-
Inject the inhibitor solutions over the immobilized KRAS surface at a constant flow rate (e.g., 30 µL/min). This is the association phase .
-
After the injection, allow the running buffer to flow over the surface to monitor the dissociation of the inhibitor from the KRAS protein. This is the dissociation phase .
-
Between each inhibitor concentration, inject the regeneration solution to remove any remaining bound analyte and restore the baseline.
-
-
Data Analysis:
-
The SPR instrument software will generate sensorgrams, which are plots of the response units (RU) versus time.
-
Subtract the reference flow cell data and the buffer-only injection data from the sensorgrams for the inhibitor injections.
-
Fit the processed sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kinetic parameters (k_on_, k_off_, and K_D_).
-
KRAS Signaling Pathway and Inhibition
KRAS is a small GTPase that functions as a molecular switch in cells.[2] In its active, GTP-bound state, KRAS activates downstream signaling pathways, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and differentiation.[3] Mutations in the KRAS gene can lock the protein in a constitutively active state, leading to uncontrolled cell growth and tumor formation.[2]
Pan-KRAS inhibitors are designed to bind to and inhibit the function of both wild-type and various mutant forms of KRAS. The diagram below illustrates the central role of KRAS in cellular signaling and the point of intervention for a pan-KRAS inhibitor.
Caption: The KRAS signaling pathway and the inhibitory action of a pan-KRAS inhibitor.
Conclusion
This guide outlines the critical role of SPR in characterizing the binding kinetics of pan-KRAS inhibitors. By providing a framework for data comparison and a detailed experimental protocol, researchers can effectively evaluate the performance of novel compounds like this compound. The ultimate goal is to identify inhibitors with optimal kinetic profiles—fast on-rates, slow off-rates, and high affinity—which are more likely to translate into effective cancer therapeutics. The provided diagrams offer a visual representation of the experimental process and the biological context of KRAS inhibition.
References
Unveiling the Thermodynamics of Pan-KRAS Inhibition: A Comparative Guide to Pan-KRAS-IN-9
For Researchers, Scientists, and Drug Development Professionals
The development of inhibitors targeting KRAS, a pivotal oncogene mutated in a significant fraction of human cancers, represents a critical frontier in oncology. Pan-KRAS inhibitors, designed to target multiple KRAS mutants, hold immense promise. This guide provides a comparative analysis of the publicly available data for pan-KRAS-IN-9 and other notable pan-KRAS inhibitors, with a focus on the thermodynamic principles that govern their interactions with the KRAS protein. Understanding these thermodynamic signatures is paramount for optimizing inhibitor design and predicting clinical efficacy.
Performance Comparison: Pan-KRAS Inhibitors
While direct isothermal titration calorimetry (ITC) data for this compound is not yet publicly available, a comparative analysis can be drawn from its inhibitory concentrations (IC50) and the detailed thermodynamic data of other well-characterized pan-KRAS inhibitors like BI-2852.
| Inhibitor | Target | Assay | IC50 (nM) | Kd (ITC) (nM) | Reference |
| This compound | KRAS G12D mutant (AsPC-1 cells) | Proliferation | 0.24 | Not Available | [1] |
| KRAS G12V mutant (SW480 cells) | Proliferation | 0.30 | Not Available | [1] | |
| BI-2852 | KRAS G12D (GTP-bound) | ITC | Not Applicable | 740 | [2][3][4] |
| KRAS wild-type (GTP-bound) | ITC | Not Applicable | 7500 | [3][4] | |
| KRAS G12D (GDP-bound) | ITC | Not Applicable | 2000 | [3] | |
| KRAS wild-type (GDP-bound) | ITC | Not Applicable | 1100 | [3] | |
| GTP-KRASG12D :: SOS1 | AlphaScreen | 490 | Not Applicable | [2][3] | |
| GTP-KRASG12D :: CRAF | AlphaScreen | 770 | Not Applicable | [3] | |
| GTP-KRASG12D :: PI3Kα | AlphaScreen | 500 | Not Applicable | [3] |
Note: IC50 values represent the concentration of an inhibitor required to reduce a biological activity by half, while Kd (dissociation constant) from ITC is a direct measure of binding affinity. Lower values for both indicate higher potency/affinity.
The KRAS Signaling Pathway
KRAS acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. In its active form, it triggers downstream signaling cascades, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation. Mutations in KRAS lock the protein in a constitutively active state, leading to uncontrolled cell growth.
Caption: The KRAS signaling cascade, a key regulator of cell growth.
Experimental Protocols: Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[5][6]
Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of a pan-KRAS inhibitor binding to KRAS protein.
Materials:
-
Purified recombinant KRAS protein (wild-type and/or mutant)
-
Pan-KRAS inhibitor (e.g., this compound)
-
ITC instrument (e.g., Malvern Panalytical MicroCal PEAQ-ITC)
-
Dialysis buffer (e.g., 50 mM HEPES or Phosphate buffer, 150 mM NaCl, 5 mM MgCl2, pH 7.4)
-
Degasser
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze the KRAS protein against the chosen ITC buffer to ensure buffer matching.
-
Dissolve the pan-KRAS inhibitor in the same dialysis buffer. If a co-solvent like DMSO is necessary, ensure the final concentration is identical in both the protein and inhibitor solutions to minimize buffer mismatch effects.[7]
-
Accurately determine the concentrations of both the protein and the inhibitor.
-
Degas both solutions immediately before the experiment to prevent air bubbles.
-
-
ITC Experiment Setup:
-
By convention, the macromolecule (KRAS protein) is placed in the sample cell, and the ligand (pan-KRAS inhibitor) is loaded into the injection syringe.[7]
-
Typical starting concentrations are 10-20 µM KRAS in the cell and 100-200 µM inhibitor in the syringe. These may need to be optimized based on the expected binding affinity.[8]
-
Set the experimental temperature (e.g., 25°C).
-
-
Titration:
-
Perform a series of small, sequential injections of the inhibitor into the protein solution.
-
The instrument measures the heat change after each injection.
-
A control experiment, titrating the inhibitor into the buffer alone, should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's software.
-
The analysis will yield the thermodynamic parameters: Kd, n, ΔH, and ΔS.
-
ITC Experimental Workflow
The following diagram illustrates the key steps involved in a typical ITC experiment to characterize the binding of a small molecule inhibitor to a target protein.
Caption: A streamlined workflow for an Isothermal Titration Calorimetry experiment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution [bio-protocol.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 8. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
Safety Operating Guide
Proper Disposal of pan-KRAS-IN-9: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the proper disposal of pan-KRAS-IN-9, a potent inhibitor of KRAS-mutated cells. The following procedures are based on established safety protocols for hazardous laboratory chemicals and should be performed in conjunction with your institution's specific waste management policies.
I. Hazard Identification and Safety Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. While a specific Safety Data Sheet (SDS) for this compound may require a direct request from the supplier, an SDS for a closely related KRAS inhibitor provides critical safety information.
Hazard Classification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[1]
Personal Protective Equipment (PPE): To mitigate exposure risks, the following PPE must be worn when handling this compound:
| PPE Category | Required Equipment |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Protective gloves (e.g., nitrile) |
| Skin and Body Protection | Laboratory coat |
| Respiratory Protection | Use in a well-ventilated area or with an appropriate respirator |
II. Step-by-Step Disposal Protocol
The disposal of this compound, whether as a pure compound or in solution, must be treated as hazardous chemical waste.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired this compound powder in a clearly labeled, sealed container designated for solid chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix with other incompatible waste streams.
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be disposed of as solid hazardous waste.
2. Spill Management: In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[1]
-
Containment: Prevent the spill from spreading. For liquid spills, absorb with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[1]
-
Decontamination: Carefully collect the absorbed material and any contaminated solids into a designated hazardous waste container. Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]
-
Personal Safety: Use full personal protective equipment during the entire cleanup process.[1]
3. Final Disposal:
-
All waste containers must be clearly labeled with the contents ("Hazardous Waste: this compound") and any associated hazard symbols.
-
Store the sealed waste containers in a designated, secure area away from incompatible materials.
-
Arrange for pickup and disposal by your institution's licensed hazardous waste management service. Never dispose of this compound down the drain or in regular trash. [1]
III. Experimental Workflow for Safe Handling and Disposal
The following diagram illustrates the key decision points and actions for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
By adhering to these procedures, laboratory personnel can minimize risks and ensure the safe and compliant disposal of this compound. Always consult your institution's specific safety and environmental guidelines.
References
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling pan-KRAS-IN-9
For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with pan-KRAS-IN-9. Adherence to these protocols is essential for minimizing exposure risk and ensuring a safe laboratory environment.
As a potent pan-KRAS inhibitor, this compound is a valuable tool in cancer research.[1][2][3][4] However, like many small molecule inhibitors, it requires careful handling to protect laboratory personnel from potential hazards. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, an SDS for a similar compound, KRAS inhibitor-9, indicates potential for acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[5] Therefore, a comprehensive approach to personal protective equipment (PPE) and handling procedures is mandatory.
I. Essential Personal Protective Equipment (PPE)
A risk assessment should always be conducted prior to handling this compound to ensure the appropriate level of protection is used for the specific procedures being performed.[6] The following table summarizes the minimum required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Disposable Nitrile Gloves (double-gloving recommended) | To prevent skin contact with the compound.[6][7] Double-gloving provides an additional barrier and allows for safe removal of the outer glove if contamination occurs. |
| Eye and Face Protection | Safety Goggles with side-shields | To protect eyes from splashes and aerosols.[5][6][8] |
| Face Shield (in addition to goggles) | Required when there is a significant risk of splashing, such as during bulk handling or reconstitution.[6][7] | |
| Body Protection | Laboratory Coat (long-sleeved) | To protect skin and personal clothing from contamination.[7][8][9] |
| Respiratory Protection | Suitable Respirator (e.g., N95 or higher) | To be used in areas with inadequate ventilation or when generating aerosols.[5][7] |
| Footwear | Closed-toe shoes | To protect feet from spills and falling objects.[7][9][10] |
II. Operational Plan: Step-by-Step Handling Procedures
This section outlines the standard operating procedure for the safe handling of this compound, from preparation to use in experiments.
A. Preparation and Reconstitution
-
Designated Area: All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize inhalation exposure.[5]
-
PPE Donning: Before entering the designated area, don all required PPE as outlined in the table above.
-
Weighing: Use a precision balance within the ventilated enclosure. Handle the compound gently to avoid creating dust.
-
Reconstitution: Add the solvent to the vial containing the this compound powder slowly and carefully to avoid splashing. Cap the vial securely and mix by gentle inversion or vortexing until fully dissolved.
B. Experimental Use
-
Aliquotting: Prepare single-use aliquots to minimize freeze-thaw cycles and reduce the need for repeated handling of the stock solution.
-
Cell Culture and Animal Studies: When adding the compound to cell culture media or preparing formulations for animal dosing, perform these tasks within a biological safety cabinet to maintain sterility and operator safety.
-
Post-Procedure: After completing the experimental tasks, decontaminate all work surfaces with an appropriate cleaning agent.
III. Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, pipette tips, and empty vials, should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not pour this waste down the drain.[5]
-
Decontamination: All non-disposable equipment should be thoroughly decontaminated according to established laboratory procedures for hazardous chemicals.
Visualizing the Workflow
To further clarify the procedural flow, the following diagrams illustrate the key decision-making and operational steps for handling this compound safely.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. westlab.com [westlab.com]
- 9. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 10. sc.edu [sc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
